Product packaging for Norbaeocystin(Cat. No.:CAS No. 21420-59-7)

Norbaeocystin

カタログ番号: B1244615
CAS番号: 21420-59-7
分子量: 256.19 g/mol
InChIキー: IKQGYCWFBVEAKF-UHFFFAOYSA-N

説明

Norbaeocystin is a tryptamine alkaloid that is tryptamine carrying an additional phosphoryloxy substituent at position 4. It has a role as a fungal metabolite and a hallucinogen. It is an organic phosphate, a tryptamine alkaloid and a primary amino compound. It is functionally related to a tryptamine. It is a conjugate acid of a this compound(1-).
This compound has been reported in Psilocybe baeocystis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N2O4P B1244615 Norbaeocystin CAS No. 21420-59-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14)15/h1-3,6,12H,4-5,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGYCWFBVEAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OP(=O)(O)O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193769
Record name 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21420-59-7
Record name 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21420-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbaeocystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBAEOCYSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8CA0W9FJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Tryptamine: A Technical Guide to the Discovery and Isolation of Norbaeocystin from Psilocybe Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEATTLE, WA – November 26, 2025 – Long overshadowed by its more famous tryptamine cousins, psilocybin and psilocin, norbaeocystin is an intriguing analogue found in psychoactive fungi. This document provides a comprehensive technical overview of the discovery, isolation, and quantification of this compound from Psilocybe species, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a naturally occurring phosphorylated tryptamine and analogue of psilocybin, was first identified in 1968.[1] Found in varying concentrations across numerous species of Psilocybe mushrooms, its distinct pharmacological properties and potential contribution to the overall psychoactive profile of these fungi are subjects of ongoing research. This guide details the historical methods of its initial isolation and presents modern, high-throughput analytical techniques for its extraction and quantification. Furthermore, it outlines the biosynthetic pathway leading to this compound and related compounds, providing a foundation for further investigation into its formation and function.

Discovery and Initial Isolation

This compound was first discovered and isolated by Leung and Paul in 1968 from the mushroom species Psilocybe baeocystis.[1] This discovery was part of a broader effort to characterize the tryptamine alkaloids present in psychoactive fungi. The initial isolation was achieved through a multi-step process involving solvent extraction and chromatographic separation.

Historical Isolation Protocol
  • Extraction: Dried and pulverized mushroom material was likely subjected to extraction with a polar solvent, such as methanol or ethanol, to solubilize the tryptamine alkaloids.[2]

  • Chromatography: The crude extract was then subjected to chromatographic separation. Paper chromatography or thin-layer chromatography (TLC) on silica gel or cellulose plates were common methods of the time. A solvent system of n-butanol, acetic acid, and water was a typical mobile phase for separating these indole alkaloids.[3]

  • Visualization: The separated compounds on the chromatograms were visualized using a colorimetric reagent, most likely Ehrlich's reagent (p-dimethylaminobenzaldehyde), which produces a characteristic purple color with indoles.

  • Elution and Characterization: The separated bands corresponding to this compound were scraped from the plates and eluted with a solvent. The structure of the isolated compound was then elucidated using spectroscopic methods available at the time, such as UV-Vis and infrared spectroscopy.

Modern Methodologies for Extraction and Quantification

Contemporary approaches to the isolation and analysis of this compound from Psilocybe species utilize more advanced and sensitive techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Extraction Protocol

A widely used and effective method for extracting this compound and other tryptamine alkaloids from dried mushroom material is as follows:

  • Sample Preparation: 50 mg of dried and finely powdered mushroom material is weighed into a centrifuge tube.

  • Solvent Addition: 4 mL of a solution of 0.5% acetic acid in methanol is added to the sample.

  • Extraction: The mixture is vortexed and sonicated at room temperature for 30 minutes.

  • Centrifugation: The sample is centrifuged, and the supernatant is collected.

  • Re-extraction: The pellet is re-extracted with an additional 4 mL of the acidified methanol solution, vortexed, and sonicated for another 30 minutes.

  • Pooling and Dilution: The supernatants are combined, brought to a final volume of 10 mL with the extraction solvent, and then further diluted for analysis.

UPLC-MS/MS Quantification Protocol

A validated UPLC-MS/MS method for the quantification of this compound and other tryptamines involves the following:[4]

  • Chromatographic System: An ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is employed using two mobile phases:

    • Mobile Phase A: 10 mM ammonium formate with 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 10 mM ammonium formate with 0.1% (v/v) formic acid in methanol.

  • Flow Rate: A typical flow rate is 0.25 mL/min.

  • Injection Volume: 3 µL of the diluted extract is injected.

  • Detection: Mass spectrometry is performed using positive mode electrospray ionization (ESI+). Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound.

Quantitative Data

The concentration of this compound can vary significantly between different Psilocybe species and even between different collections of the same species. The following table summarizes quantitative data from a comprehensive study by Gotvaldová et al. (2022).

Psilocybe SpeciesThis compound (mg/g of dry weight)
P. azurescens0.111 - 0.455
P. cyanescens0.102 - 0.978
P. cubensis0.044 - 0.161
P. semilanceata0.007 - 0.063
Panaeolus cinctulus0.045 - 0.477
Pholiotina cyanopus0.247 - 0.565

Data sourced from Gotvaldová et al. (2022).

Biosynthesis of this compound

This compound is an intermediate in the biosynthetic pathway of psilocybin in Psilocybe mushrooms. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic reactions.

The key enzymes involved in this pathway are:

  • PsiD: A tryptophan decarboxylase that converts L-tryptophan to tryptamine.

  • PsiH: A monooxygenase that hydroxylates tryptamine at the 4-position to produce 4-hydroxytryptamine.

  • PsiK: A kinase that phosphorylates 4-hydroxytryptamine to yield this compound.

  • PsiM: A methyltransferase that sequentially methylates the amino group of this compound to first produce baeocystin and then psilocybin.

Visualizations

Psilocybin Biosynthesis Pathway

Biosynthesis_Pathway cluster_enzymes tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine CO2 hydroxytryptamine 4-Hydroxytryptamine tryptamine->hydroxytryptamine This compound This compound hydroxytryptamine->this compound ATP -> ADP baeocystin Baeocystin This compound->baeocystin S-adenosyl methionine psilocybin Psilocybin baeocystin->psilocybin S-adenosyl methionine psiD PsiD (Decarboxylase) psiH PsiH (Monooxygenase) psiK PsiK (Kinase) psiM1 PsiM (Methyltransferase) psiM2 PsiM (Methyltransferase)

Caption: Biosynthetic pathway of psilocybin and its analogues.

Experimental Workflow for this compound Isolation and Analysis

Experimental_Workflow start Dried Mushroom Material grind Grinding to Fine Powder start->grind extract1 Extraction with Acidified Methanol grind->extract1 sonicate1 Sonication extract1->sonicate1 centrifuge1 Centrifugation sonicate1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 pool Pool Supernatants supernatant1->pool extract2 Re-extraction of Pellet pellet1->extract2 sonicate2 Sonication extract2->sonicate2 centrifuge2 Centrifugation sonicate2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->pool dilute Dilution pool->dilute analysis UPLC-MS/MS Analysis dilute->analysis quant Quantification of this compound analysis->quant

Caption: Modern workflow for this compound extraction and analysis.

Conclusion

This compound remains a compelling area of study within the broader field of psychedelic science. Its discovery and the methods for its isolation have evolved significantly, from early chromatographic techniques to highly sensitive and specific mass spectrometry-based methods. The quantitative data now available highlight the variability of its presence in different Psilocybe species, and a clear understanding of its biosynthetic pathway opens avenues for further research into its production and potential pharmacological role. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing our knowledge of this and other tryptamine alkaloids.

References

Norbaeocystin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Psilocybin Analogue

Abstract

Norbaeocystin, a naturally occurring tryptamine alkaloid and a close analogue of psilocybin, is a compound of increasing interest within the scientific community.[1][2] Found as a minor constituent in most species of psilocybin-containing mushrooms, it is a structural precursor in the biosynthesis of more widely known psychedelic compounds.[3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its synthesis and isolation, and visualizes its metabolic pathway and potential experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this intriguing molecule.

Chemical Structure and Identification

This compound, chemically known as 4-phosphoryloxytryptamine (4-PO-T), is a derivative of tryptamine.[1] Its structure is characterized by an indole ring system, a substituted ethylamine side chain, and a phosphate group at the 4-position of the indole nucleus.[4] It is the N-demethylated derivative of baeocystin and a phosphorylated form of 4-hydroxytryptamine (4-HT).

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate
CAS Number 21420-59-7
PubChem CID 9795063
ChEBI ID CHEBI:139479
UNII C8CA0W9FJ9
InChI InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14,15)/h1-3,6,12H,4-5,11H2,(H2,13,14,15)
InChIKey IKQGYCWFBVEAKF-UHFFFAOYSA-N
SMILES NCCc1c[nH]c2cccc(OP(=O)(O)O)c12

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological fate. While extensive experimental data is still emerging, key properties have been computationally predicted and experimentally determined.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃N₂O₄PPubChem
Molecular Weight 256.19 g/mol PubChem
Appearance Crystalline solidCayman Chemical
Solubility Slightly soluble in PBS (pH 7.2)Cayman Chemical
λmax 219 nmCayman Chemical
XLogP3-AA -2.6PubChem

Experimental Protocols

The study of this compound necessitates reliable methods for its isolation from natural sources and its chemical or biosynthetic production.

Isolation from Psilocybe baeocystis

The first isolation of this compound was reported by Leung and Paul in 1968 from the mushroom Psilocybe baeocystis. The general protocol involves the following steps:

  • Extraction: Dried and powdered mushroom material is subjected to solvent extraction to create a crude extract enriched with psilocybin derivatives.

  • Chromatographic Separation: The crude extract is then purified using chromatographic techniques to separate this compound from other alkaloids like psilocybin and baeocystin.

Chemical Synthesis

A general method for the synthesis of this compound and other tryptamines found in hallucinogenic mushrooms was developed by Sherwood et al. in 2020. A high-level overview of this synthetic route is as follows:

  • Acyl Chloride Formation: The synthesis begins with the reaction of 4-acetoxyindole with oxalyl chloride to form an acyl chloride.

  • Amide Formation: The resulting acyl chloride is then reacted with a suitable amine, such as N-benzylmethylamine or dibenzylamine, to produce the corresponding ketoamide.

  • Reduction: The ketoamide is reduced using a reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF).

  • Hydrogenolysis and Precipitation: The final steps involve catalytic hydrogenolysis, followed by filtration, solvent removal, and precipitation by adjusting the pH to yield the solid this compound product. A key advantage of this method is the ability to isolate the final product by precipitation, which can eliminate the need for chromatographic purification.

Biosynthesis using Engineered E. coli

A novel platform for the scalable production of this compound has been developed using genetically engineered E. coli. This biosynthetic approach offers a more resource-efficient alternative to chemical synthesis.

  • Strain Engineering: An E. coli strain capable of producing psilocybin is modified by removing the gene that encodes for the enzyme PsiM, which is responsible for the final methylation steps to produce psilocybin. This results in a strain where this compound is the end product of the biosynthetic pathway.

  • Fermentation and Production: The engineered E. coli is cultured in a bioreactor under optimized conditions to achieve high-level production of this compound.

  • Purification: this compound is purified from the culture broth through a series of steps including centrifugation, filtration, drying, and washing with solvents like ethanol or methanol to remove impurities.

Biological Activity and Signaling Pathways

This compound's biological activity is a subject of ongoing research, with current evidence suggesting it may have therapeutic potential without inducing hallucinogenic effects.

Metabolism and Bioavailability

This compound is considered a prodrug of 4-hydroxytryptamine (4-HT). In the body, it is believed to be dephosphorylated by alkaline phosphatase to its active metabolite, 4-HT. Studies using a blood-brain barrier mimetic have shown that 4-HT can cross this barrier to a similar degree as psilocin, the active metabolite of psilocybin.

Receptor Interactions and Pharmacological Effects

The dephosphorylated metabolite of this compound, 4-HT, has been shown to be a potent agonist at the serotonin 5-HT₂ₐ receptor, with an efficacy similar to that of psilocin and norpsilocin in in vitro assays. Despite this, this compound itself does not induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects. This suggests that this compound may not be hallucinogenic.

Interestingly, like psilocybin, this compound has demonstrated positive outcomes in the forced swim test in rats, a model used to screen for antidepressant effects. This finding points to a potential therapeutic application for this compound as a non-hallucinogenic antidepressant. One hypothesis for the lack of psychedelic effects, despite 5-HT₂ₐ receptor agonism, is the potential for biased agonism, where the compound preferentially activates certain downstream signaling pathways (e.g., β-arrestin) over others that are linked to hallucinogenic activity.

It has also been theorized that this compound could contribute to an "entourage effect" in psychedelic mushrooms by modulating the metabolism of psilocybin. By competing for metabolizing enzymes like monoamine oxidase (MAO), this compound might slow the breakdown of psilocin, thereby potentiating the overall psychedelic experience.

Visualizations

Biosynthetic and Metabolic Pathway of this compound

Norbaeocystin_Pathway cluster_biosynthesis Biosynthesis in Psilocybe cluster_metabolism Metabolism in Humans L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH This compound This compound 4-Hydroxytryptamine->this compound PsiK 5-HT2A Receptor Activation 5-HT2A Receptor Activation 4-Hydroxytryptamine->5-HT2A Receptor Activation This compound->4-Hydroxytryptamine Alkaline Phosphatase (Dephosphorylation) Baeocystin Baeocystin This compound->Baeocystin PsiM (Methylation) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (Methylation) Norbaeocystin_Workflow cluster_production Biosynthetic Production cluster_purification Purification cluster_analysis Analysis Engineered E. coli Engineered E. coli Fermentation Fermentation Engineered E. coli->Fermentation Inoculation Harvesting Harvesting Fermentation->Harvesting Growth & Production Centrifugation Centrifugation Harvesting->Centrifugation Cell Separation Filtration Filtration Centrifugation->Filtration Remove Particulates Drying Drying Filtration->Drying Solvent Removal Washing Washing Drying->Washing Ethanol/Methanol Pure this compound Pure this compound Washing->Pure this compound HPLC HPLC Pure this compound->HPLC Quantification In Vivo Studies In Vivo Studies Pure this compound->In Vivo Studies Behavioral Assays (e.g., FST) Data Analysis Data Analysis In Vivo Studies->Data Analysis

References

Natural Sources of Norbaeocystin in Psychedelic Mushrooms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Abstract

Norbaeocystin is a naturally occurring tryptamine alkaloid and a structural analog of psilocybin found in a variety of psychedelic mushroom species. As a key intermediate in the biosynthesis of psilocybin, its presence and concentration can vary significantly between and within species. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of the relevant biochemical pathways and analytical workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds.

Introduction

This compound (4-phosphoryloxytryptamine) is a non-proteinogenic amino acid and a phosphorylated tryptamine derivative. It was first isolated from Psilocybe baeocystis in 1968.[1][2] While its own psychoactive properties are not yet fully understood, with some animal studies suggesting a lack of psychedelic-like effects, it is a direct precursor to baeocystin and subsequently psilocybin in the fungal biosynthetic pathway.[3][4] The concentration of this compound relative to other tryptamines may contribute to the overall pharmacological profile of psychedelic mushrooms, a phenomenon sometimes referred to as the "entourage effect".[5] Understanding the natural distribution and concentration of this compound is therefore crucial for the standardization of natural psychedelic products and for novel drug development.

Natural Occurrence of this compound

This compound has been identified in several genera of psychedelic mushrooms. Its presence is most well-documented in the genus Psilocybe, but it has also been detected in species of Panaeolus, Inocybe, Pluteus, and Pholiotina.

Table 1: Quantitative Analysis of this compound in Various Psychedelic Mushroom Species

Fungal SpeciesThis compound Concentration (mg/g dry weight)Other Detected TryptaminesReference(s)
Psilocybe cubensis0.044 - 0.161Psilocybin, Psilocin, Baeocystin, Aeruginascin
Psilocybe baeocystisUp to 1.0 (as part of total alkaloids)Psilocybin, Psilocin, Baeocystin
Panaeolus cinctulus0.045 - 0.477Psilocybin, Psilocin, Baeocystin
Psilocybe cyanopus0.247 - 0.565Psilocybin, Psilocin, Baeocystin

Note: Concentrations can vary significantly based on genetic strain, cultivation conditions, and storage.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of psilocybin from L-tryptophan. This pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the psi gene cluster.

  • Decarboxylation: The pathway begins with the decarboxylation of L-tryptophan to tryptamine by the enzyme PsiD.

  • Hydroxylation: Tryptamine is then hydroxylated at the 4-position to produce 4-hydroxytryptamine, a reaction catalyzed by the enzyme PsiH.

  • Phosphorylation: The kinase PsiK then phosphorylates 4-hydroxytryptamine to form this compound.

  • Methylation: Subsequently, the methyltransferase PsiM catalyzes the sequential N-methylation of this compound to baeocystin and then to psilocybin.

Biosynthesis_of_this compound L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH This compound This compound 4-Hydroxytryptamine->this compound PsiK Baeocystin Baeocystin This compound->Baeocystin PsiM Psilocybin Psilocybin Baeocystin->Psilocybin PsiM

Biosynthesis of psilocybin, highlighting the formation of this compound.

Experimental Protocols

The accurate quantification of this compound requires robust and validated analytical methods. The following sections detail a generalized protocol for the extraction and quantification of this compound from fungal material, based on methodologies described in the scientific literature.

Sample Preparation
  • Drying: Fresh mushroom fruiting bodies should be lyophilized (freeze-dried) or dried at a low temperature (e.g., < 40°C) to prevent degradation of tryptamine alkaloids.

  • Homogenization: The dried fungal material is then ground into a fine, homogenous powder using a cryomill or a standard laboratory grinder. This ensures consistency in subsampling for extraction.

Extraction of Tryptamine Alkaloids

A common method for extracting this compound and other psilocybin analogs involves solvent extraction.

  • Reagents and Materials:

    • Methanol (MeOH)

    • Water (H₂O)

    • Acetic acid or Ammonium hydroxide (for pH adjustment)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • Weigh approximately 50 mg of the homogenized mushroom powder into a centrifuge tube.

    • Add an extraction solvent. A common solvent system is a mixture of water and methanol (e.g., 25:75 H₂O:MeOH), sometimes with pH adjustment to enhance extraction efficiency. A typical volume is 5 mL.

    • Vortex the mixture vigorously for an extended period, for instance, 30 minutes at 2500 rpm, to ensure thorough extraction.

    • Centrifuge the sample at a moderate speed (e.g., 4000 rpm for 10 minutes) to pellet the solid material.

    • Carefully transfer the supernatant to a clean tube.

    • To ensure complete extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.

    • The combined supernatant is then filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Start Mushroom Sample Dry Drying (Lyophilization) Start->Dry Grind Homogenization (Grinding) Dry->Grind Weigh Weigh 50 mg Powder Grind->Weigh Add_Solvent Add Extraction Solvent (e.g., 25:75 H₂O:MeOH) Weigh->Add_Solvent Vortex Vortex (30 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Re_extract Re-extract Pellet (Optional) Centrifuge->Re_extract Combine_Supernatants Combine Supernatants Collect_Supernatant->Combine_Supernatants Re_extract->Vortex Filter Filter (0.22 µm) Combine_Supernatants->Filter Analysis Analysis Filter->Analysis LC-MS/MS or HPLC Analysis

A generalized workflow for the extraction of this compound from mushrooms.
Quantification by Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometer (MS/MS), is the preferred method for quantifying this compound.

  • Instrumentation:

    • HPLC or UHPLC system

    • Reversed-phase C18 column

    • DAD or MS/MS detector

  • Typical Chromatographic Conditions:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid)

    • Mobile Phase B: Acetonitrile or Methanol with the same modifier

    • Gradient Elution: A gradient program is typically used to separate the polar tryptamines.

    • Flow Rate: Dependent on column dimensions, typically 0.3-0.8 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

    • Injection Volume: 1-10 µL.

  • Detection:

    • HPLC-DAD: Monitoring at a wavelength of approximately 220 nm or 280 nm.

    • LC-MS/MS: Utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Quantification is achieved by creating a calibration curve using certified reference standards of this compound.

    • Internal standards (e.g., deuterated analogs) may be used to correct for matrix effects and variations in sample preparation and injection volume.

Conclusion

This compound is a consistent, albeit minor, component of the tryptamine profile in many species of psychedelic mushrooms. Its role as a direct biosynthetic precursor to psilocybin makes it a compound of significant interest for researchers in natural product chemistry and psychedelic drug development. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of this compound, which is essential for the chemical characterization of different mushroom species and strains, and for understanding the potential synergistic effects of the various alkaloids present in these fungi. Further research is needed to fully elucidate the pharmacological activity of this compound, both in isolation and in combination with other psychedelic compounds.

References

The Role of Norbaeocystin as a Direct Precursor in Psilocybin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psilocybin, a naturally occurring psychedelic compound, holds significant promise for therapeutic applications in mental health. Understanding its biosynthesis is critical for developing sustainable and scalable production methods. This technical guide provides an in-depth examination of the role of norbaeocystin as a key intermediate and direct precursor to psilocybin. We will detail the enzymatic steps leading to and from this compound, present quantitative data on reaction kinetics and product yields, and provide comprehensive experimental protocols for the key enzymes involved. This document is intended to serve as a core resource for researchers in natural product synthesis, enzymology, and psychedelic drug development.

Introduction

The biosynthesis of psilocybin in psychedelic mushrooms of the Psilocybe genus originates from the amino acid L-tryptophan. A series of enzymatic transformations, including decarboxylation, hydroxylation, and phosphorylation, lead to the formation of this compound.[1][2] this compound then serves as the substrate for the final two steps in the pathway: a sequential N-methylation catalyzed by the enzyme PsiM, which yields first baeocystin and then psilocybin.[3][4] The elucidation of this pathway has opened avenues for the heterologous production of psilocybin in microbial hosts such as Escherichia coli, offering a controlled and scalable alternative to extraction from fungal sources.[5] This guide will focus on the pivotal role of this compound in this pathway.

The Biosynthetic Pathway of Psilocybin

The conversion of L-tryptophan to psilocybin is a four-step enzymatic cascade. This compound is the product of the third step and the substrate for the fourth.

The key enzymes in the psilocybin biosynthetic pathway are:

  • PsiD: A tryptophan decarboxylase that converts L-tryptophan to tryptamine.

  • PsiH: A cytochrome P450 monooxygenase that hydroxylates tryptamine at the 4-position to produce 4-hydroxytryptamine.

  • PsiK: A kinase that phosphorylates 4-hydroxytryptamine to yield this compound.

  • PsiM: An N-methyltransferase that catalyzes the sequential methylation of this compound to baeocystin and finally to psilocybin, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

The pathway can be visualized as a linear progression with this compound positioned as the penultimate intermediate before the formation of the final product, psilocybin.

Psilocybin_Biosynthesis L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine PsiD Hydroxy_Tryptamine 4-Hydroxytryptamine Tryptamine->Hydroxy_Tryptamine PsiH This compound This compound Hydroxy_Tryptamine->this compound PsiK Baeocystin Baeocystin This compound->Baeocystin PsiM (SAM) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (SAM)

Figure 1: Psilocybin biosynthetic pathway.

Quantitative Data

The efficiency of the conversion of this compound to psilocybin is a critical parameter for both in vivo and in vitro production systems. Below are key quantitative metrics gathered from published studies.

Table 1: Enzyme Kinetic Parameters for PsiM
SubstrateKM (µM)kcat (min-1)Reference
This compound575 ± 1000.11 ± 0.01
Baeocystin492 ± 1540.06 ± 0.01
Table 2: this compound and Psilocybin Titers in Engineered E. coli
Strain ConfigurationThis compound (mg/L)Psilocybin (mg/L)Reference
Optimized for this compound~1000-
Initial Psilocybin Strain105.314
PsiM Overexpression8.1-
Table 3: Concentration of Tryptamine Alkaloids in Pholiotina cyanopus (Dry Matter)
CompoundConcentration (%)Standard DeviationReference
Psilocybin0.90±0.08
Psilocin0.17±0.01
Baeocystin0.16±0.01
This compound0.053±0.004
Aeruginascin0.011±0.0007

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments related to the study of this compound and its conversion to psilocybin.

Heterologous Expression and Purification of PsiK and PsiM in E. coli

This protocol describes the general steps for producing and purifying the key enzymes involved in this compound metabolism.

Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transform E. coli with PsiK/PsiM expression vector Culture Grow culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cell pellet and lyse (e.g., sonication) Harvest->Lysis Clarification Centrifuge to remove cell debris Lysis->Clarification Affinity_Chromatography Apply supernatant to affinity column (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromatography Wash Wash column to remove non-specifically bound proteins Affinity_Chromatography->Wash Elution Elute purified protein Wash->Elution Analysis Analyze purity (SDS-PAGE) and concentration (e.g., Bradford assay) Elution->Analysis

Figure 2: Workflow for enzyme expression and purification.

Methodology:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for PsiK or PsiM, often with an affinity tag (e.g., His-tag) for purification.

  • Culture Growth: Inoculate a starter culture in appropriate media (e.g., LB) with antibiotics and grow overnight. Use the starter culture to inoculate a larger volume of media and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding an inducing agent (e.g., IPTG to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to an affinity chromatography column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the purified protein with an elution buffer containing a high concentration of the competing ligand (e.g., 250 mM imidazole).

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.

In Vitro PsiK Assay

This assay is used to determine the activity of the PsiK enzyme in converting 4-hydroxytryptamine to this compound.

Reaction Components:

  • 50 mM Sodium Dihydrogen Phosphate Buffer (pH 7.0)

  • 3 mM β-mercaptoethanol

  • 2 mM ATP

  • 2 mM MgCl2

  • 1 mM 4-hydroxytryptamine

  • 1 µM purified PsiK enzyme

Procedure:

  • Combine the reaction components in a final volume of 50 µL.

  • Incubate the reaction at 40°C for 10 minutes.

  • Stop the reaction, for example, by flash-freezing or adding a quenching agent.

  • Lyophilize the reaction mixture.

  • Resuspend the residue in 50 µL of methanol.

  • Centrifuge to remove any precipitate (11,000 x g for 10 minutes at 4°C).

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the formation of this compound.

In Vitro PsiM Assay

This assay measures the conversion of this compound to baeocystin and psilocybin by the PsiM enzyme.

Reaction Components:

  • 50 mM TRIS-HCl Buffer (pH 8.0)

  • 50 µM this compound

  • 300 µM S-adenosyl-L-methionine (SAM)

  • Purified PsiM enzyme

  • (Optional) Co-immobilized SAH nucleosidase (MtnN) and adenine deaminase (Ade) to prevent product inhibition by S-adenosyl-L-homocysteine (SAH).

Procedure:

  • Combine the reaction components in a suitable reaction volume.

  • Incubate the reaction at room temperature with agitation for a set time course (e.g., up to 8 hours).

  • Terminate the reaction.

  • Analyze the reaction mixture by HPLC or LC-MS/MS to quantify the consumption of this compound and the formation of baeocystin and psilocybin.

Analytical Quantification by LC-MS/MS

A robust and sensitive method for the quantification of this compound, psilocybin, and other related tryptamines is essential for accurate experimental results.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction, Dilution) HPLC HPLC Separation (e.g., C18 column) Sample_Prep->HPLC Ionization Ionization (e.g., ESI+) HPLC->Ionization Mass_Spec Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Spec Detection Detection and Quantification Mass_Spec->Detection

Figure 3: General workflow for LC-MS/MS analysis.

Sample Preparation (from Fungal Material):

  • Homogenize dried mushroom material.

  • Extract a known weight of the powder (e.g., 50 mg) with an acidic methanol solution (e.g., 5% acetic acid in methanol) by vortexing for 30 minutes.

  • Centrifuge to pellet the solid material.

  • Collect the supernatant and repeat the extraction on the pellet.

  • Pool the supernatants and bring to a final known volume with water.

  • Perform necessary dilutions with water before analysis.

LC-MS/MS Conditions (Example):

  • Column: A reversed-phase column such as a C18 is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization.

  • Ionization: Electrospray ionization in positive mode (ESI+) is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Conclusion

This compound is a crucial, non-psychoactive intermediate in the biosynthesis of psilocybin. Its efficient conversion to psilocybin by the methyltransferase PsiM is a key determinant of overall pathway flux. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to study, engineer, and optimize the production of psilocybin and related compounds. Further research into the structural biology of the enzymes involved and the fine-tuning of heterologous expression systems will continue to advance the field of psychedelic science and facilitate the development of novel therapeutic agents.

References

The Pharmacology of Norbaeocystin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Psilocybin Analogue with Non-Hallucinogenic Therapeutic Potential

Norbaeocystin, a naturally occurring tryptamine alkaloid found in various species of psilocybin-containing mushrooms, is emerging from the shadow of its more famous analogue, psilocybin.[1][2] Initially identified in 1968, this compound has recently garnered significant scientific interest for its unique pharmacological profile.[3] Structurally designated as 4-phosphoryloxytryptamine (4-PO-T), this compound is a prodrug that, upon dephosphorylation, yields the active metabolite 4-hydroxytryptamine (4-HT).[1][2] Unlike psilocybin's metabolite, psilocin, which is known for its potent psychedelic effects, evidence suggests that this compound's active form, 4-HT, may offer therapeutic benefits without inducing hallucinations.

This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, intended for researchers, scientists, and drug development professionals. It details the compound's pharmacodynamics and pharmacokinetics, summarizes in vivo and in vitro findings, outlines key experimental methodologies, and explores its therapeutic potential.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary pharmacological activity of this compound is mediated by its dephosphorylated metabolite, 4-hydroxytryptamine (4-HT). This metabolite is a potent agonist at several serotonin (5-HT) receptors, with a notable affinity for the 5-HT2A receptor, the primary target for classic psychedelic compounds.

In vitro cell imaging assays have demonstrated that 4-HT activates the 5-HT2A receptor with an efficacy similar to that of psilocin, the psychoactive metabolite of psilocybin. Despite this potent agonism, 4-HT and its parent compound this compound do not elicit the head-twitch response (HTR) in rodents, a reliable behavioral proxy for psychedelic effects in humans. The reason for this discrepancy is not fully understood but may be related to biased agonism at the 5-HT2A receptor, potentially favoring signaling pathways that do not lead to hallucinogenic effects.

Quantitative data on the receptor binding and functional activity of 4-HT reveal a broad interaction with serotonin receptors.

ReceptorParameterValue (nM)CompoundReference
5-HT2A EC50384-Hydroxytryptamine (4-HT)
5-HT2C Ki404-Hydroxytryptamine (4-HT)
5-HT1A Ki954-Hydroxytryptamine (4-HT)
5-HT1B Ki1,0504-Hydroxytryptamine (4-HT)
5-HT2A EC5021Psilocin (for comparison)

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

As a phosphorylated compound, this compound is considered a prodrug. Its pharmacokinetic profile is characterized by its conversion to the active metabolite, 4-HT.

Metabolism: The primary metabolic step is dephosphorylation, mediated by the enzyme alkaline phosphatase. In vitro enzyme kinetic assays show that this compound is dephosphorylated at a rate nearly identical to that of psilocybin. Following this conversion, the resulting 4-HT is a substrate for monoamine oxidase (MAO), which metabolizes it at a rate comparable to psilocin's metabolism. Some researchers hypothesize that the rapid breakdown of 4-HT by MAO could contribute to its lack of psychoactive effects.

Blood-Brain Barrier (BBB) Penetration: this compound itself is not believed to cross the blood-brain barrier effectively. However, studies using a BBB mimetic have shown that its dephosphorylated metabolite, 4-HT, can passively permeate this barrier to a degree similar to psilocin. This central penetrance is a prerequisite for its observed effects on the central nervous system.

cluster_periphery Periphery (Gut/Liver) cluster_cns Central Nervous System (CNS) This compound This compound (4-PO-T) FourHT_P 4-Hydroxytryptamine (4-HT) This compound->FourHT_P Alkaline Phosphatase Metabolites Inactive Metabolites FourHT_P->Metabolites Monoamine Oxidase (MAO) FourHT_CNS 4-Hydroxytryptamine (4-HT) FourHT_P->FourHT_CNS Crosses BBB Receptors Serotonin Receptors (e.g., 5-HT2A) FourHT_CNS->Receptors Agonism

Metabolic Pathway of this compound.

In Vivo and In Vitro Studies

Animal Models:

  • Head-Twitch Response (HTR): A key finding across multiple studies is that this compound fails to induce the HTR in rodents. This strongly indicates that it is non-hallucinogenic. Interestingly, one study noted that when co-administered with psilocybin, this compound appeared to double the HTR in rats, suggesting a potential "entourage effect." A proposed mechanism for this is competition for MAO enzymes, which would slow the degradation of psilocin.

  • Forced Swim Test (FST): In rodent models of depression, this compound has demonstrated antidepressant-like effects. It was found to improve outcomes in the FST to a degree comparable to psilocybin, suggesting therapeutic potential for mood disorders.

In Vitro Models:

  • Enzyme Kinetics: Assays have confirmed that this compound and its metabolite are substrates for alkaline phosphatase and MAO, respectively, with metabolic rates similar to psilocybin and psilocin.

  • Blood-Brain Barrier Permeability: An in vitro model using a bilipid layer membrane demonstrated that 4-HT can passively cross a BBB mimetic.

  • Receptor Activation: Calcium imaging assays in cells overexpressing the 5-HT2A receptor confirmed that 4-HT is a potent agonist, capable of mobilizing intracellular calcium.

Psilocin Psilocin MAO Monoamine Oxidase (MAO) Psilocin->MAO Metabolism FiveHT2A 5-HT2A Receptor Psilocin->FiveHT2A Agonism This compound This compound This compound->MAO Competitive Inhibition? HTR Head-Twitch Response (Psychedelic Effect) FiveHT2A->HTR

Proposed "Entourage Effect" Mechanism.

Toxicology and Safety Profile

Current research suggests that this compound has an innocuous safety profile. Reports of human and animal consumption of mushrooms containing the compound have not indicated toxic effects. Preclinical studies in rats found that administration of this compound caused minimal changes to markers of renal and hepatic health, comparable to psilocybin.

Experimental Protocols

A comprehensive understanding of this compound's pharmacology has been built upon several key experimental methodologies.

Biosynthesis and Chemical Synthesis:

  • Biosynthesis: A significant breakthrough for research has been the development of a biosynthetic method for producing this compound using genetically engineered E. coli bacteria. This involves modifying the bacterial genes to express the necessary enzymes from the fungal psilocybin pathway, resulting in a strain that produces this compound as its end product. This method provides a renewable and scalable source of the compound for research.

  • Chemical Synthesis: A multi-step chemical synthesis route has also been developed, enabling the production of this compound, baeocystin, norpsilocin, and aeruginascin for pharmacological evaluation.

In Vivo Behavioral Assays:

  • Head-Twitch Response (HTR) Assay: This assay is a crucial tool for assessing the hallucinogenic potential of 5-HT2A agonists. The protocol involves administering the test compound to rodents (typically mice or rats) and quantifying the number of rapid, involuntary head movements over a set period. The response is recorded using either human observation or automated systems with devices like magnetometers affixed to the animal's head.

  • Forced Swim Test (FST): This is a widely used behavioral test to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (time spent floating without struggling) is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.

In Vitro Pharmacological Assays:

  • Receptor Binding Assays: To determine the affinity (Ki) of a compound for a specific receptor, competition binding assays are used. These involve incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

  • Functional Assays (e.g., Calcium Flux): To measure the efficacy (EC50) and potency of a compound as an agonist, functional assays are employed. For Gq-coupled receptors like 5-HT2A, a common method is to measure intracellular calcium mobilization in cells engineered to express the receptor. Upon agonist binding, the Gq pathway is activated, leading to an increase in intracellular calcium, which can be detected using fluorescent calcium indicators.

  • Enzyme Kinetics Assays: To study metabolism, in vitro assays with purified enzymes or liver microsomes are used. For this compound, this involves incubating the compound with alkaline phosphatase and measuring the rate of 4-HT formation. Subsequently, 4-HT is incubated with monoamine oxidase (MAO), and the rate of its degradation is quantified, often using HPLC to separate and measure the concentrations of the substrate and product over time.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro method is used to predict passive, transcellular permeability across the blood-brain barrier. It involves a donor plate containing the test compound and an acceptor plate separated by a filter coated with a lipid solution that mimics the BBB. The amount of compound that crosses the membrane from the donor to the acceptor well over time is quantified.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Models) synthesis Synthesis (Chemical or Biosynthesis) binding Receptor Binding Assays (Ki) synthesis->binding functional Functional Assays (EC50, Calcium Flux) synthesis->functional enzyme Enzyme Kinetics (AP, MAO) synthesis->enzyme pampa BBB Permeability (PAMPA) synthesis->pampa htr Head-Twitch Response (Psychedelic Potential) synthesis->htr fst Forced Swim Test (Antidepressant Effect) synthesis->fst tox Toxicology Screening (Renal/Hepatic Panels) synthesis->tox binding->functional functional->htr htr->fst fst->tox

Experimental Workflow for this compound.

Conclusion and Future Directions

This compound represents a compelling area of psychedelic science. Its active metabolite, 4-hydroxytryptamine, is a potent 5-HT2A agonist that, paradoxically, does not appear to be hallucinogenic. Preclinical evidence points towards a significant therapeutic potential, particularly as a non-psychedelic antidepressant. The potential for an "entourage effect" with other tryptamines also warrants further investigation, as it could have implications for the formulation of psychedelic-assisted therapies.

Future research should focus on elucidating the precise mechanism behind its non-hallucinogenic 5-HT2A agonism, potentially through studies on biased signaling and downstream intracellular pathways. Further preclinical studies are needed to explore its efficacy in other models of psychiatric illness, and comprehensive safety and pharmacokinetic studies in higher animal models are a necessary precursor to any potential human trials. The development of efficient production methods will be critical in facilitating this next wave of research into a promising, yet under-explored, psychoactive compound.

References

Norbaeocystin: A Technical Review of its Psychoactive Potential and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the potential psychoactive effects of norbaeocystin in humans.

Abstract: this compound is a naturally occurring tryptamine alkaloid found in various species of psilocybin-containing mushrooms. As a structural analog of psilocybin, its potential contribution to the overall pharmacological effects of these mushrooms has been a subject of scientific inquiry. However, definitive research, particularly in human subjects, remains scarce. This technical guide synthesizes the current preclinical evidence from in vitro and in vivo animal studies to provide a comprehensive overview of this compound's pharmacology, metabolism, and potential psychoactive and therapeutic effects. We explore its interaction with serotonergic systems, its behavioral profile in rodent models, and the standing hypotheses that attempt to explain its apparent lack of hallucinogenic activity despite the 5-HT2A receptor affinity of its putative metabolite. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive and non-psychoactive compounds for therapeutic applications.

Introduction

This compound (4-phosphoryloxytryptamine or 4-PO-T) is a tryptamine derivative first isolated from Psilocybe baeocystis in 1968.[1][2] It is a minor alkaloid in most psilocybin mushrooms, co-occurring with psilocybin, psilocin, and baeocystin.[3] Structurally, it is the N-demethylated analog of baeocystin and the di-N-demethylated analog of psilocybin.[2] While anecdotal reports from users of psilocybin mushrooms suggest that different species produce varied subjective experiences, potentially due to the unique alkaloid profiles (an "entourage effect"), the specific role of this compound in these experiences is unknown.[4] To date, no clinical studies have investigated the psychoactive effects of isolated this compound in humans. The current understanding, detailed in this guide, is therefore built upon a foundation of preclinical research.

Pharmacology and Metabolism

Metabolic Pathway

This compound is widely considered to be a prodrug of 4-hydroxytryptamine (4-HT). In a mechanism analogous to psilocybin's conversion to psilocin, this compound is rapidly dephosphorylated by the enzyme alkaline phosphatase to yield its active metabolite, 4-HT. This metabolite is then primarily catabolized by monoamine oxidase (MAO). The structural similarity of 4-HT to the endogenous neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) is notable, with the only difference being the position of the hydroxyl group on the indole ring.

G This compound This compound (4-PO-T) HT4 4-Hydroxytryptamine (4-HT) This compound->HT4  Dephosphorylation  (Alkaline Phosphatase) InactiveMetabolites Inactive Metabolites HT4->InactiveMetabolites  Metabolism  (Monoamine Oxidase)

Figure 1: Proposed metabolic pathway of this compound.
Receptor Interactions and Signaling

The primary molecular target for classic psychedelic compounds is the serotonin 2A receptor (5-HT2A). In vitro studies have confirmed that this compound's active metabolite, 4-HT, is a potent agonist at the 5-HT2A receptor, demonstrating an efficacy in activating the receptor that is comparable to both psilocin and norpsilocin (the active metabolite of baeocystin).

This finding presents a paradox: if 4-HT potently activates the 5-HT2A receptor, why does this compound appear to be non-hallucinogenic in animal models? A leading hypothesis involves the concept of biased agonism . The 5-HT2A receptor can signal through multiple intracellular pathways, most notably the Gq-protein pathway, which is strongly linked to the hallucinogenic effects of psychedelics, and the β-arrestin pathway. It is theorized that 4-HT may act as a biased agonist, preferentially activating the β-arrestin pathway over the Gq pathway. This could potentially lead to therapeutic effects, such as antidepressant-like activity, without inducing the perceptual alterations associated with Gq signaling.

G cluster_0 Cell Membrane Receptor 5-HT2A Receptor Gq Gq Pathway Receptor->Gq Strongly Activates Arrestin β-Arrestin Pathway Receptor->Arrestin Activates Psilocin Psilocin Psilocin->Receptor HT4 4-HT (from this compound) HT4->Receptor Hallucinations Psychedelic Effects (HTR) Gq->Hallucinations Therapeutic Potential Antidepressant Effects (FST) Arrestin->Therapeutic

Figure 2: Hypothesized biased agonism at the 5-HT2A receptor.

Preclinical Behavioral Data

To date, all behavioral data on this compound comes from rodent models. These studies are crucial for predicting potential effects in humans.

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects and is widely used to predict hallucinogenic potential in humans. Multiple independent studies have consistently shown that this compound, administered alone, does not induce the HTR in rats, even at high doses. This stands in stark contrast to psilocybin, which reliably produces a dose-dependent increase in HTRs. This lack of HTR is the primary evidence supporting the classification of this compound as non-hallucinogenic.

Interestingly, one study noted that when an equal dose of this compound was co-administered with psilocybin to rats, the observed HTR doubled, suggesting a potential synergistic or amplifying effect on psilocybin's psychoactivity.

Compound Vehicle Dose (mg/kg, oral) Mean Head Twitches (per 60 min) Significance vs. Vehicle Reference
Vehicle Broth0~5-
Psilocybin Broth0.1~8NS
0.2~10NS
1.0 ~25 p < 0.01
2.0~12NS
This compound Broth0.1~8NS
0.2~6NS
1.0~10NS
2.0~5NS
Vehicle Water0~2-
Psilocybin Water0.1~5NS
0.2 ~15 p < 0.05
1.0 ~28 p < 0.01
2.0 ~20 p < 0.01
This compound Water0.1~2NS
0.2~3NS
1.0~2NS
2.0~3NS
Table 1: Summary of Head-Twitch Response (HTR) data in Long-Evans rats. (Data adapted from Adams et al., 2022).
Forced Swim Test (FST)

The forced swim test is a common rodent behavioral assay used to screen for potential antidepressant effects. A recent study found that this compound, much like psilocybin, improved outcomes in the FST. This finding, combined with the lack of HTR, suggests that this compound may share overlapping therapeutic potential with psilocybin but without inducing hallucinations. This has significant implications for the development of non-psychedelic therapeutics for depression and related disorders.

Pharmacokinetics

Blood-Brain Barrier (BBB) Penetration
Compound Form Crossed BBB Mimetic? Permeability vs. Psilocin Reference
Psilocybin Prodrug (4-PO-DMT)Not Detected-
Psilocin Metabolite (4-HO-DMT)YesBaseline
This compound Prodrug (4-PO-T)Not Detected-
4-Hydroxytryptamine (4-HT) Metabolite (4-HO-T)YesNo significant difference
Baeocystin Prodrug (4-PO-NMT)Not Detected-
Norpsilocin Metabolite (4-HO-NMT)YesNo significant difference
Table 2: Passive permeability of tryptamines across an in vitro blood-brain barrier mimetic.

Experimental Protocols

Protocol: Biosynthesis and Purification of this compound

A scalable method for producing this compound is essential for research. A recently developed platform uses genetically engineered E. coli.

  • Host Strain: E. coli engineered with genes encoding enzymes for this compound synthesis (e.g., PsiD, PsiH, PsiK).

  • Fermentation: The engineered strain is cultured in fed-batch bioreactors with supplemental L-serine in the fermentation media to optimize production.

  • Extraction:

    • The E. coli broth (containing ~1.6 g/L this compound) is centrifuged (5,000 x g, 30 min) and filtered (0.2 µm) to remove cells.

    • The cell-free broth is dried under vacuum.

    • The dried solid is mixed with hot ethanol (50°C) for 30 minutes and filtered. The filter cake, containing the this compound, is collected.

  • Purification:

    • The filter cake is resuspended in water.

    • The aqueous solution is purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile mobile phase gradient.

    • Fractions containing pure this compound are pooled and concentrated, yielding a high-purity product (~70% yield from filter cake).

Protocol: Rodent Head-Twitch Response (HTR) Assay

This protocol is standard for assessing potential hallucinogenic activity.

  • Subjects: Male Long-Evans rats are commonly used.

  • Drug Administration: Test compounds (e.g., this compound, psilocybin) or vehicle (water) are administered via oral gavage at a constant volume (e.g., 1 mL/kg).

  • Observation: Immediately following administration, animals are placed in individual observation chambers. Behavior is recorded for a set period, typically 60-90 minutes.

  • Data Collection: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Analysis: The total number of head twitches per session is compared across different treatment groups using statistical methods like a one-way ANOVA.

G start Acclimate Rats to Observation Chambers admin Administer Compound (Oral Gavage) start->admin observe Place in Chamber & Record Behavior (60 min) admin->observe count Count Head Twitches (Blinded Observer) observe->count analyze Statistical Analysis (ANOVA) count->analyze end Determine Hallucinogenic Potential analyze->end

Figure 3: Experimental workflow for the Head-Twitch Response (HTR) assay.

Conclusion and Future Directions

The current body of preclinical evidence strongly suggests that this compound is not psychoactive in the classic psychedelic sense. It does not induce the head-twitch response in rodents, the most reliable animal model for hallucinogenic potential. However, the research opens up several compelling avenues for future investigation:

  • Non-Hallucinogenic Therapeutic: The positive results in the forced swim test indicate a potential antidepressant-like effect. Further research should explore this therapeutic potential, which could lead to novel treatments for depression without the subjective and clinical challenges of a psychedelic experience.

  • Biased Agonism: The hypothesis that 4-HT is a biased 5-HT2A agonist needs to be tested directly through in vitro cell-based signaling assays that can differentiate between Gq and β-arrestin pathway activation.

  • The Entourage Effect: The preliminary finding that this compound may amplify the effects of psilocybin warrants further investigation. This could have significant implications for understanding the varied effects of different psilocybin mushroom species and for the formulation of future psychedelic-assisted therapies.

  • Human Studies: Ultimately, the safety, tolerability, and effects of this compound can only be definitively determined through carefully controlled clinical trials in human volunteers. Such studies are a necessary next step to confirm the preclinical findings and explore any potential therapeutic applications.

References

Norbaeocystin's Enigmatic Role in the Psychedelic Entourage Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbaeocystin, a naturally occurring tryptamine analog found in psilocybin-containing mushrooms, has emerged as a molecule of significant interest in the context of the "entourage effect." This proposed synergistic interaction between various psychoactive and non-psychoactive compounds within psychedelic mushrooms may modulate the overall pharmacological and experiential effects of psilocybin. While this compound itself is considered non-psychoactive, preclinical evidence suggests it may potentiate the effects of psilocybin and possess independent therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, its potential contribution to the entourage effect, and detailed experimental protocols for its investigation.

Introduction

The psychedelic renaissance has spurred renewed scientific inquiry into the therapeutic potential of compounds found in psilocybin mushrooms. Beyond psilocybin and its active metabolite psilocin, these fungi contain a complex mixture of structurally related tryptamines, including baeocystin, aeruginascin, and this compound.[1] The concept of an entourage effect, borrowed from cannabis research, posits that the synergistic interplay of these compounds may produce a unique and potentially more beneficial therapeutic outcome than isolated psilocybin.[2]

This compound, or 4-phosphoryloxytryptamine (4-PO-T), is a precursor in the biosynthesis of psilocybin.[1] It is structurally similar to psilocybin but lacks the two methyl groups on the amine. This seemingly minor structural difference has profound implications for its pharmacological profile. Current research indicates that this compound is likely a prodrug that is dephosphorylated in the body to form 4-hydroxytryptamine (4-HT), a potent serotonin 2A (5-HT2A) receptor agonist.[1] However, this compound itself does not appear to cross the blood-brain barrier readily and does not induce the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects.[3]

Despite its lack of direct psychoactivity, studies have shown that co-administration of this compound with psilocybin can amplify the HTR in rats, suggesting a modulatory role. Furthermore, this compound has demonstrated antidepressant-like effects in the forced swim test, independent of psychedelic activity. This guide will delve into the known pharmacology of this compound, present the available quantitative data, and provide detailed experimental methodologies to facilitate further research into its contribution to the entourage effect and its standalone therapeutic potential.

Pharmacology of this compound

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for classic psychedelics is agonism at the 5-HT2A receptor. While this compound itself shows little to no affinity for this receptor, its dephosphorylated metabolite, 4-hydroxytryptamine (4-HT), is a potent agonist. The available quantitative data for related compounds are summarized in the table below. Specific Ki and EC50 values for this compound and 4-HT are not consistently reported in the literature, highlighting a critical gap in current knowledge.

Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamines at Human Serotonin Receptors

Compound 5-HT1A 5-HT1B 5-HT1D 5-HT2A 5-HT2B 5-HT2C
Psilocin 13 47 22 47 5.4 12
Norpsilocin 25 110 48 63 11 38
Baeocystin >10,000 >10,000 >10,000 >10,000 >10,000 >10,000
Aeruginascin >10,000 >10,000 >10,000 >10,000 >10,000 >10,000

Data adapted from Glatfelter et al., 2022.

Note: Specific Ki values for this compound and 4-HT are not available in this dataset. Norpsilocin is the dephosphorylated form of baeocystin and serves as a structural analog to 4-HT.

In functional assays, the dephosphorylated form of this compound (4-HT) has been shown to activate the 5-HT2A receptor with an efficacy similar to psilocin and norpsilocin in in vitro cell imaging assays. One study reported an EC50 value of less than 10 nM for norpsilocin in a Gq-dependent calcium flux assay, suggesting high potency.

Proposed Mechanism of Entourage Effect Contribution

A leading hypothesis for this compound's contribution to the entourage effect involves its interaction with monoamine oxidase (MAO) enzymes. MAO is responsible for the degradation of psilocin. It is proposed that this compound may act as a competitive substrate for MAO, thereby sparing psilocin from metabolism and increasing its bioavailability and duration of action.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are currently lacking in the scientific literature. It is presumed to be dephosphorylated to 4-HT, but the efficiency and location of this conversion are not well understood.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pharmacology of this compound.

Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, involuntary head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

Objective: To assess the psychedelic-like activity of a test compound and its potential to modulate the effects of a known psychedelic.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compounds (this compound, psilocybin) dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Vehicle control

  • Observation chambers (e.g., clear cylindrical cages)

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Magnetometer system (for automated detection) (optional)

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound(s) or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage. Doses should be determined based on preliminary studies. For co-administration studies, administer this compound shortly before psilocybin.

  • Observation: Immediately after administration, place the mouse in the observation chamber.

  • Scoring: Manually count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior. Alternatively, use a magnetometer system for automated and objective quantification.

  • Data Analysis: Compare the number of head twitches between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To evaluate the potential antidepressant effects of a test compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Test compounds dissolved in a suitable vehicle

  • Vehicle control

  • Cylindrical tanks (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Video recording equipment for later scoring.

Procedure:

  • Pre-test Session (for rats): On day 1, place each rat in the swim cylinder for a 15-minute pre-swim. This is done to induce a state of immobility on the test day.

  • Drug Administration: 24 hours after the pre-test (for rats) or before the single test session (for mice), administer the test compound or vehicle.

  • Test Session: Place the animal in the swim cylinder for a 5-minute (rats) or 6-minute (mice) test session.

  • Scoring: Record the duration of immobility during the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between different treatment groups using appropriate statistical tests. A decrease in immobility time is indicative of an antidepressant-like effect.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the functional potency (EC50) and efficacy of a test compound at the 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Test compounds and a reference agonist (e.g., serotonin, DOI).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol. Probenecid can be added to prevent dye leakage.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject the compounds and continue to record the fluorescence signal to measure the peak calcium response.

  • Data Analysis: Normalize the fluorescence response to the baseline and the maximum response of the reference agonist. Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the activity of MAO enzymes in the presence of a potential inhibitor.

Objective: To determine if a test compound inhibits the activity of MAO-A or MAO-B.

Materials:

  • Source of MAO-A and MAO-B enzymes (e.g., human recombinant enzymes, liver mitochondria).

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B, or a non-specific substrate like p-tyramine).

  • Test compound and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4).

  • Detection system (e.g., spectrophotometer to measure product formation, or a fluorometric or bioluminescent kit that measures hydrogen peroxide production).

Procedure:

  • Enzyme Preparation: Prepare the MAO enzyme solution in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor.

  • Reaction Initiation: Add the MAO substrate to initiate the enzymatic reaction.

  • Detection: Measure the rate of product formation over time using the chosen detection method.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Norbaeocystin_Metabolism_and_Action This compound This compound (4-PO-T) Dephosphorylation Dephosphorylation (in vivo) This compound->Dephosphorylation FourHT 4-Hydroxytryptamine (4-HT) Dephosphorylation->FourHT FiveHT2A 5-HT2A Receptor FourHT->FiveHT2A Agonist PsychedelicEffects Potential Psychedelic Effects FiveHT2A->PsychedelicEffects

Caption: Proposed metabolic activation of this compound.

Entourage_Effect_Hypothesis cluster_Mushroom Psilocybin Mushroom cluster_Body Human Body Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Competitive Inhibition? Psilocin->MAO Metabolism FiveHT2A 5-HT2A Receptor Psilocin->FiveHT2A Agonism AmplifiedEffects Amplified Psychedelic Effects FiveHT2A->AmplifiedEffects

Caption: Hypothesized MAO inhibition mechanism for the entourage effect.

HTR_Workflow start Start acclimate Acclimate Mice start->acclimate administer Administer Compound (i.p. or p.o.) acclimate->administer observe Place in Observation Chamber administer->observe record Record Head Twitches (30-60 min) observe->record analyze Analyze Data (ANOVA) record->analyze end End analyze->end

Caption: Experimental workflow for the Head-Twitch Response assay.

Future Directions and Conclusion

The role of this compound in the entourage effect of psilocybin mushrooms presents a compelling area for future research. While current evidence suggests it is not psychoactive on its own, its potential to modulate the effects of psilocybin and its independent antidepressant-like properties warrant further investigation. Key areas for future research include:

  • Quantitative Pharmacodynamics: Determining the binding affinities (Ki) and functional potencies (EC50) of this compound and 4-HT at a comprehensive panel of serotonin and other relevant receptors.

  • Pharmacokinetic Studies: Elucidating the full ADME profile of this compound to understand its conversion to 4-HT and its distribution in the body.

  • In-depth Entourage Effect Studies: Investigating the interactions of this compound with a wider range of tryptamines found in psychedelic mushrooms, not just psilocybin.

  • Gut Microbiome Interactions: Conducting detailed studies to understand how this compound and other mushroom constituents affect the gut microbiome and how this, in turn, may influence their pharmacological effects.

References

The In Vivo Odyssey of Norbaeocystin: A Technical Guide to its Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbaeocystin, a naturally occurring tryptamine alkaloid found in psychedelic mushrooms, has long been a subject of scientific curiosity. As a structural analog of the well-studied psilocybin, its metabolic fate and potential pharmacological activity are of significant interest to researchers in the fields of psychedelic science and drug development. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and degradation of this compound. While direct in vivo quantitative data for this compound remains limited, this document synthesizes findings from in vitro studies and knowledge of related tryptamine metabolism to construct a putative metabolic pathway. This guide also details relevant experimental protocols and visualizes key processes to facilitate a deeper understanding for researchers.

Introduction

This compound (4-phosphoryloxytryptamine) is a psilocybin analog and a biosynthetic precursor to psilocybin in certain species of psychoactive fungi.[1][2] Structurally, it is the monodemethylated equivalent of psilocybin.[1] Despite its presence in "magic mushrooms," its own psychoactive properties are considered to be negligible.[3][4] This lack of activity is hypothesized to be due to its metabolic profile, specifically its rapid degradation and potential inability to efficiently cross the blood-brain barrier. Understanding the metabolic journey of this compound is crucial for elucidating its potential role in the overall pharmacology of psilocybin-containing mushrooms and for exploring any therapeutic potential it may hold, either directly or as a modulator of other compounds.

Hypothesized In Vivo Metabolic Pathway

The metabolism of this compound in vivo is thought to closely mirror that of psilocybin, primarily involving a two-step process: dephosphorylation followed by oxidative deamination.

Step 1: Dephosphorylation to 4-Hydroxytryptamine (4-HT)

Similar to psilocybin acting as a prodrug for psilocin, this compound is considered a prodrug for 4-hydroxytryptamine (4-HT). This initial and critical step is catalyzed by the enzyme alkaline phosphatase.

  • Enzyme: Alkaline Phosphatase

  • Mechanism: Hydrolysis of the phosphate ester group from the 4-position of the indole ring.

  • Product: 4-hydroxytryptamine (4-HT)

In vitro studies have demonstrated that this compound is a substrate for alkaline phosphatase, with dephosphorylation rates nearly identical to those of psilocybin and other analogs like baeocystin and aeruginascin.

Step 2: Degradation by Monoamine Oxidase (MAO)

The resulting metabolite, 4-HT, is then susceptible to degradation by monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters and other tryptamines.

  • Enzyme: Monoamine Oxidase (primarily MAO-A)

  • Mechanism: Oxidative deamination of the primary amine group of 4-HT.

  • Intermediate Product: 4-hydroxyindole-3-acetaldehyde.

  • Final Metabolites: This intermediate is further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP).

It is hypothesized that the primary amine of 4-HT makes it a more readily available substrate for MAO compared to the tertiary amine of psilocin, leading to its rapid degradation. This rapid breakdown could explain the lack of psychoactive effects observed with this compound administration in animal models.

Quantitative Data Summary

As of late 2025, there is a notable absence of published in vivo pharmacokinetic studies specifically for this compound in humans or animals. Therefore, quantitative data such as Cmax, Tmax, elimination half-life, and bioavailability are not available. The following table summarizes the key enzymatic reactions and qualitative findings from in vitro experiments.

Metabolic Step Substrate Enzyme Product Experimental Evidence (Qualitative) Reference
DephosphorylationThis compoundAlkaline Phosphatase4-Hydroxytryptamine (4-HT)In vitro enzyme kinetics assays show nearly identical dephosphorylation rates to psilocybin.
Oxidative Deamination4-Hydroxytryptamine (4-HT)Monoamine Oxidase (MAO-A)4-hydroxyindole-3-acetaldehydeIn vitro enzyme kinetics assays show that the dephosphorylated form is a substrate for MAO with similar kinetics to psilocin.

Experimental Protocols

The following are generalized methodologies for key experiments that would be essential for elucidating the in vivo metabolism and degradation of this compound, based on protocols used for psilocybin and other tryptamines.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley or Long-Evans rats.

  • Compound Administration: Administration of a defined dose of synthesized this compound (e.g., 1-10 mg/kg) via oral gavage or intravenous injection.

  • Sample Collection: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-administration). Urine and feces may also be collected over a 24-hour period.

  • Sample Preparation: Plasma is separated from blood by centrifugation. All samples are stored at -80°C until analysis. For analysis, plasma samples may require protein precipitation, and urine samples may require enzymatic hydrolysis to measure conjugated metabolites.

  • Analytical Method: Quantification of this compound and its predicted metabolites (4-HT, 4-HIAA) is performed using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software (e.g., Phoenix WinNonlin).

In Vitro Metabolic Stability Assay with Liver Microsomes
  • Incubation: this compound is incubated with pooled human or rodent liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) and UDPGA (a cofactor for glucuronidation).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of this compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance and predict the hepatic extraction ratio.

Visualizations

Hypothesized Metabolic Pathway of this compound

Norbaeocystin_Metabolism This compound This compound (4-phosphoryloxytryptamine) HT 4-Hydroxytryptamine (4-HT) This compound->HT Alkaline Phosphatase (Dephosphorylation) Intermediate 4-Hydroxyindole-3-acetaldehyde HT->Intermediate Monoamine Oxidase (MAO) (Oxidative Deamination) HIAA 4-Hydroxyindole-3-acetic acid (4-HIAA) Intermediate->HIAA Aldehyde Dehydrogenase HTP 4-Hydroxytryptophol (4-HTP) Intermediate->HTP Alcohol Dehydrogenase

Caption: Hypothesized in vivo metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase cluster_data_phase Data Analysis Phase Admin This compound Administration (Oral or IV) Sampling Serial Blood/Urine Collection Admin->Sampling Preparation Sample Preparation (Plasma separation, etc.) Sampling->Preparation Analysis UHPLC-MS/MS Analysis Preparation->Analysis PK_Calc Pharmacokinetic Modeling Analysis->PK_Calc Results Determination of Cmax, Tmax, Half-life PK_Calc->Results

Caption: Workflow for a typical in vivo pharmacokinetic study.

This compound's Potential Interaction with Psilocin Metabolism

Synergistic_Effect MAO Monoamine Oxidase (MAO) Degradation Psilocin Degradation MAO->Degradation Psilocin Psilocin Psilocin->MAO Metabolized by HT 4-Hydroxytryptamine (from this compound) HT->MAO Metabolized by HT->Psilocin Potential Competitive Inhibition of MAO, slowing Psilocin degradation

Caption: Potential synergistic interaction of this compound with psilocin metabolism.

Conclusion and Future Directions

The in vivo metabolism and degradation of this compound are presumed to follow a pathway analogous to that of psilocybin, involving initial dephosphorylation by alkaline phosphatase to form 4-hydroxytryptamine, which is then rapidly metabolized by monoamine oxidase. This rapid degradation likely accounts for its lack of observed psychoactivity. A significant knowledge gap exists regarding the specific in vivo pharmacokinetics of this compound. Future research should prioritize conducting well-designed pharmacokinetic studies in animal models and, eventually, in humans. Such studies are essential to definitively characterize its metabolic fate, assess its potential for drug-drug interactions, and explore the hypothesis of its synergistic effects with psilocin. A more complete understanding of this compound's in vivo disposition will be invaluable for the broader field of psychedelic pharmacology and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Norbaeocystin Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of norbaeocystin analytical standards in research and drug development. This compound is a tryptamine alkaloid found in psilocybin-containing mushrooms and is an important analyte in forensic analysis, clinical studies, and psychedelic research.[1][2]

Properties of this compound Analytical Standard

This compound (N,N-desmethyl Psilocybin) is a phosphate ester of 4-hydroxytryptamine and an intermediate in the biosynthesis of psilocybin.[3] Analytical reference standards are crucial for the accurate quantification and identification of this compound in various matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 3-(2-aminoethyl)-1H-indol-4-ol, 4-(dihydrogen phosphate)[3]
CAS Number 21420-59-7[3]
Molecular Formula C₁₀H₁₃N₂O₄P
Formula Weight 256.2 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility Slightly soluble in PBS (pH 7.2)
λmax 219 nm
Storage -20°C
Stability ≥ 3 years

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

Protocol:

  • Stock Solution (1 mg/mL):

    • Allow the this compound analytical standard vial to equilibrate to room temperature before opening.

    • Weigh an appropriate amount of the standard (e.g., 1 mg) using a calibrated analytical balance.

    • Dissolve the weighed standard in a suitable solvent, such as methanol or a slightly acidic aqueous solution, in a volumetric flask to a final concentration of 1 mg/mL.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • These working solutions will be used to construct a calibration curve for quantification.

Extraction of this compound from Fungal Biomass

This protocol outlines a general procedure for extracting this compound and other tryptamines from dried mushroom material.

Protocol:

  • Sample Preparation:

    • Dry the fungal biomass at room temperature in the dark or by lyophilization.

    • Grind the dried material into a fine powder using a mortar and pestle or a cryomill.

  • Extraction:

    • Weigh approximately 50 mg of the powdered mushroom sample.

    • Add 3 mL of an extraction solvent. Methanol is a commonly used and effective solvent. Acidifying the methanol with 0.5% (v/v) acetic acid can improve extraction yields.

    • Vortex the mixture for 30 minutes at 2500 rpm.

    • Centrifuge the sample for 10 minutes at 4000 rpm.

    • Carefully transfer the supernatant to a clean tube.

    • For exhaustive extraction, repeat the extraction process on the pellet with an additional 2 mL of the extraction solvent, vortex, and centrifuge as described above.

    • Combine the supernatants.

  • Sample Cleanup (Optional):

    • The combined supernatant can be filtered through a 0.22 µm syringe filter before analysis to remove any particulate matter.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Dried Fungal Biomass grind Grind to Fine Powder start->grind weigh Weigh 50 mg of Powder grind->weigh add_solvent Add Acidified Methanol weigh->add_solvent vortex Vortex for 30 min add_solvent->vortex centrifuge Centrifuge for 10 min vortex->centrifuge supernatant1 Collect Supernatant centrifuge->supernatant1 re_extract Re-extract Pellet supernatant1->re_extract supernatant2 Combine Supernatants re_extract->supernatant2 filter Filter (0.22 µm) supernatant2->filter analysis LC-MS/MS or HPLC-UV Analysis filter->analysis

Caption: Workflow for the extraction of this compound from fungal biomass.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the quantification of this compound using HPLC with UV detection. Method optimization may be required based on the specific instrument and sample matrix.

Table 2: HPLC-UV Method Parameters for Tryptamine Analysis

ParameterCondition
Column Force Biphenyl (100 mm x 3.0 mm, 3 µm)
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 95% A to 65% A over 4 minutes
Flow Rate 0.8 mL/min
Column Temperature 50 °C
Detection Wavelength 222 nm
Injection Volume 1 µL
Source: Adapted from Restek Corporation's application note.

Protocol:

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • It is recommended to passivate the system and column to improve peak shape and recovery.

  • Calibration Curve:

    • Inject a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL) to generate a calibration curve.

    • Plot the peak area versus concentration and perform a linear regression to determine the coefficient of determination (R²), which should be ≥ 0.99 for accurate quantification.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the this compound peak based on its retention time compared to the analytical standard. The retention time for this compound under these conditions is approximately 1.314 minutes.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification standard This compound Standard prepare_standards Prepare Standard Curve Solutions standard->prepare_standards extract Sample Extract prepare_sample Prepare Sample for Injection extract->prepare_sample inject_standards Inject Standards prepare_standards->inject_standards inject_sample Inject Sample prepare_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve calculate_conc Calculate Concentration generate_curve->calculate_conc acquire_data Acquire Chromatographic Data inject_sample->acquire_data identify_peak Identify Peak by Retention Time acquire_data->identify_peak integrate_peak Integrate Peak Area identify_peak->integrate_peak integrate_peak->calculate_conc

Caption: Workflow for the quantification of this compound by HPLC.

Signaling Pathway Context

This compound is an intermediate in the biosynthesis of psilocybin in Psilocybe mushrooms. Understanding this pathway is essential for research into the production and regulation of these psychoactive compounds.

G tryptophan Tryptophan hydroxytryptamine 4-Hydroxytryptamine tryptophan->hydroxytryptamine PsiH This compound This compound hydroxytryptamine->this compound PsiK baeocystin Baeocystin This compound->baeocystin PsiM psilocybin Psilocybin baeocystin->psilocybin PsiM

Caption: Biosynthetic pathway of psilocybin highlighting this compound.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound analytical standards.

  • Long-term Storage: Store the analytical standard at -20°C in a tightly sealed container. Under these conditions, the standard is stable for at least three years.

  • Working Solutions: While specific stability data for this compound in solution is limited, it is good practice to store stock and working solutions at low temperatures (-20°C or -80°C) and protect them from light to minimize degradation. Dephosphorylated forms of related tryptamines have shown lower stability.

  • Handling: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for daily use.

Concluding Remarks

These application notes and protocols provide a framework for the effective use of this compound analytical standards in a research setting. Adherence to these guidelines will help ensure the generation of accurate and reproducible data. For more specific applications, further method development and validation may be necessary.

References

Total Synthesis of Norbaeocystin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbaeocystin, a naturally occurring tryptamine alkaloid found in psilocybin-containing mushrooms, is gaining attention for its potential therapeutic applications. As a structural analog of psilocybin, it is hypothesized to be a prodrug of 4-hydroxytryptamine (4-HT).[1] However, preclinical studies suggest that this compound does not induce hallucinogenic effects, making it an intriguing candidate for further investigation.[2][3] This document provides detailed application notes and protocols for the total synthesis of this compound, suitable for producing the quantities and purity required for in vivo studies. Both a general chemical synthesis route and a scalable biosynthetic method are presented, alongside protocols for preclinical behavioral assessment and a discussion of its known signaling pathways.

Introduction

This compound (4-phosphoryloxytryptamine) is a minor alkaloid in most psilocybin mushrooms.[1] Its structural similarity to psilocybin, differing only by the absence of two methyl groups on the terminal amine, has led to speculation about its pharmacological activity. Recent research indicates that while its dephosphorylated metabolite, 4-HT, is a potent 5-HT2A receptor agonist, this compound itself does not elicit the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects.[1] This suggests a potential therapeutic window for this compound, possibly for conditions like depression, without the subjective psychedelic experience. To facilitate further research, reliable and scalable methods for obtaining high-purity this compound are essential.

Synthesis of this compound

Two primary routes for producing this compound for research purposes are chemical synthesis and biosynthesis. While chemical synthesis offers a traditional and well-controlled approach, recent advancements in biotechnology have made biosynthesis a viable and scalable alternative.

Chemical Synthesis Protocol

A general synthetic method has been developed to access various tryptamine natural products, including this compound. The following protocol is a high-level overview based on published methodologies.

Starting Material: 4-Acetoxyindole

Key Steps:

  • Acyl Chloride Formation: 4-Acetoxyindole is reacted with oxalyl chloride to form the corresponding acyl chloride.

  • Amide Formation: The resulting acyl chloride is reacted with a protected amine (e.g., dibenzylamine) to yield the ketoamide.

  • Reduction: The ketoamide is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent (e.g., THF).

  • Phosphorylation: The hydroxyl group at the 4-position is phosphorylated.

  • Deprotection: Removal of protecting groups to yield the final product, this compound.

Note: This chemical synthesis can be resource-intensive.

Biosynthesis Protocol using E. coli

A more recent and scalable approach involves the use of genetically engineered Escherichia coli. This method has been successfully used to produce gram-scale quantities of this compound for animal studies.

Methodology Overview:

  • Strain Engineering: An E. coli strain is engineered to express the necessary enzymes from the psilocybin biosynthesis pathway. Specifically, the gene for the methyltransferase (PsiM), which converts this compound to baeocystin and psilocybin, is removed. The key enzymes for this compound production are a tryptophan synthase (trpB), a tryptophan decarboxylase (PsiD), and a 4-hydroxytryptamine kinase (PsiK).

  • Fermentation: The engineered E. coli strain is grown in a bioreactor under optimized fermentation conditions. Supplementation with 4-hydroxyindole is required.

  • Purification: After fermentation, the broth is centrifuged and filtered to remove the bacterial cells. The resulting cell-free broth containing this compound can be used directly for some in vivo studies or further purified.

This biosynthetic method provides a less resource-intensive alternative to chemical synthesis for producing large quantities of this compound.

In Vivo Study Protocols

The primary in vivo model for assessing the potential hallucinogenic activity of serotonergic compounds is the head-twitch response (HTR) in rodents. Additionally, the forced swim test is a common model for evaluating antidepressant-like effects.

Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT2A receptor-mediated psychedelic potential of this compound.

Subjects: Adult male Long-Evans rats or C57BL/6J mice.

Protocol:

  • Acclimation: Animals are acclimated to the testing environment.

  • Drug Administration: this compound is administered orally (gavage). It can be dissolved in water or administered as the filtered broth from the biosynthesis process. A range of doses should be tested alongside a vehicle control and a positive control (psilocybin).

  • Observation: Immediately following administration, animals are placed in an observation chamber. Head twitches are recorded for a period of 60 minutes.

Expected Outcome: Studies have consistently shown that this compound does not induce a significant increase in HTR, unlike psilocybin which shows a dose-dependent increase.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound.

Protocol:

  • Pre-test: On day one, animals are placed in a cylinder of water for a 15-minute pre-swim session.

  • Drug Administration: this compound is administered at various doses, typically 24 hours, 5 hours, and 1 hour before the test swim.

  • Test: On day two, animals are placed back in the water for a 5-minute test session. The duration of immobility is recorded.

Expected Outcome: this compound has been shown to improve outcomes in the forced swim test, suggesting potential antidepressant effects.

Quantitative Data Summary

Parameter Value Source Reference
Biosynthesis Titer ~1.5 g/LE. coli fermentation broth
HTR Study (Rats) No significant increase in HTROral administration
Psilocybin HTR (Rats) Dose-dependent increaseOral administration
Forced Swim Test Improved outcomesRodent model
5-HT2A Receptor Activation Dephosphorylated form (4-HT) is a potent agonistIn vitro cell imaging assays

Signaling Pathway and Mechanism of Action

This compound is considered a prodrug that is dephosphorylated in the body to 4-hydroxytryptamine (4-HT). 4-HT is a potent agonist at the serotonin 5-HT2A receptor.

Norbaeocystin_Signaling_Pathway This compound This compound (4-PO-T) Dephosphorylation Dephosphorylation (Alkaline Phosphatase) This compound->Dephosphorylation Four_HT 4-Hydroxytryptamine (4-HT) Dephosphorylation->Four_HT BBB Blood-Brain Barrier Four_HT->BBB Limited Penetration? MAO Metabolism (MAO) Four_HT->MAO Receptor 5-HT2A Receptor BBB->Receptor Downstream Downstream Signaling (Non-hallucinogenic) Receptor->Downstream Excretion Excretion MAO->Excretion

The lack of psychedelic effects in vivo, despite the 5-HT2A agonism of its metabolite, is an area of active research. Several hypotheses have been proposed:

  • Blood-Brain Barrier Penetration: It is theorized that this compound and/or 4-HT may not efficiently cross the blood-brain barrier to reach the 5-HT2A receptors in the central nervous system. However, recent studies suggest the dephosphorylated product of this compound can cross a blood-brain barrier mimetic.

  • Rapid Metabolism: Monoamine oxidase (MAO) may rapidly break down this compound or 4-HT, preventing it from reaching psychoactive concentrations in the brain.

  • Biased Agonism: 4-HT might act as a biased agonist at the 5-HT2A receptor, preferentially activating certain downstream signaling pathways (e.g., Gq-signaling) over others that are responsible for hallucinogenic effects (e.g., β-arrestin2 recruitment).

Experimental Workflows

Norbaeocystin_Production_Workflow cluster_synthesis Synthesis Route cluster_purification Purification & QC cluster_invivo In Vivo Studies Chem Chemical Synthesis Purify Purification Chem->Purify Bio Biosynthesis (E. coli) Bio->Purify QC Purity Analysis (HPLC, NMR) Purify->QC HTR Head-Twitch Response QC->HTR FST Forced Swim Test QC->FST

Conclusion

The total synthesis of this compound is achievable through both chemical and biosynthetic routes, with the latter offering a scalable and less resource-intensive option for producing the gram-scale quantities needed for in vivo research. Preclinical data suggest that this compound is non-hallucinogenic but may possess antidepressant-like properties, making it a compelling candidate for further therapeutic development. The provided protocols and data serve as a valuable resource for researchers investigating the pharmacology and therapeutic potential of this unique tryptamine.

References

Application Notes & Protocols for Norbaeocystin Production in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biosynthetic production of norbaeocystin, a psilocybin precursor, using genetically engineered Escherichia coli. This platform offers a scalable and controlled method for producing gram-scale quantities of this compound, facilitating further research into its pharmacological properties and potential therapeutic applications.

Introduction

This compound is a naturally occurring tryptamine alkaloid found in psychedelic mushrooms, and it is a direct precursor to psilocybin in the fungal biosynthetic pathway.[1] Interest in the therapeutic potential of psychedelic compounds has surged, yet the specific biological activity of this compound remains largely unknown due to the difficulty in sourcing pure quantities of the metabolite.[2][3] Chemical synthesis is often resource-intensive.[1] To address this, a novel E. coli-based production platform has been developed, enabling the rapid and scalable biosynthesis of this compound.[2] This system has been shown to produce up to 1.58 g/L of this compound in benchtop fed-batch fermenters.

This document outlines the core principles of the biosynthetic pathway engineered into E. coli and provides detailed protocols for strain engineering, fermentation, and product purification.

Biosynthetic Pathway and Strain Engineering

The biosynthetic production of this compound in E. coli is achieved through the heterologous expression of two key enzymes from the mushroom Psilocybe cubensis, coupled with a native E. coli enzyme.

The core enzymatic steps are:

  • Tryptophan Synthase (TrpB): The native E. coli TrpB enzyme exhibits promiscuity and can utilize 4-hydroxyindole as a substrate to produce 4-hydroxytryptophan.

  • L-tryptophan Decarboxylase (PsiD): This enzyme, from P. cubensis, decarboxylates 4-hydroxytryptophan to produce 4-hydroxytryptamine (norpsilocin).

  • Kinase (PsiK): The P. cubensis kinase PsiK then phosphorylates 4-hydroxytryptamine to yield the final product, this compound.

To create a this compound-producing strain, the gene encoding the final enzyme in the psilocybin pathway, the methyltransferase PsiM, is removed or omitted from the expression construct. This prevents the methylation of this compound to baeocystin and subsequently psilocybin, causing this compound to accumulate as the primary end product.

Logical Workflow for Strain Development

G cluster_0 Gene Cassette Construction cluster_1 Host Strain Engineering cluster_2 Production & Optimization gene_synthesis Synthesize psiD and psiK genes (codon-optimized for E. coli) plasmid_design Design expression plasmid (e.g., pET vector with T7 promoter) gene_synthesis->plasmid_design cloning Clone psiD and psiK into expression vector plasmid_design->cloning transformation Transform plasmid into host strain cloning->transformation host_selection Select E. coli host (e.g., BL21(DE3)) host_selection->transformation verification Verify transformants (e.g., colony PCR, sequencing) transformation->verification screening Screen colonies for This compound production verification->screening optimization Optimize expression (promoter strength, media, etc.) screening->optimization scale_up Scale-up to bioreactor optimization->scale_up

Caption: Workflow for engineering a this compound-producing E. coli strain.

Quantitative Data Summary

The following tables summarize the reported production titers for this compound in engineered E. coli. Optimization of genetic elements (e.g., promoter strength) and fermentation conditions are crucial for achieving high yields.

Table 1: this compound Production Titers in E. coli

Strain Engineering StrategyProduction Titer (mg/L)Fermentation ScaleReference
Initial de novo biosynthesis pathway in flask~3.2Shake Flask
Improved precursor supply & engineered electron transfer105.3Shake Flask
Optimized fed-batch fermentation with 4-hydroxyindole feed1,580 ± 80Benchtop Bioreactor

Experimental Protocols

Protocol 1: Construction of this compound Production Strain

Objective: To clone the psiD and psiK genes into an expression vector and transform it into an E. coli expression host.

Materials:

  • E. coli strain for cloning (e.g., DH5α)

  • E. coli strain for expression (e.g., BL21(DE3))

  • Expression vector (e.g., pET series plasmid)

  • Codon-optimized psiD and psiK genes (synthesized)

  • Restriction enzymes and T4 DNA ligase

  • LB agar plates and broth with appropriate antibiotic

  • Transformation reagents (e.g., calcium chloride)

Procedure:

  • Gene Amplification: Amplify the synthesized psiD and psiK genes using PCR with primers that add appropriate restriction sites for cloning into the chosen expression vector.

  • Vector and Insert Digestion: Digest both the expression vector and the PCR products with the selected restriction enzymes.

  • Ligation: Ligate the digested psiD and psiK fragments into the digested vector to create the expression plasmid. The genes can be arranged in an operon configuration under the control of a single promoter (e.g., T7).

  • Transformation into Cloning Strain: Transform the ligation mixture into a cloning strain like E. coli DH5α. Plate on selective LB agar and incubate overnight.

  • Plasmid Verification: Isolate plasmid DNA from resulting colonies and verify the correct insert presence and orientation via restriction digest and Sanger sequencing.

  • Transformation into Expression Strain: Transform the sequence-verified plasmid into the E. coli BL21(DE3) expression host. Store glycerol stocks of the final strain at -80°C.

Protocol 2: Bench-Scale Production of this compound

Objective: To produce this compound in a controlled benchtop bioreactor.

Materials:

  • This compound-producing E. coli strain

  • Defined fermentation medium (e.g., AMM - Adams Minimal Medium)

  • Carbon source (e.g., glucose or glycerol)

  • 4-hydroxyindole substrate

  • Inducer (e.g., IPTG for T7 promoter systems)

  • Benchtop bioreactor (e.g., 2L capacity)

  • pH probe, dissolved oxygen (DO) probe

Procedure:

  • Inoculum Preparation: Inoculate a starter culture of the production strain in a defined medium with the appropriate antibiotic and grow overnight at 37°C.

  • Bioreactor Setup: Prepare the bioreactor with the fermentation medium. Calibrate pH and DO probes. Autoclave the vessel.

  • Inoculation: Inoculate the bioreactor with the overnight starter culture to a starting OD₆₀₀ of ~0.1.

  • Growth Phase: Maintain the culture at 37°C. Control pH at a setpoint (e.g., 7.0) using automated addition of a base (e.g., NH₄OH). Maintain DO above 20% by controlling agitation and airflow.

  • Induction: When the culture reaches a target cell density (e.g., mid-exponential phase), induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

  • Substrate Feeding: Concurrently with induction, begin feeding a solution of 4-hydroxyindole. A fed-batch strategy is employed to avoid substrate toxicity and maintain a steady supply.

  • Production Phase: Continue the fermentation for 24-48 hours post-induction. Monitor cell growth (OD₆₀₀) and take periodic samples to quantify this compound concentration by HPLC.

Protocol 3: Extraction and Purification of this compound

Objective: To purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge and 0.2 µm bottle-top filter

  • Rotary evaporator or vacuum dryer

  • Ethanol (hot, ~50°C)

  • Filter paper (e.g., Grade 615) and Büchner funnel

  • Deionized water

Procedure:

  • Cell Removal: Centrifuge the fermentation broth (e.g., at 5,000 x g for 30 minutes) to pellet the E. coli cells. Filter the resulting supernatant through a 0.2 µm filter to remove any remaining cells and particulates.

  • Broth Concentration: Dry the filtered supernatant to a powder/residue using a rotary evaporator under vacuum.

  • Ethanol Wash: Add hot ethanol (~50°C) to the dried broth residue (e.g., 160 mL for a 500 mL starting broth volume). Mix continuously for 30 minutes. This step serves to dissolve more soluble impurities, leaving the this compound behind.

  • Filtration: Filter the ethanol mixture through filter paper using a Büchner funnel. The this compound will remain in the filter cake. The ethanol filtrate, which should contain minimal product, can be discarded.

  • Resuspension and Recovery: Collect the filter cake and resuspend it in a minimal volume of deionized water (e.g., 50 mL). Some insoluble material may remain and can be discarded. The aqueous solution now contains the partially purified this compound.

  • Quantification: Quantify the concentration of this compound in the final aqueous solution using HPLC. A purification yield of approximately 70% can be expected with this method.

Protocol 4: Analytical Quantification by HPLC

Objective: To quantify the concentration of this compound in samples.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

  • Sample filters (0.22 µm)

Procedure:

  • Sample Preparation: Clarify samples (e.g., fermentation broth) by centrifugation or filtration (0.22 µm) to remove particulates.

  • Standard Curve: Prepare a series of dilutions of the this compound analytical standard to generate a standard curve for quantification.

  • HPLC Method:

    • Column: C18 reverse-phase.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at a wavelength appropriate for tryptamines (e.g., 280 nm).

    • Gradient: Run a gradient from low to high organic phase (Acetonitrile) to elute the compound. A typical gradient might be 5-95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Analysis: Run the standards and samples. Integrate the peak area corresponding to this compound and calculate the concentration in the unknown samples by comparing to the standard curve.

Signaling Pathway and Experimental Diagrams

Biosynthetic Pathway in Engineered E. coli

G cluster_Ecoli E. coli Metabolism cluster_Psilocybe Heterologous Pathway (P. cubensis) Indole 4-Hydroxyindole (Substrate) TrpB TrpB (Native Tryptophan Synthase) Indole->TrpB + L-Serine HTP 4-Hydroxytryptophan TrpB->HTP PsiD PsiD (Decarboxylase) HTP->PsiD - CO2 HT 4-Hydroxytryptamine (Norpsilocin) PsiD->HT PsiK PsiK (Kinase) HT->PsiK + ATP NorB This compound (Product) PsiK->NorB

Caption: this compound biosynthetic pathway engineered in E. coli.

References

Gram-Scale Production of Norbaeocystin for Preclinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbaeocystin, a naturally occurring tryptamine analog of psilocybin, is a compound of increasing interest for its potential therapeutic applications without the hallucinogenic effects associated with its more famous counterpart. As research into the therapeutic potential of psychedelic-related compounds expands, the need for a reliable, scalable, and well-characterized supply of non-hallucinogenic analogs like this compound is paramount for advancing preclinical studies. This document provides detailed application notes and protocols for the gram-scale production of this compound using a genetically engineered Escherichia coli platform. Furthermore, it outlines purification methodologies, analytical characterization, and discusses the hypothesized signaling pathway of its active metabolite, 4-hydroxytryptamine (4-HT), providing a framework for preclinical evaluation.

Introduction

This compound is a phosphorylated tryptamine found in trace amounts in psilocybin-containing mushrooms.[1] Unlike psilocybin, which is a prodrug to the potent hallucinogen psilocin, this compound is hypothesized to be a prodrug to 4-hydroxytryptamine (4-HT). Preclinical studies in rodents have shown that this compound does not induce the head-twitch response, a behavioral proxy for hallucinogenic effects in humans, suggesting it may offer therapeutic benefits for neuropsychiatric disorders without the subjective psychedelic experience.[2][3] This non-hallucinogenic profile makes this compound a compelling candidate for therapeutic development, as it could potentially be administered without the need for intensive psychotherapeutic support during treatment.

To facilitate preclinical research, a robust and scalable method for producing high-purity this compound is essential. Chemical synthesis can be challenging and expensive. A biosynthetic approach using genetically engineered E. coli has been developed, offering a cost-effective and scalable solution for producing gram-scale quantities of this valuable compound.[2][4]

Data Presentation

Table 1: Quantitative Data for Gram-Scale this compound Production
ParameterValueReference
Production HostEscherichia coli (genetically engineered)
Production ScaleFed-batch bioreactor
This compound Titer1.58 ± 0.08 g/L
Purification MethodCentrifugation, Filtration, Preparative HPLC
Final Purity>98%

Experimental Protocols

Protocol 1: Gram-Scale Biosynthesis of this compound in E. coli

This protocol is based on the established methods for producing tryptamine derivatives in E. coli.

1. Strain and Plasmid Preparation:

  • Utilize an E. coli strain optimized for the production of indole alkaloids (e.g., a strain with enhanced tryptophan biosynthesis).

  • Introduce a plasmid encoding the biosynthetic pathway for this compound. This typically includes genes for a tryptophan 4-hydroxylase (e.g., PsiD) and a 4-hydroxytryptamine kinase (e.g., PsiK). The gene for the N-methyltransferase (PsiM) should be omitted to prevent the conversion of this compound to baeocystin and psilocybin.

2. Fermentation:

  • Prepare a suitable fermentation medium (e.g., a defined mineral salt medium with glucose as the primary carbon source and supplemented with necessary trace elements).

  • Inoculate a seed culture of the engineered E. coli strain and grow overnight.

  • Transfer the seed culture to a fed-batch bioreactor.

  • Maintain the fermentation at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).

  • Implement a feeding strategy to supply a concentrated glucose solution and other necessary nutrients to achieve high cell density.

  • Induce the expression of the biosynthetic genes at an appropriate cell density (e.g., mid-log phase) with an inducer such as IPTG.

  • Supplement the fermentation with 4-hydroxyindole as a precursor to boost this compound production.

  • Continue the fermentation for a period sufficient to achieve the desired titer (e.g., 48-72 hours post-induction).

3. Monitoring:

  • Regularly monitor cell growth (OD600), pH, dissolved oxygen, and substrate consumption.

  • Periodically take samples to quantify this compound production using HPLC-UV.

Protocol 2: Purification of this compound from Fermentation Broth

This protocol describes the downstream processing to isolate and purify this compound to a high degree of purity suitable for preclinical trials.

1. Cell Lysis and Clarification:

  • Harvest the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes) to pellet the E. coli cells.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and a protease inhibitor cocktail).

  • Lyse the cells using a high-pressure homogenizer or sonicator.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cell debris.

  • Collect the supernatant containing the soluble this compound.

2. Initial Purification:

  • Subject the clarified supernatant to a filtration step, starting with a coarse filter to remove larger particles, followed by a 0.22 µm sterile filter for fine clarification.

  • The filtered broth can be dried under vacuum. The resulting powder is then washed with hot ethanol (e.g., 50°C) to remove non-polar impurities. This compound is poorly soluble in ethanol.

  • After the ethanol wash, the solid is redissolved in water.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 40 minutes.

  • Detection: UV at 222 nm.

  • Procedure:

    • Filter the redissolved this compound solution through a 0.22 µm filter before injection.

    • Inject the sample onto the equilibrated preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Pool the pure fractions.

4. Final Product Formulation:

  • Lyophilize the pooled fractions to obtain this compound as a stable, dry powder.

  • The final product should be stored at -20°C or below, protected from light and moisture.

Protocol 3: Analytical Characterization of this compound

Purity and identity of the final product must be rigorously confirmed.

1. Purity Assessment by HPLC-UV:

  • Utilize an analytical scale reversed-phase C18 column.

  • Employ a similar mobile phase system as in the preparative HPLC protocol.

  • The purity is determined by the peak area percentage of this compound relative to all other peaks detected at 222 nm.

2. Identity Confirmation by LC-MS/MS:

  • Confirm the molecular weight and fragmentation pattern of the purified compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The observed mass should correspond to the theoretical mass of this compound (C10H13N2O4P, Molar Mass: 256.198 g/mol ).

3. Structural Elucidation by NMR:

  • For definitive structural confirmation, particularly for the first produced batch, perform ¹H and ³¹P NMR spectroscopy.

Mandatory Visualizations

Biosynthetic Pathway of this compound in Engineered E. coli

Norbaeocystin_Biosynthesis Tryptophan Tryptophan 4_hydroxytryptophan 4-Hydroxytryptophan Tryptophan->4_hydroxytryptophan PsiD (Tryptophan 4-hydroxylase) 4_hydroxytryptamine 4-Hydroxytryptamine (4-HT) 4_hydroxytryptophan->4_hydroxytryptamine Trp Decarboxylase This compound This compound 4_hydroxytryptamine->this compound PsiK (4-HT Kinase) Norbaeocystin_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Fermentation Fed-Batch Fermentation of Engineered E. coli Induction Induction & Precursor Feeding Fermentation->Induction Harvest Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Filtration Filtration & Solvent Wash Lysis->Filtration Prep_HPLC Preparative HPLC Filtration->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization QC QC Analysis (HPLC, LC-MS, NMR) Lyophilization->QC Final_Product High-Purity this compound QC->Final_Product Signaling_Pathway cluster_receptor Cell Membrane cluster_gq Gq-Protein Pathway (Hallucinogenic) cluster_arrestin β-Arrestin Pathway (Non-Hallucinogenic) 4HT 4-Hydroxytryptamine (4-HT) 5HT2A 5-HT2A Receptor 4HT->5HT2A Binds to Gq Gq Protein 5HT2A->Gq Weakly Activates beta_arrestin β-Arrestin 2 5HT2A->beta_arrestin Preferentially Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Hallucinogenic_Effects Hallucinogenic Effects IP3_DAG->Hallucinogenic_Effects ERK ERK Signaling beta_arrestin->ERK Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant-like) ERK->Therapeutic_Effects

References

Application Notes and Protocols for the Extraction and Purification of Norbaeocystin from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbaeocystin is a naturally occurring tryptamine alkaloid found in various species of psychedelic mushrooms, particularly within the Psilocybe genus. As a structural analog and potential biosynthetic precursor to psilocybin, there is growing scientific interest in isolating and characterizing this compound to investigate its pharmacological properties and potential therapeutic applications. These application notes provide detailed protocols for the extraction and purification of this compound from fungal biomass, intended for research and drug development purposes.

This compound is the N-demethylated derivative of baeocystin and is considered an intermediate in the biosynthesis of psilocybin.[1] Its presence in fungal extracts is typically lower than that of psilocybin and psilocin.[1] The isolation and purification of this compound are crucial for accurate pharmacological studies to determine its standalone effects or its contribution to the overall psychoactive profile of mushroom extracts, often referred to as the "entourage effect."

Data Presentation: Quantitative Analysis of this compound in Psilocybe Species

The concentration of this compound can vary significantly between different species and even different batches of the same species. The following table summarizes reported concentrations of this compound in the dried biomass of various Psilocybe mushrooms.

Fungal SpeciesThis compound Concentration (mg/g of dried biomass)Analytical MethodReference
Psilocybe cyanescens0.102–0.978UHPLC-MS/MS[2]
Psilocybe ovoideocystidiata0.044–0.161UHPLC-MS/MS[2]
Psilocybe caerulipes0.019–0.052UHPLC-MS/MS[2]
Panaeolus cinctulus0.045–0.477UHPLC-MS/MS

Experimental Protocols

This section outlines detailed methodologies for the extraction and purification of this compound from dried fungal biomass.

Protocol 1: Acidified Methanol Extraction

This protocol is a robust method for the initial extraction of a broad range of tryptamines, including this compound, from fungal material.

Materials and Reagents:

  • Dried and finely powdered fungal biomass (e.g., Psilocybe species)

  • Methanol (HPLC grade)

  • Formic acid (88%) or Acetic acid (glacial)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of 0.3% formic acid in methanol (v/v) or 5% acetic acid in methanol (v/v).

  • Extraction:

    • Weigh 1-5 g of dried, powdered fungal biomass into a 50 mL centrifuge tube.

    • Add 30 mL of the acidified methanol extraction solvent.

    • Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the biomass.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Re-extraction:

    • To maximize yield, add another 20 mL of the extraction solvent to the fungal pellet.

    • Repeat the vortexing, sonication, and centrifugation steps.

    • Combine the second supernatant with the first.

  • Concentration:

    • Evaporate the combined methanolic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract contains a mixture of alkaloids and other fungal metabolites.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Preparative HPLC

This protocol describes a two-step purification process to isolate this compound from the crude extract.

Part A: Solid-Phase Extraction (for initial cleanup)

Materials and Reagents:

  • Crude extract from Protocol 1

  • Strong Cation Exchange (SCX) SPE cartridges

  • Methanol

  • Deionized water

  • Ammonium hydroxide solution (5% in methanol)

Procedure:

  • Sample Preparation: Redissolve the dried crude extract in a minimal amount of methanol.

  • Cartridge Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the redissolved extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and acidic impurities.

  • Elution: Elute the tryptamine alkaloids, including this compound, with 10 mL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Materials and Reagents:

  • Partially purified extract from Part A

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (0.1%)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm)

Procedure:

  • Sample Preparation: Redissolve the dried eluate from the SPE step in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suggested starting gradient is 5% B, increasing to 40% B over 10 minutes, then a wash step with 100% B, followed by re-equilibration at 5% B. The gradient may need to be optimized for baseline separation of this compound from other analogues.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the retention time of this compound, which can be predetermined by running an analytical HPLC-MS of the crude extract. This compound is expected to elute before baeocystin and psilocybin due to its higher polarity.

  • Purity Analysis and Final Preparation:

    • Analyze the collected fractions for purity using analytical HPLC or UHPLC-MS/MS.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Biosynthetic Pathway of Psilocybin

Psilocybin Biosynthesis tryptophan L-Tryptophan hydroxytryptophan 4-hydroxy-L-tryptophan tryptophan->hydroxytryptophan tryptamine Tryptamine tryptophan->tryptamine PsiD hydroxytryptamine 4-hydroxytryptamine hydroxytryptophan->hydroxytryptamine PsiD tryptamine->hydroxytryptamine PsiH This compound This compound hydroxytryptamine->this compound PsiK baeocystin Baeocystin This compound->baeocystin PsiM psilocybin Psilocybin baeocystin->psilocybin PsiM

Caption: Biosynthesis of psilocybin from L-tryptophan, highlighting this compound as a key intermediate.

Experimental Workflow for this compound Extraction and Purification

This compound Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis biomass Dried Fungal Biomass powder Fine Powder biomass->powder extraction Acidified Methanol Extraction (Vortex & Sonication) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Tryptamine Extract centrifugation->supernatant spe Solid-Phase Extraction (SCX) supernatant->spe prep_hplc Preparative HPLC (C18) spe->prep_hplc fractions Fraction Collection prep_hplc->fractions pure_this compound Purified this compound fractions->pure_this compound hplc_ms HPLC-MS/MS Analysis pure_this compound->hplc_ms Purity Check

Caption: Workflow for the extraction and purification of this compound from fungal biomass.

References

Application Note: Quantification of Norbaeocystin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbaeocystin is a tryptamine alkaloid found in various species of psychedelic mushrooms.[1] As a structural analog of psilocybin, it is of growing interest in psychedelic research and drug development for its potential pharmacological effects. Accurate and reliable quantification of this compound is crucial for understanding the chemical composition of psychedelic mushrooms, ensuring dose accuracy in clinical trials, and for quality control in the production of psychedelic-based therapeutics. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is designed to be accessible for analytical laboratories equipped with standard HPLC instrumentation.

Experimental Protocol

This protocol is a compilation of methodologies described in the scientific literature for the analysis of tryptamine alkaloids in psychedelic mushrooms.

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Mushroom material (dried and homogenized) or sample extract

  • 0.2 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to protect the analytical column.

  • Extraction from Mushroom Material:

    • Weigh approximately 50 mg of dried and finely ground mushroom powder.

    • Add 5 mL of an extraction solvent. A common solvent is methanol, sometimes with the addition of 5% acetic acid.[2]

    • Vortex the mixture for 30 minutes at 2500 rpm.[2]

    • Centrifuge the sample for 10 minutes at 4000 rpm.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with an additional 5 mL of the extraction solvent, and the supernatants combined.

    • The combined supernatant can be brought to a final volume of 10 mL with water.

    • Filter the final extract through a 0.2 µm syringe filter prior to injection.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent such as water or methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.

HPLC-UV Method

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

  • Column: A C18 reversed-phase column is a common choice. A Force Biphenyl column (100 mm x 3.0 mm, 3 µm) has also been shown to be effective for separating a range of psychedelic alkaloids, including this compound.

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • 0.00 min: 5% B

    • 4.00 min: 35% B

    • 4.01 min: 95% B

    • 5.00 min: 95% B

    • 5.01 min: 5% B

    • 8.00 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 50 °C

  • UV Detection Wavelength: 222 nm

Data Analysis
  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the analytical standard.

  • Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Use the calibration curve to determine the concentration of this compound in the prepared samples.

Quantitative Data Summary

The following table summarizes the retention times for this compound and related compounds from a reported HPLC method. This data can be used as a reference for peak identification.

CompoundRetention Time (min)
This compound 1.314
Baeocystin1.750
Aeruginascin2.173
Psilocybin2.324
Norpsilocin2.784
Psilocin3.296

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the HPLC-UV method described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Mushroom Sample (Dried, Homogenized) extraction Solvent Extraction (e.g., Methanol) sample->extraction Add Solvent & Vortex centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm filter) centrifugation->filtration Collect Supernatant injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 or Biphenyl Column) injection->separation detection UV Detection (222 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of This compound chromatogram->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The described protocol, including sample preparation and chromatographic conditions, offers a reliable starting point for researchers and scientists. Method validation in accordance with internal laboratory standards and regulatory guidelines is recommended to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for LC-MS/MS Analysis of Norbaeocystin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbaeocystin, a naturally occurring tryptamine derivative found in psilocybin-containing mushrooms, is a compound of growing interest in psychedelic research. As a structural analog of psilocybin, it is hypothesized to be a prodrug, undergoing metabolic activation to exert its potential pharmacological effects. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This document provides detailed application notes and protocols for the sensitive and selective analysis of this compound and its primary metabolite, 4-hydroxytryptamine (4-HT), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound is the N-demethylated derivative of baeocystin and a phosphorylated precursor to 4-hydroxytryptamine (4-HT)[1]. Its analysis is often performed alongside other psychedelic tryptamines such as psilocybin, psilocin, and baeocystin[2].

Metabolic Pathway of this compound

This compound is metabolized in the body via dephosphorylation to its active metabolite, 4-hydroxytryptamine (4-HT). This conversion is analogous to the metabolic activation of psilocybin to psilocin. The primary enzyme responsible for this dephosphorylation is likely alkaline phosphatase. Following its formation, 4-HT is expected to undergo further metabolism, primarily mediated by monoamine oxidase (MAO), leading to the formation of 4-hydroxyindole-3-acetaldehyde, which is then rapidly converted to 4-hydroxyindole-3-acetic acid (4-HIAA). Glucuronidation is another potential metabolic pathway for 4-HT.

Norbaeocystin_Metabolism This compound This compound HT_4 4-Hydroxytryptamine (4-HT) (Active Metabolite) This compound->HT_4 Dephosphorylation (Alkaline Phosphatase) HIAA_4 4-Hydroxyindole-3-acetic acid (4-HIAA) HT_4->HIAA_4 Oxidative Deamination (MAO, ALDH) Glucuronide 4-HT-Glucuronide HT_4->Glucuronide Glucuronidation (UGTs)

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (Plasma/Serum)

A protein precipitation method is recommended for the extraction of this compound and 4-HT from plasma or serum samples due to its simplicity and efficiency[3].

Materials:

  • Blank plasma/serum

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) working solution (e.g., deuterated this compound-d4 and 4-HT-d4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% FA).

  • Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for the separation of these polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Retention Times: The retention time for this compound is approximately 1.314 minutes, while the retention time for its more polar analogs can be shorter[4][5]. The retention time for 4-hydroxytryptamine is approximately 3.2 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions can be used for the quantification and confirmation of this compound and 4-HT.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 257.1160.125
This compound (Qualifier) 257.1132.135
4-Hydroxytryptamine (4-HT) (Quantifier) 177.1160.120
4-Hydroxytryptamine (4-HT) (Qualifier) 177.1132.130
This compound-d4 (IS) 261.1164.125
4-Hydroxytryptamine-d4 (IS) 181.1164.120

Note: Collision energies should be optimized for the specific instrument used. The precursor ion for this compound is [M+H]+ with an m/z of 257.07.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound and 4-HT.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.5 - 100>0.99
4-Hydroxytryptamine (4-HT)0.5 - 100>0.99

Note: Linearity should be established with a minimum of six non-zero standards.

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
This compound LLOQ0.5<2080-120
LQC1.5<1585-115
MQC50<1585-115
HQC80<1585-115
4-HT LLOQ0.5<2080-120
LQC1.5<1585-115
MQC50<1585-115
HQC80<1585-115

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound>8090-110
4-Hydroxytryptamine (4-HT)>8090-110

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

LC-MS/MS analytical workflow.

Conclusion

The provided protocols and application notes offer a robust framework for the quantitative analysis of this compound and its primary active metabolite, 4-hydroxytryptamine, in biological matrices. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of the pharmacology and therapeutic potential of this novel psychedelic compound. The use of deuterated internal standards is highly recommended to ensure the accuracy and precision of the quantitative results.

References

Application Notes and Protocols for Norbaeocystin Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbaeocystin, a naturally occurring tryptamine alkaloid and an analog of psilocybin, is a compound of growing interest in neuropharmacological research.[1][2] As with any compound intended for research and potential clinical development, a thorough understanding of its stability in solution is critical for accurate experimental design, the development of reliable analytical methods, and defining appropriate storage and handling procedures. These application notes provide a comprehensive protocol for assessing the stability of this compound in solution, drawing upon established principles from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4][5]

This compound is the N-demethylated derivative of baeocystin and a phosphorylated analog of 4-hydroxytryptamine. Its stability is influenced by factors such as pH, temperature, light, and the presence of oxidative agents. Understanding its degradation profile is essential for ensuring the integrity of preclinical and clinical research. This protocol outlines methods for forced degradation studies and long-term stability testing in solution.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffered saline (PBS), pH 7.2

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution, analytical grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Amber glass vials

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • HPLC or UPLC system with UV-Vis or PDA detector and/or a mass spectrometer (LC-MS)

  • Photostability chamber (ICH Q1B compliant)

  • Temperature and humidity-controlled stability chambers

Experimental Protocols

Stock Solution Preparation
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the compound in a minimal amount of an appropriate solvent. While this compound is reported to be slightly soluble in PBS (pH 7.2), for stock solution purposes, organic solvents like methanol or a mixture of methanol and water may be more suitable. It is recommended to perform initial solubility tests.

  • Bring the solution to a final concentration of 1 mg/mL in a volumetric flask using the chosen solvent.

  • Store the stock solution in an amber glass vial at -20°C to -80°C for short-term use. The long-term stability of the stock solution should be determined as part of the stability study.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without complete degradation of the parent compound.

2.2.1. Preparation of Test Solutions

For each stress condition, prepare a test solution of this compound at a concentration of approximately 100 µg/mL from the stock solution.

2.2.2. Stress Conditions

  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the this compound test solution.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the this compound test solution.

    • Incubate the solution at 60°C.

    • Withdraw samples at the same time points as the acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the this compound test solution.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at the specified time intervals.

  • Thermal Degradation:

    • Prepare a test solution in a suitable solvent (e.g., PBS pH 7.2).

    • Incubate the solution at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Withdraw samples at defined time points.

  • Photostability Testing:

    • Expose the this compound solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B. This includes exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the samples after the exposure period.

Long-Term and Accelerated Stability Testing Protocol

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under defined storage conditions.

  • Sample Preparation: Prepare multiple aliquots of the this compound solution at a known concentration in the desired buffer or solvent system. The samples should be stored in amber glass vials.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Samples should be tested at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Samples should be tested at 0, 3, and 6 months.

  • Analytical Parameters: At each time point, the samples should be analyzed for appearance, pH, concentration (assay), and the presence of degradation products.

Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is recommended.

  • HPLC-UV Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound (a maximum absorbance is reported at 219 nm). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Data Presentation

Quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Forced Degradation of this compound in Solution (100 µg/mL)

Stress ConditionTime (hours)This compound Remaining (%)Peak Area of Major Degradant(s)Observations
0.1 M HCl, 60°C 0100.00Clear solution
295.212345No change
885.145678Slight discoloration
2470.598765-
0.1 M NaOH, 60°C 0100.00Clear solution
292.823456No change
880.367890-
2465.4123456-
3% H₂O₂, RT 0100.00Clear solution
298.15432No change
890.719876-
2482.334567-
Thermal, 70°C 0100.00Clear solution
2496.58765No change
7288.921098-
Photostability -91.243210No change

Table 2: Long-Term Stability of this compound in Solution (100 µg/mL) at 5°C

Time (months)This compound Assay (%)pHAppearanceDegradation Products (%)
0 100.07.2Clear, colorlessNot Detected
3 99.57.2Clear, colorlessNot Detected
6 99.17.1Clear, colorless< 0.1
12 98.57.1Clear, colorless< 0.2
24 97.27.0Clear, colorless0.3

Visualizations

Workflow cluster_prep 1. Preparation cluster_longterm 3. Long-Term & Accelerated Stability cluster_analysis 4. Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_test Prepare Test Solutions (100 µg/mL) prep_stock->prep_test acid Acidic Hydrolysis (0.1M HCl, 60°C) base Basic Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidative Degradation (3% H2O2, RT) thermal Thermal Degradation (70°C) photo Photostability (ICH Q1B) long_term Long-Term Storage (5°C or 25°C/60% RH) accelerated Accelerated Storage (40°C/75% RH) analysis HPLC-UV / LC-MS Analysis (Assay and Impurities) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis data Data Evaluation and Reporting analysis->data

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway This compound This compound (4-PO-T) Norpsilocin Norpsilocin (4-HO-NMT) This compound->Norpsilocin Dephosphorylation (Hydrolysis - Acid/Base/Enzymatic) Oxidized_Products Oxidized/Polymeric Products Norpsilocin->Oxidized_Products Oxidation (O2, Light)

References

Application Notes and Protocols for Norbaeocystin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbaeocystin, a naturally occurring tryptamine alkaloid found in psilocybin-containing mushrooms, is a structural analog of psilocybin.[1] Pharmacological studies suggest that this compound is a prodrug that is dephosphorylated in the body to its active metabolite, 4-hydroxytryptamine (4-HT).[1][2] 4-HT is a potent agonist at the serotonin 5-HT₂A receptor and interacts with other serotonin receptors as well.[1][2] Despite the activity of its metabolite, this compound itself does not appear to induce psychedelic effects, as evidenced by the lack of the head-twitch response in rodent models. This suggests that this compound may have a low affinity for the 5-HT₂A receptor or poor central nervous system penetration.

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of this compound and its active metabolite, 4-HT, at serotonin receptors, with a primary focus on the 5-HT₂A receptor. Understanding the receptor binding profile of these compounds is crucial for elucidating their pharmacological mechanisms and therapeutic potential.

Data Presentation

The following table summarizes the known binding affinities of this compound's active metabolite and related compounds at the human 5-HT₂A receptor. Direct binding data for this compound is limited, likely due to its prodrug nature.

CompoundReceptorAssay TypeKᵢ (nM)IC₅₀ (nM)Reference Compound
4-Hydroxytryptamine (4-HT)Human 5-HT₂ACalcium Mobilization-Similar efficacy to psilocin5-HT
PsilocinHuman 5-HT₂ARadioligand Binding<200-[³H]ketanserin
NorpsilocinHuman 5-HT₂ARadioligand BindingPotent Agonist-[³H]ketanserin

Note: Quantitative binding data for this compound is not widely available in the public domain. The data for 4-HT is presented in terms of functional efficacy rather than direct binding affinity.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound, 4-HT) for the human 5-HT₂A receptor.

1. Materials and Reagents

  • Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing the human 5-HT₂A receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [³H]Ketanserin, a selective 5-HT₂A receptor antagonist.

  • Test Compounds: this compound and 4-hydroxytryptamine (4-HT).

  • Reference Compound: A known 5-HT₂A receptor ligand with high affinity (e.g., Ketanserin, unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled 5-HT₂A antagonist (e.g., 10 µM spiperone or 1 µM ketanserin).

  • 96-well Microplates: For assay setup.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Vials and Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Cell Harvester.

2. Membrane Preparation (If not using commercially prepared membranes)

  • Culture cells expressing the human 5-HT₂A receptor to a high density.

  • Harvest cells and centrifuge at low speed to pellet.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane preparations at -80°C in aliquots.

3. Binding Assay Procedure

  • Prepare Compound Dilutions: Prepare a series of dilutions of the test compounds (this compound, 4-HT) and the reference compound in assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding (TB): Assay buffer + Radioligand + Cell membranes.

    • Non-specific Binding (NSB): NSB agent + Radioligand + Cell membranes.

    • Test Compound Wells: Test compound dilution + Radioligand + Cell membranes.

  • Incubation:

    • Add 50 µL of assay buffer (for TB), NSB agent (for NSB), or test compound dilution to the appropriate wells.

    • Add 50 µL of [³H]Ketanserin (at a concentration near its Kₔ, typically 1-2 nM) to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation (typically 10-50 µg of protein per well) to all wells.

    • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_termination Termination & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand ([³H]Ketanserin) - Test Compounds (this compound, 4-HT) - Cell Membranes dilutions Create Serial Dilutions of Test Compounds reagents->dilutions setup Assay Plate Setup (96-well): - Total Binding - Non-specific Binding - Test Compound Wells dilutions->setup incubation Incubate at RT or 37°C to Reach Equilibrium setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity (CPM) washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot % Specific Binding vs. [Test Compound] calc_specific->plot_curve determine_ic50 Determine IC₅₀ via Non-linear Regression plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Principle of Competitive Binding

competitive_binding cluster_total Total Binding cluster_competition Competitive Binding cluster_nsb Non-specific Binding receptor_total 5-HT₂A Receptor radioligand_total [³H]Ketanserin receptor_total->radioligand_total Binds receptor_comp 5-HT₂A Receptor radioligand_comp [³H]Ketanserin receptor_comp->radioligand_comp Competes with test_compound This compound/4-HT receptor_comp->test_compound receptor_nsb 5-HT₂A Receptor unlabeled_antagonist Unlabeled Antagonist (High Concentration) receptor_nsb->unlabeled_antagonist Saturated by radioligand_nsb [³H]Ketanserin

References

Application Notes and Protocols for Norbaeocystin in Rodent Head-Twitch Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The head-twitch response (HTR) in rodents is a rapid, rotational head movement recognized as a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans. This assay is pivotal in the preclinical assessment of novel psychoactive compounds. Norbaeocystin, a naturally occurring tryptamine analog found in psychedelic mushrooms, is of significant interest for its potential therapeutic properties. These application notes provide a comprehensive overview of the use of this compound in HTR studies, detailing its pharmacological profile and providing protocols for its evaluation.

Recent studies have consistently demonstrated that this compound, unlike psilocybin, does not induce the head-twitch response in rodents[1][2][3][4]. However, its dephosphorylated metabolite, norpsilocin, is a potent 5-HT2A receptor agonist in vitro[1]. This discrepancy highlights the importance of in vivo behavioral assays to understand the full pharmacological profile of a compound. The lack of HTR induction by this compound suggests it may not have hallucinogenic properties, which could be advantageous for therapeutic applications focusing on other potential benefits, such as those observed in the forced swim test.

These notes will cover the current understanding of this compound's effect on HTR, present quantitative data from key studies, provide a detailed protocol for conducting HTR assays, and illustrate the relevant signaling pathways.

Data Presentation

The primary finding from rodent HTR studies is that this compound is inactive in inducing this behavior across a range of doses. The following tables summarize the quantitative data from a key study that directly compared the effects of psilocybin and this compound.

Table 1: Head-Twitch Response to Psilocybin Administration in Long-Evans Rats

Dose (mg/kg)Mean Number of Head TwitchesStandard Error of the Mean (SEM)
0 (Vehicle)~2-
0.1~5-
0.2~15-
1.0~25-
2.0~18-
Data adapted from a study by Anas et al. (2022), showing a dose-dependent increase in HTR with psilocybin administration.

Table 2: Head-Twitch Response to this compound Administration in Long-Evans Rats

Dose (mg/kg)Mean Number of Head TwitchesStandard Error of the Mean (SEM)
0 (Vehicle)~2-
0.1~2-
0.2~2-
1.0~3-
2.0~2-
Data adapted from the same study by Anas et al. (2022), demonstrating that this compound did not increase the occurrence of HTRs at any dose studied.

Experimental Protocols

This section provides a detailed methodology for conducting a head-twitch response study to evaluate the effects of this compound. The protocol is based on established methods in the field.

Rodent Head-Twitch Response (HTR) Assay Protocol

1. Animal Model:

  • Species and Strain: Adult male C57BL/6J mice or Long-Evans rats are commonly used due to their consistent and robust HTR.

  • Age and Weight: Animals should be 8-12 weeks old and weigh between 20-30 grams (mice) or 250-350 grams (rats) at the start of the experiment.

  • Housing: Animals should be group-housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week for animals to acclimate to the facility before any experimental procedures.

2. Materials and Reagents:

  • This compound (synthesized or procured from a reputable source)

  • Positive Control: Psilocybin or DOI (2,5-dimethoxy-4-iodoamphetamine)

  • Vehicle: 0.9% physiological saline or a vehicle appropriate for the solubility of the test compounds.

  • Administration equipment: Syringes, needles (e.g., 27-gauge).

  • Observation chambers: Clear cylindrical chambers.

  • HTR detection system (optional but recommended): A magnetometer coil system with head-mounted magnets for automated and objective HTR recording.

3. Experimental Procedure:

  • Habituation: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the procedure to allow for acclimation. Place each animal individually into an observation chamber for a 30-60 minute habituation period.

  • Drug Preparation and Administration:

    • Dissolve this compound and the positive control (e.g., psilocybin) in the vehicle to the desired concentrations. A dose-response study is recommended (e.g., 0.1, 1, 10 mg/kg for this compound).

    • Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 5-10 ml/kg body weight).

  • Data Collection:

    • Immediately after injection, place the animal back into the observation chamber.

    • Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming behavior.

    • Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the head twitches.

    • Automated Scoring: If using a magnetometer system, record the electrical signals generated by the movement of the head-mounted magnet. The data can then be analyzed using software to identify and count the characteristic high-frequency oscillations of an HTR.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control and the positive control. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathways

The head-twitch response is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, which is a Gq-coupled receptor. Activation of this pathway is considered predictive of psychedelic potential. Other serotonin receptors, such as 5-HT1A and 5-HT2C, can modulate the HTR.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic Agonist (e.g., Psilocin) Psychedelic Agonist (e.g., Psilocin) 5-HT2A Receptor 5-HT2A Receptor Psychedelic Agonist (e.g., Psilocin)->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 -> PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Neuronal Excitation Neuronal Excitation PKC->Neuronal Excitation Leads to Ca2+ Release->Neuronal Excitation Leads to Head-Twitch Response Head-Twitch Response Neuronal Excitation->Head-Twitch Response Induces 5-HT2C Antagonist 5-HT2C Antagonist 5-HT2C Antagonist->Head-Twitch Response Enhances 5-HT1A Agonist 5-HT1A Agonist 5-HT1A Agonist->Head-Twitch Response Inhibits G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal Acclimation Animal Acclimation (≥ 1 week) Drug Preparation Drug Preparation (this compound, Positive Control, Vehicle) Animal Acclimation->Drug Preparation Dose Selection Dose-Response Selection Drug Preparation->Dose Selection Habituation Habituation to Chamber (30-60 min) Drug Administration Drug Administration (i.p. injection) Habituation->Drug Administration HTR Recording HTR Recording (30-60 min) Drug Administration->HTR Recording HTR Quantification HTR Quantification (Manual or Automated) Statistical Analysis Statistical Analysis (e.g., ANOVA) HTR Quantification->Statistical Analysis Results Interpretation Results Interpretation (Comparison of groups) Statistical Analysis->Results Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Norbaeocystin Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biosynthesis of norbaeocystin using recombinant Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving this compound yields. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of producing this compound in E. coli? A1: The production of this compound in E. coli is achieved through metabolic engineering. A strain of E. coli is genetically modified to express key enzymes from the psilocybin biosynthesis pathway of mushrooms like Psilocybe cubensis. Specifically, the enzymes L-tryptophan decarboxylase (PsiD) and 4-hydroxytryptamine kinase (PsiK) are introduced.[1][2] To ensure this compound is the final product, the gene for the methyltransferase (PsiM), which converts this compound to baeocystin and psilocybin, is excluded from the engineered strain.[1] The native E. coli tryptophan synthase (TrpB) can be utilized to convert supplemented 4-hydroxyindole into 4-hydroxytryptophan, which then enters the engineered pathway.

Q2: Which enzymes are essential for this compound biosynthesis in this system? A2: The core pathway for this compound production from 4-hydroxytryptophan requires two key enzymes from P. cubensis:

  • PsiD (L-tryptophan decarboxylase): Converts 4-hydroxytryptophan to 4-hydroxytryptamine.

  • PsiK (Kinase): Catalyzes the phosphorylation of 4-hydroxytryptamine to produce this compound.[1][3]

Q3: Why is the psiM gene excluded from the expression construct? A3: The PsiM enzyme is an N-methyltransferase responsible for the final two steps in the psilocybin biosynthesis pathway. It catalyzes the methylation of this compound to baeocystin and then to psilocybin. By intentionally leaving out the psiM gene, the metabolic pathway is halted at this compound, making it the primary product accumulated by the recombinant E. coli.

Q4: Can optimization strategies for psilocybin production be directly applied to this compound? A4: No, research has shown that genetic optimization parameters ideal for psilocybin bioproduction do not directly translate to those for optimal this compound production. This necessitates a re-optimization of factors like gene expression levels, promoter strengths, and fermentation conditions specifically for the this compound-producing strain.

Q5: What kind of yields can be expected? A5: Optimized platforms have demonstrated the ability to produce gram-scale amounts of this compound. For example, a fed-batch bioreactor scale-up study reported producing approximately 1.6 g/L of this compound. However, yields are highly dependent on the specific strain, plasmid constructs, and fermentation strategy employed.

Troubleshooting Guide

Issue 1: Low or No this compound Titer

Possible Cause Suggested Solution
Inefficient Enzyme Expression or Activity Verify protein expression of PsiD and PsiK via SDS-PAGE and Western Blot. Codon-optimize the fungal genes for E. coli expression. Test different induction conditions (e.g., lower temperature, varying IPTG concentration) to improve soluble protein expression.
Sub-optimal Promoter Strength The relationship between promoter strength and pathway performance can be complex. Screen a library of promoters with varying strengths (e.g., different T7 mutant promoters) to find the optimal expression level for the PsiD/PsiK pathway. A weaker promoter may sometimes yield better results.
Precursor Limitation (4-hydroxytryptophan) Ensure adequate supplementation of 4-hydroxyindole in the medium, as this is the precursor for the pathway utilizing the native TrpB enzyme. If using a de novo pathway, ensure the upstream enzymes (e.g., PsiH) are functional, though this is more complex.
Metabolic Burden on Host Cell High-level expression of heterologous proteins can stress the cell, diverting resources from growth and product formation. Try using lower-copy number plasmids or weaker promoters to balance pathway flux with cell viability.
Incorrect Fermentation Conditions Optimize fermentation parameters such as temperature, pH, and dissolved oxygen. The ideal temperature for production may differ from the ideal temperature for growth. For related compounds, 37°C has been cited as optimal for production.

Issue 2: Accumulation of Intermediates (e.g., 4-hydroxytryptamine)

Possible Cause Suggested Solution
PsiK is a Rate-Limiting Step The conversion of 4-hydroxytryptamine to this compound by PsiK may be a bottleneck. Increase the expression level of PsiK relative to PsiD. This can be achieved by placing psiK on a higher copy number plasmid or using a stronger promoter for psiK compared to psiD.
Cofactor (ATP) Limitation for PsiK The kinase activity of PsiK is ATP-dependent. Ensure the central metabolism of E. coli is healthy and not energy-depleted. Check that glucose or other carbon sources are not limiting during the production phase.
Inhibition of PsiK Activity High concentrations of substrate (4-hydroxytryptamine) or product (this compound) could potentially inhibit PsiK activity. Characterize the enzyme kinetics in vitro if possible. A fed-batch strategy that maintains intermediates at non-inhibitory levels could be beneficial.

Issue 3: Difficulty with Product Purification and Quantification

Possible Cause Suggested Solution
Low Purity After Initial Extraction The initial ethanol extraction from dried broth can contain impurities. Follow up with preparative HPLC for a higher purity product. The described method uses a C18 column with a water/acetonitrile gradient.
Inaccurate Quantification by HPLC Ensure you are using an authentic this compound standard for creating a calibration curve. If a standard is unavailable, it must be purified, and its concentration determined by other means before use. Use a suitable wavelength for detection (e.g., 280 nm for aromatic metabolites).
Product Degradation Tryptamine derivatives can be unstable, especially at non-neutral pH or when exposed to heat for extended periods. Perform extractions and purification steps promptly and at controlled temperatures. Store purified product appropriately.

Quantitative Data Summary

The following table summarizes key production metrics reported in the literature for this compound biosynthesis in recombinant E. coli.

ParameterValueHost Strain / ConditionReference
Max Titer (Bioreactor) ~1.6 g/LRecombinant E. coli (Nor1 strain)Adams et al., 2022
Genetic Modification psiD and psiK expressed; psiM omittedRecombinant E. coliAdams et al., 2022
Genetic Optimization 7-fold improvement over original constructAchieved by screening T7 mutant promotersAdams et al., 2022
Purification Yield ~70%Ethanol extraction followed by resuspensionAdams et al., 2022
De Novo this compound Titer 105.3 mg/LE. coli expressing PsiH, PsiD, PsiKHuang et al., 2025

Visualized Workflows and Pathways

This compound Biosynthetic Pathway in Recombinant E. coli

Norbaeocystin_Pathway cluster_media Culture Medium cluster_ecoli E. coli Cell Hydroxyindole 4-Hydroxyindole TrpB TrpB (Native) Hydroxyindole->TrpB Enters Cell Hydroxytryptophan 4-Hydroxytryptophan TrpB->Hydroxytryptophan Serine PsiD PsiD (Recombinant) Hydroxytryptophan->PsiD Hydroxytryptamine 4-Hydroxytryptamine PsiD->Hydroxytryptamine PsiK PsiK (Recombinant) Hydroxytryptamine->PsiK ATP This compound This compound PsiK->this compound

Caption: Engineered biosynthetic pathway for this compound production in E. coli.

General Experimental Workflow

Experimental_Workflow A 1. Construct Design (psiD, psiK in vector) B 2. E. coli Transformation A->B C 3. Culture & Induction (e.g., IPTG) B->C D 4. Fermentation & Scale-Up C->D E 5. Cell Harvesting (Centrifugation) D->E F 6. Product Extraction (Cell-free broth) E->F G 7. Analysis (HPLC) Quantification F->G H 8. Purification (Prep-HPLC) F->H G->D Optimization Loop I 9. Pure this compound H->I

Caption: General workflow for producing and purifying this compound from E. coli.

Key Experimental Protocols

Protocol 1: Shake Flask Culture for this compound Production

This protocol is adapted from methodologies described for psilocybin intermediate production.

  • Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium (supplemented with appropriate antibiotics for plasmid maintenance) with a single colony of the this compound-producing E. coli strain. Grow overnight at 37°C with shaking at 250 rpm.

  • Production Culture: Inoculate 1 L of defined production medium (e.g., M9 minimal medium supplemented with glucose, magnesium sulfate, and trace metals) in a 2.8 L baffled flask with the overnight culture to a starting OD₆₀₀ of 0.1.

  • Growth: Incubate at 37°C with shaking at 250 rpm until the culture reaches an OD₆₀₀ of 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 30°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM) and the precursor (e.g., 4-hydroxyindole to 1 g/L).

  • Production Phase: Continue incubation for 24-72 hours. Collect time-point samples (e.g., every 12 hours) to monitor cell growth (OD₆₀₀) and this compound production via HPLC.

  • Harvesting: After the production phase, centrifuge the entire culture at 5,000 x g for 30 minutes to pellet the cells. The supernatant (cell-free broth) contains the secreted this compound.

Protocol 2: this compound Extraction and Purification

This protocol is based on the method described by Adams et al. (2022).

  • Sample Preparation: Take the cell-free broth (supernatant) from the harvested culture. Filter it through a 0.2 µm filter to remove any remaining cells and particulates.

  • Drying: Dry the filtered broth completely using a rotary evaporator under vacuum. This will result in a solid residue.

  • Ethanol Wash: Add hot ethanol (50°C) to the dried residue (e.g., 160 mL for a 500 mL original broth volume) and mix continuously for 30 minutes. This step helps remove more soluble impurities.

  • Filtration: Filter the ethanol mixture through filter paper (e.g., Grade 615) in a Buchner funnel. The this compound product will largely remain in the filter cake, while impurities are washed away in the ethanol filtrate.

  • Resuspension: Collect the filter cake and resuspend it in a minimal volume of deionized water (e.g., 50 mL). Some insoluble material may remain; this can be discarded by centrifugation or filtration. The resulting aqueous solution is a concentrated this compound extract.

  • Preparative HPLC (Optional, for High Purity): For obtaining a highly pure standard, subject the concentrated extract to preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

Protocol 3: HPLC Quantification of this compound

This protocol is based on the analytical method described by Adams et al. (2022).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a C18 analytical column (e.g., Agilent Zorbax Eclipse XDB-C18, 3.0 mm × 250 mm, 5 µm).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Run a gradient elution method at a flow rate of 1 mL/min. An example gradient is:

    • 0-0.43 min: 5% B

    • 0.43-5.15 min: Ramp to 19% B

    • 5.15-6.44 min: Ramp to 100% B

    • 6.44-7.73 min: Hold at 100% B

    • 7.73-9.87 min: Return to 5% B and equilibrate.

  • Detection: Monitor the absorbance at 280 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentration. Inject filtered samples from the fermentation broth and integrate the peak area corresponding to the retention time of the this compound standard. Calculate the concentration in the samples based on the standard curve.

References

Norbaeocystin Purification and Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and crystallization of norbaeocystin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound (4-phosphoryloxytryptamine or 4-PO-T) is a tryptamine alkaloid and an analog of psilocybin.[1] It is typically found as a minor compound in most psilocybin-containing mushrooms.[1] Purification can be challenging due to its polarity, potential for instability, and the presence of structurally similar compounds in its natural sources or biosynthetic production media.

Q2: What are the key stability concerns for this compound during purification?

Like other tryptamines, this compound is susceptible to degradation from heat, light, and oxidation.[2] Psilocin, a related compound, is known to be relatively unstable in solution in the presence of oxygen, forming bluish and dark black degradation products.[3] It is advisable to work with this compound in a controlled environment, minimizing exposure to high temperatures and direct light. For storage, dried biomass containing tryptamines is best kept in the dark at room temperature.[4]

Q3: What analytical methods are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common methods for the analysis and quantification of this compound and its related analogs. These techniques allow for the separation and identification of this compound from other tryptamines like baeocystin and psilocybin.

Q4: From what sources can this compound be purified?

This compound can be isolated from fungal biomass, specifically from various species of psilocybin-containing mushrooms. More recently, a method for producing and purifying gram-scale quantities of this compound from a genetically engineered E. coli broth has been developed.

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly from E. coli broth as described in published literature.

Problem Potential Cause Suggested Solution
Low Yield After Initial Extraction Incomplete cell lysis.Ensure adequate cell disruption. If using enzymatic lysis, consider optimizing incubation time and enzyme concentration. For mechanical methods, ensure sufficient homogenization.
Inefficient solvent extraction.This compound is a polar compound. Ensure the solvent system is appropriate. For extraction from aqueous media, consider adjusting the pH to suppress the ionization of the phosphate and amine groups, which may improve partitioning into a mildly polar organic solvent. However, for extraction from dried biomass, polar solvents like methanol or ethanol are typically used.
Degradation of this compound.Minimize exposure to heat and light throughout the extraction process. Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
Presence of Impurities After Solvent Wash Ineffective washing.Ensure thorough mixing and adequate volume of the wash solvent (e.g., hot ethanol). The goal is to dissolve and remove impurities while leaving the this compound behind.
Co-precipitation of impurities.If impurities with similar solubility to this compound are present, an additional purification step, such as column chromatography (e.g., HILIC), may be necessary.
This compound Remains in Supernatant After Centrifugation This compound is soluble in the supernatant.This indicates that the chosen solvent and conditions are not suitable for precipitating the this compound. You may need to change the solvent or adjust the pH to decrease its solubility.
Final Product is an Oil, Not a Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, this suggests the presence of impurities that are preventing crystallization. Further purification may be required.
HPLC Analysis Shows Broad or Tailing Peaks Poor sample solubility in the mobile phase.Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.
Interaction with active sites on the HPLC column.Use a column suitable for the analysis of basic compounds. The addition of a small amount of an amine modifier to the mobile phase can sometimes improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.

Crystallization Troubleshooting Guide

Crystallization of this compound can be achieved through techniques analogous to those used for similar tryptamines, such as slow evaporation of an aqueous solution or precipitation from a solution by adding an anti-solvent.

Problem Potential Cause Suggested Solution
Crystals Do Not Form Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent. If using an anti-solvent, add it dropwise until turbidity is observed, then add a small amount of the original solvent to redissolve and allow for slow recrystallization.
Insufficient nucleation sites.Gently scratch the inside of the flask with a glass rod below the surface of the solution. Add a seed crystal of this compound if available.
Rapid Precipitation of Amorphous Solid or Powder Solution is too supersaturated.Re-dissolve the solid by heating and adding a small amount of additional solvent. Allow the solution to cool more slowly to encourage the formation of larger, more ordered crystals.
Formation of an Oil Instead of Crystals ("Oiling Out") The temperature of the solution is above the melting point of the solvated compound.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Adding slightly more solvent may also help.
Presence of significant impurities.The impurities may need to be removed by another purification step before attempting crystallization again.
Crystals are Small and Needle-like Rapid crystal growth.Slow down the crystallization process by cooling the solution more gradually or by using a solvent system in which the compound is slightly more soluble.
Crystals Appear Discolored or Impure Impurities are trapped in the crystal lattice.This is often a result of rapid crystallization. Re-dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

Quantitative Data Summary

ParameterValue/RangeSource/Comment
Purification Yield (from E. coli broth) ~70%Based on a published protocol.
Extraction Solvents Ethanol, Methanol, WaterThis compound is a polar molecule. Methanol and ethanol, often mixed with water, are effective for extracting polar tryptamines. This compound has been noted to be dissolved in 50% (v/v) methanol for analytical purposes.
Crystallization Solvents Aqueous solutionsBased on methods for the crystallization of the related compound baeocystin.
Analytical HPLC Conditions C18 reverse-phase columnA common stationary phase for tryptamine analysis.
Mobile phase with buffer (e.g., ammonium formate) and organic modifier (e.g., methanol or acetonitrile)The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound.

Experimental Protocols

Protocol 1: Purification of this compound from E. coli Broth

This protocol is adapted from a published method for the purification of biosynthesized this compound.

  • Cell Removal: Centrifuge the E. coli broth (e.g., 500 mL) at 5,000 x g for 30 minutes to pellet the cells.

  • Filtration: Filter the supernatant through a 0.2 µm bottle-top filter to remove any remaining cells and particulates.

  • Drying: Dry the filtered broth under vacuum in a round-bottom flask.

  • Ethanol Wash: Add hot (50 °C) ethanol (e.g., 160 mL) to the dried broth and mix continuously for 30 minutes.

  • Filtration: Filter the mixture through filter paper in a Buchner funnel. The this compound should remain in the filter cake, while many impurities will be in the ethanol filtrate.

  • Resuspension: Collect the filter cake and resuspend it in water (e.g., 50 mL). Some insoluble material may be present and should be discarded.

  • Quantification: Analyze the concentration and purity of the aqueous this compound solution using HPLC.

Protocol 2: General Crystallization of this compound by Slow Evaporation

  • Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of warm water. Ensure all the solid is dissolved.

  • Filter (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Evaporation: Cover the container with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the container in a vibration-free location. Crystals should form over a period of several hours to days.

  • Isolation: Once a sufficient amount of crystals have formed, isolate them by filtration.

  • Washing: Gently wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

purification_workflow cluster_waste Waste/Byproducts start E. coli Broth (containing this compound) centrifugation Centrifugation (5,000 x g, 30 min) start->centrifugation filtration1 0.2 µm Filtration centrifugation->filtration1 Supernatant cells Cell Pellet centrifugation->cells drying Vacuum Drying filtration1->drying ethanol_wash Hot Ethanol Wash (50 °C, 30 min) drying->ethanol_wash filtration2 Filtration ethanol_wash->filtration2 resuspension Resuspension in Water filtration2->resuspension Filter Cake impurities Ethanol Filtrate (Impurities) filtration2->impurities hplc_analysis HPLC Analysis for Purity and Concentration resuspension->hplc_analysis insoluble Insoluble Product resuspension->insoluble end Purified this compound in Aqueous Solution hplc_analysis->end

Caption: Workflow for the purification of this compound from E. coli broth.

troubleshooting_crystallization start Attempt Crystallization check_crystals Do crystals form? start->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No crystals_form Crystals Form check_crystals->crystals_form Yes supersaturate Concentrate solution (slow evaporation) no_crystals->supersaturate scratch Scratch flask supersaturate->scratch seed Add seed crystal scratch->seed seed->start Re-attempt check_quality Assess crystal quality (size, color, form) crystals_form->check_quality poor_quality Poor Quality (oily, powder, discolored) check_quality->poor_quality Poor good_quality Good Quality Crystals check_quality->good_quality Good redissolve Re-dissolve in minimal hot solvent poor_quality->redissolve repurify Consider further purification poor_quality->repurify slow_cool Cool slowly redissolve->slow_cool slow_cool->start Re-crystallize isolate Isolate, wash, and dry good_quality->isolate end Pure Crystalline this compound isolate->end

Caption: Troubleshooting logic for this compound crystallization.

References

overcoming low solubility of norbaeocystin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the low aqueous solubility of norbaeocystin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring tryptamine alkaloid and an analogue of psilocybin.[1] It is considered a prodrug of 4-hydroxytryptamine (4-HT), a potent serotonin 5-HT2A receptor agonist.[1] Like many tryptamine derivatives, this compound exhibits low solubility in neutral aqueous solutions, which can pose significant challenges for its use in experimental research, particularly for in vitro and in vivo studies that require precise concentrations in physiological buffers.

Q2: What is the reported solubility of this compound in aqueous solutions?

Q3: How does pH affect the solubility of this compound?

The solubility of tryptamine alkaloids like this compound is highly pH-dependent. These molecules contain ionizable groups, and their charge state changes with pH, which in turn affects their interaction with water molecules. Acidic conditions are generally favored for dissolving tryptamine alkaloids. For instance, dilute acetic acid is an excellent solvent for psilocybin and psilocin.[4]

Q4: Can organic solvents be used to dissolve this compound?

Yes, organic solvents are effective for dissolving this compound. For in vitro and cellular assays, a common practice is to first dissolve the compound in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted into aqueous buffers for the final experimental concentration. Psilocybin and psilocin are also soluble in polar protic solvents like methanol and ethanol.

Q5: Are there other methods to improve the aqueous solubility of this compound?

Besides pH adjustment and the use of co-solvents, other techniques commonly used to enhance the solubility of poorly water-soluble compounds include:

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to faster dissolution.

  • Use of Excipients: The inclusion of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic parts of the molecule, thereby increasing its apparent solubility in water.

Q6: How stable is this compound in aqueous solutions?

The stability of phosphorylated tryptamines like this compound can be a concern. The dephosphorylated analogue, psilocin, is known to be relatively unstable in solution, especially in the presence of oxygen, where it can degrade and form colored byproducts. Acidic conditions, while improving solubility, may also promote the hydrolysis of the phosphate group, converting this compound to 4-HT. It is recommended to prepare fresh solutions and store them protected from light and oxygen.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in aqueous buffer (e.g., PBS). Low intrinsic solubility of this compound at neutral pH.1. Adjust pH: Lower the pH of the buffer to a more acidic range (e.g., pH 4-6) using a suitable acidic agent like dilute HCl or acetic acid. 2. Use a Co-solvent: Prepare a stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).
Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final buffer composition.1. Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of DMSO in the aqueous solution. 2. Decrease Final Concentration: Prepare a more dilute final solution of this compound. 3. Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious with temperature as it may affect stability.
The solution turns a bluish or dark color over time. Degradation of this compound or its dephosphorylated product, 4-HT.1. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments. 2. Protect from Light and Oxygen: Store stock solutions and final dilutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon). 3. Use Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid can help prevent oxidative degradation.
Inconsistent experimental results when using prepared solutions. Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations.1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Quantify Concentration: If possible, use a technique like UV-Vis spectroscopy or HPLC to confirm the concentration of your final solution.

Data Presentation: Solubility of Tryptamine Analogues

The following table summarizes the solubility of psilocybin, a close structural analogue of this compound. This data can be used as a reference to estimate the solubility of this compound.

Solvent System Solubility (Psilocybin) Notes
Water (neutral pH)~2.7 g/L (2700 µg/mL)This compound is expected to have similar or slightly lower solubility.
Phosphate-Buffered Saline (PBS) pH 7.2Slightly solubleQualitative description for this compound.
MethanolSolubleSpecific quantitative data is not readily available, but it is a commonly used solvent for extraction.
EthanolSolubleUsed in hydro-alcoholic mixtures for extraction.
Dimethyl Sulfoxide (DMSO)High solubilityA common solvent for preparing concentrated stock solutions for in vitro studies.
Dilute Acetic AcidVery solubleAcidic conditions significantly improve the solubility of these tryptamines.

Disclaimer: The quantitative data presented for psilocybin is intended to serve as an estimate for this compound due to the lack of specific published data for the latter. Researchers should empirically determine the solubility of this compound for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

This protocol describes the preparation of a final working solution of this compound in an aqueous buffer from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, TRIS buffer)

  • Sterile microcentrifuge tubes

Procedure:

  • Warm the this compound DMSO stock solution to room temperature.

  • In a sterile microcentrifuge tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

Signaling Pathway of 4-Hydroxytryptamine (4-HT) via the 5-HT2A Receptor

This compound is a prodrug that is dephosphorylated to 4-hydroxytryptamine (4-HT). 4-HT is a potent agonist of the serotonin 2A (5-HT2A) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by the activation of the 5-HT2A receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Downstream Targets Ca_release->Cellular_Response Modulates 4-HT 4-Hydroxytryptamine (4-HT) (from this compound) 4-HT->Receptor Binds

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Solubilizing this compound

The following diagram outlines a logical workflow for researchers to follow when preparing this compound solutions for their experiments.

G Start Start: Need to prepare this compound solution Aqueous_Buffer Attempt to dissolve directly in aqueous buffer (e.g., PBS) Start->Aqueous_Buffer Check_Solubility1 Is it completely dissolved? Aqueous_Buffer->Check_Solubility1 Use_Solution Use solution in experiment Check_Solubility1->Use_Solution Yes DMSO_Stock Prepare concentrated stock solution in DMSO Check_Solubility1->DMSO_Stock No Dilute_in_Buffer Dilute DMSO stock into aqueous buffer DMSO_Stock->Dilute_in_Buffer Check_Solubility2 Does precipitation occur? Dilute_in_Buffer->Check_Solubility2 Check_Solubility2->Use_Solution No Troubleshoot Troubleshoot: - Lower final concentration - Adjust pH of buffer - Increase co-solvent % Check_Solubility2->Troubleshoot Yes Troubleshoot->Dilute_in_Buffer Re-attempt dilution

Caption: this compound solubilization workflow.

References

Technical Support Center: Norbaeocystin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of norbaeocystin during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The main factors contributing to the degradation of this compound, and other tryptamine alkaloids, are exposure to light, heat, moisture, and oxygen.[1] Mechanical damage to the source material (e.g., fresh mushrooms) can also initiate rapid degradation.[2] The dephosphorylation of this compound to its more unstable metabolite, 4-hydroxytryptamine (4-HT), is a key degradation pathway.[3][4]

Q2: My this compound concentrations are decreasing over time. What is the optimal temperature for long-term storage?

A2: For long-term preservation, storing dried material in a cool, dark, and dry place is recommended.[1] Specifically, room temperature in the dark has been shown to be more effective for preserving tryptamines in dried biomass than freezing. Studies on similar tryptamines like DMT suggest a temperature range of 4-8°C (39-46°F) for optimal stability. Freezing fresh mushroom samples has been shown to be highly detrimental to the stability of tryptamine alkaloids, including this compound.

Q3: I've noticed discoloration in my samples. Is this related to degradation?

A3: Yes, discoloration, particularly a bluish color, is often associated with the degradation of tryptamine alkaloids. This is due to the oxidation of psilocin, a related compound, to form blue quinoid dyes. While this compound itself is not psilocin, the presence of related tryptamines and their degradation products can indicate suboptimal storage conditions that would also affect this compound.

Q4: Should I store my samples as whole dried material or as a powder?

A4: It is best to store the material as whole as possible. Grinding the material into a powder increases the surface area exposed to air and light, which can accelerate degradation. While powdering may be necessary for extraction to achieve a better yield, for long-term storage, keeping the material intact is preferable.

Q5: What is the best way to protect my this compound samples from light and moisture?

A5: To protect against light, store samples in opaque containers, such as amber-colored glass vials, or wrap the container in aluminum foil. To combat moisture, use airtight containers like mason jars or vacuum-sealed bags. The use of desiccants, such as silica gel packs, inside the storage container is also highly recommended to absorb any residual moisture.

Q6: I need to extract this compound for analysis. What is a reliable extraction solvent?

A6: Methanol is a commonly used and effective solvent for extracting tryptamines from fungal biomass. The addition of a small amount of acid, such as 0.5% (v/v) acetic acid in methanol, can improve extraction efficiency.

Quantitative Data Summary

Table 1: Influence of Storage Conditions on Tryptamine Alkaloid Stability in Psilocybe cubensis

Storage ConditionTimePsilocybin ChangePsilocin ChangeBaeocystin ChangeThis compound & Aeruginascin ChangeReference
Room Temperature (20°C), Dark1 week---Similar concentrations
Room Temperature (20°C), Light1 week9% decrease46% decrease12% decreaseSimilar concentrations
Freezer (-20°C)Not specifiedSignificant degradation---
Dried Biomass, Room Temp, DarkNot specifiedLowest decayLowest decayLowest decayLowest decay
Fresh Mushrooms, -80°CNot specifiedHighest degradationHighest degradationHighest degradationHighest degradation

Table 2: Effect of Temperature on Phosphorylated Tryptamines (including this compound)

TemperatureDurationEffect on Phosphorylated TryptaminesReference
Up to 100°C30 minutesGradual reduction in concentration
Above 100°C30 minutesSignificantly noticeable decay
150°C30 minutesApproximately 80% decrease in yield

Experimental Protocols

Protocol 1: Sample Preparation for Long-Term Storage

  • Drying: If starting with fresh material, thoroughly dry it to prevent microbial growth and enzymatic degradation. A dehydrator at a low temperature or air drying in a dark, well-ventilated area is recommended.

  • Container Selection: Choose an airtight and opaque container. Amber glass jars with tight-fitting lids are ideal.

  • Moisture Control: Add a desiccant packet (e.g., silica gel) to the container to absorb any residual moisture.

  • Inert Atmosphere (Optional but Recommended): For maximum preservation, flush the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Sealing: Ensure the container is sealed tightly to prevent the ingress of air and moisture. For long-term storage, vacuum sealing is an excellent option.

  • Storage Location: Store the sealed container in a cool, dark, and stable environment, such as a laboratory cabinet away from heat sources and direct light.

Protocol 2: Extraction of Tryptamines for Quantification

This protocol is a general guideline based on common laboratory practices.

  • Homogenization: Weigh a precise amount of the dried, powdered sample (e.g., 50 mg).

  • Solvent Addition: Add a measured volume of extraction solvent (e.g., 3 mL of 5% acetic acid in methanol) to the sample.

  • Extraction: Agitate the mixture vigorously. This can be done using a vortex mixer for 30 minutes at 2500 rpm.

  • Centrifugation: Separate the solid material from the supernatant by centrifuging the mixture for 10 minutes at 4000 rpm.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended for Complete Recovery): Add a second volume of the extraction solvent to the pellet, vortex and centrifuge again, and combine the supernatant with the first extract.

  • Final Preparation for Analysis: The combined supernatant can then be brought to a final volume, diluted as necessary, and spiked with an internal standard before analysis by methods such as HPLC or LC-MS/MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Fresh or Dried Material drying Drying (if fresh) start->drying storage_prep Prepare for Storage (Whole vs. Powdered) drying->storage_prep condition1 Condition 1: Room Temp, Dark storage_prep->condition1 condition2 Condition 2: Room Temp, Light storage_prep->condition2 condition3 Condition 3: Refrigerated (4°C) storage_prep->condition3 condition4 Condition 4: Frozen (-20°C) storage_prep->condition4 extraction Extraction of this compound condition1->extraction condition2->extraction condition3->extraction condition4->extraction quantification Quantification (e.g., HPLC, LC-MS/MS) extraction->quantification data_analysis Data Analysis and Comparison quantification->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Workflow for assessing this compound stability under various storage conditions.

degradation_pathway Simplified Degradation Pathway of this compound cluster_factors Influencing Factors This compound This compound (4-PO-T) HT 4-Hydroxytryptamine (4-HT) (Norpsilocin) This compound->HT Dephosphorylation (Enzymatic or Chemical) DegradationProducts Further Degradation Products (e.g., Oxidation Products) HT->DegradationProducts Oxidation (Exposure to Air/Light) Heat Heat Light Light Moisture Moisture Oxygen Oxygen

Caption: Key degradation steps for this compound.

References

addressing matrix effects in LC-MS analysis of norbaeocystin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of norbaeocystin. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guides

Guide: Identifying and Mitigating Matrix Effects in this compound Analysis

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS analysis, potentially compromising the accuracy, sensitivity, and reproducibility of quantitative results.[1][2] They arise from co-eluting components in the sample matrix that interfere with the ionization of the target analyte, this compound.[1][3] This guide provides a systematic approach to identify, evaluate, and minimize these effects.

Step 1: Initial Assessment of Matrix Effects

The first step is to determine if your assay is experiencing matrix effects. The post-extraction spike method is a widely accepted technique for this assessment.[4]

Experimental Protocol: Quantitative Assessment by Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike this compound and the IS into the final, extracted matrix.

    • Set C (Matrix-Matched Standard): Spike this compound and the IS into the blank matrix before the extraction procedure.

  • Analyze and Calculate Matrix Factor (MF):

    • Analyze all three sets of samples by LC-MS.

    • The Matrix Factor is calculated by comparing the peak area of the analyte in the presence of the matrix (Set B) to the peak area in a neat solution (Set A).

    • Formula: MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)

  • Interpret the Results:

    • MF < 1: Indicates ion suppression.

    • MF > 1: Indicates ion enhancement.

    • MF = 1: Indicates no significant matrix effect.

    • An IS-normalized MF is also calculated to assess the effectiveness of the internal standard.

A logical workflow for troubleshooting these effects is essential for systematic resolution.

G cluster_0 Troubleshooting Workflow for Matrix Effects start Observe Inconsistent Results (Poor Accuracy/Precision) assess Assess Matrix Effect (Post-Extraction Spike Method) start->assess check_mf Is Matrix Factor (MF) Significantly Different from 1? assess->check_mf optimize_sample_prep Optimize Sample Preparation (SPE, LLE, PPT) check_mf->optimize_sample_prep  Yes   end Validated Method check_mf->end  No   optimize_lc Optimize Chromatography (Gradient, Column, Flow Rate) optimize_sample_prep->optimize_lc use_is Implement/Optimize Internal Standard (IS) optimize_lc->use_is calibrate Use Matrix-Matched Calibration use_is->calibrate calibrate->assess Re-assess

A workflow for identifying and addressing matrix effects.
Step 2: Sample Preparation Strategies

Proper sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components before analysis.

  • Protein Precipitation (PPT): A simple and fast method, but it may be less clean than other techniques. Acetonitrile is commonly used for precipitation.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): A highly effective and selective method that can significantly reduce matrix components. It is often the preferred method for complex biological samples.

Step 3: Chromatographic Optimization

Adjusting chromatographic conditions can separate this compound from co-eluting matrix components, thereby minimizing their impact on ionization.

  • Mobile Phase Gradient: Modify the gradient to improve the separation between this compound and interfering peaks.

  • Column Chemistry: Test different column chemistries (e.g., C18, Biphenyl) to alter selectivity. A Force Biphenyl column has been used for the separation of this compound and related alkaloids.

  • Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce matrix effects.

Step 4: Use of a Suitable Internal Standard (IS)

An internal standard is crucial for correcting variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification.

G cluster_1 Internal Standard Selection Logic start Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) IS for this compound Available? start->is_sil_available use_sil Use SIL-IS (e.g., this compound-d4) is_sil_available->use_sil  Yes   is_analog_available Is a Close Structural Analog Available? is_sil_available->is_analog_available  No   end Selected IS Strategy use_sil->end use_analog Use Structural Analog IS (Verify Co-elution & Similar ME) is_analog_available->use_analog  Yes   no_is Proceed without IS (Requires Matrix-Matched Calibrators and Extensive Validation) is_analog_available->no_is  No   use_analog->end no_is->end

A decision tree for selecting an appropriate internal standard.
Step 5: Calibration Strategies

If matrix effects cannot be eliminated, they can often be compensated for through calibration.

  • Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma). This helps to ensure that the calibrators and the samples experience the same degree of ion suppression or enhancement.

  • Standard Addition: Involves adding known amounts of the analyte to the actual samples. This is a powerful but labor-intensive method for correcting matrix effects in individual samples.

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleProsCons
Optimized Sample Cleanup (SPE, LLE) Removes interfering matrix components before injection.Highly effective; improves assay robustness.Can be time-consuming and costly; may lead to analyte loss.
Chromatographic Separation Separates analyte from co-eluting interferences.Reduces competition in the ion source.May require significant method development; can increase run times.
Stable Isotope-Labeled IS Co-elutes and experiences identical matrix effects as the analyte, providing effective normalization.Gold standard for quantitative bioanalysis; highly accurate.Can be expensive and not always commercially available.
Matrix-Matched Calibration Calibrators experience the same matrix effects as the samples, compensating for signal changes.Effective and widely used.Requires a source of analyte-free matrix; does not correct for sample-to-sample variability.
Sample Dilution Reduces the concentration of both the analyte and the interfering matrix components.Simple to implement.Reduces sensitivity; may not be suitable for trace-level analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound data? A: Common signs include poor accuracy and precision in quality control samples, inconsistent analyte response, and significant variations in results between different sample lots. You may also observe shifts in retention time or distorted peak shapes in complex matrices compared to neat standards.

Q2: What components in a biological matrix are likely to cause ion suppression for this compound? A: In biological matrices like plasma or urine, common sources of ion suppression include phospholipids, salts, proteins, and endogenous metabolites. These components can co-elute with this compound and compete for ionization in the MS source.

Q3: Can I just dilute my sample to get rid of matrix effects? A: Sample dilution can be a simple strategy to reduce matrix effects by lowering the concentration of interfering components. However, this also dilutes your analyte, which can negatively impact the sensitivity and may not be feasible if this compound concentrations are already low.

Q4: My internal standard is a structural analog, not isotope-labeled. Is that sufficient? A: A structural analog internal standard can compensate for some variability, but it is unlikely to have the exact same chromatographic retention and ionization behavior as this compound. Therefore, it may not perfectly correct for matrix effects. A stable isotope-labeled internal standard (SIL-IS) is strongly preferred because its physicochemical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.

Q5: What is the best sample preparation technique to reduce matrix effects for this compound? A: While the optimal technique depends on the specific matrix, Solid-Phase Extraction (SPE) is generally one of the most effective methods for removing a wide range of interfering components and providing a clean extract for LC-MS analysis. For tryptamines extracted from mushroom matrices, methanol is a commonly used extraction solvent.

Q6: How do I choose the right LC column for this compound analysis? A: The goal is to achieve baseline separation of this compound from other tryptamines and matrix components. Columns like a Force Biphenyl or various C18 phases can be effective. Method development should involve testing different column chemistries and mobile phase conditions to optimize resolution. Using systems with technologies that reduce analyte-metal interactions, such as Waters MaxPeak HPS, can also significantly improve peak shape and area response for compounds like this compound.

Q7: My results show ion enhancement instead of suppression. What should I do? A: Ion enhancement, where the analyte signal is increased by matrix components, is less common but can still lead to inaccurate quantification. The troubleshooting strategies are the same as for ion suppression: improve sample cleanup, optimize chromatography to separate the enhancing components, use a reliable internal standard (preferably a SIL-IS), and employ matrix-matched calibration.

References

Technical Support Center: Minimizing Cross-Reactivity in Tryptamine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize cross-reactivity in immunoassays for tryptamines.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of tryptamine immunoassays?

A1: Cross-reactivity is the phenomenon where an antibody in an immunoassay binds to substances other than the target analyte.[1] In tryptamine immunoassays, this means the antibody may bind to various tryptamine analogs or other structurally similar molecules, not just the specific tryptamine the assay was designed to detect. This can lead to inaccurate quantification and false-positive results.[1]

Q2: Why is cross-reactivity a significant issue for tryptamine analysis?

A2: Many tryptamines share a common core indolealkylamine structure, which creates a high potential for cross-reactivity.[1] This is particularly challenging in drug screening and clinical research, where the presence of multiple tryptamine analogs or their metabolites can interfere with the accurate detection of a specific compound.[1]

Q3: How is the percentage of cross-reactivity calculated?

A3: Cross-reactivity is typically calculated using the 50% inhibition concentration (IC50) values obtained from calibration curves. The IC50 is the concentration of a substance that reduces the antibody binding by 50%.[2] The formula is:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Q4: How can antibody selection minimize cross-reactivity?

A4: The specificity of an antibody is a critical factor.

  • Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies because they recognize a single epitope (the specific part of an antigen that an antibody binds to).

  • Hapten Design: The design of the hapten (a small molecule that elicits an immune response only when attached to a large carrier like a protein) used to generate the antibodies is crucial. Novel haptens with unique linkers can produce antibodies with greater selectivity for individual tryptamines.

  • Validation: Always use antibodies that have been validated for your specific application and species. Knock-out (KO) validation is a trusted process for confirming antibody specificity.

Q5: What is the "matrix effect" and how does it relate to cross-reactivity?

A5: The matrix effect occurs when components in a biological sample (e.g., plasma, serum, urine) interfere with the antibody-antigen binding in an immunoassay. These components can include proteins, lipids, carbohydrates, or high salt concentrations. This interference can skew results, often leading to lower-than-expected readings, and can be mistaken for or exacerbate cross-reactivity issues. Strategies to mitigate matrix effects include diluting the sample or using specialized buffers.

Troubleshooting Guides

Issue 1: High Background or False-Positive Results
Probable Cause Recommended Solution
Non-specific Antibody Binding Ensure an adequate blocking step is performed using the recommended blocking buffer for the specified duration. Consider using modern, more effective blocking reagents instead of traditional options like BSA or milk powder.
Insufficient Washing Increase the number of wash steps, the volume of wash buffer, or the soaking time during washes. Ensure that the plate washer is functioning correctly and that washing is uniform across all wells. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
Cross-Reactivity with Structurally Similar Compounds Refer to the cross-reactivity data provided by the kit manufacturer to identify potential cross-reactants in your sample. If necessary, confirm results with a more specific method like liquid chromatography-mass spectrometry (LC-MS).
Contaminated Reagents Use fresh, sterile buffers and reagents to avoid contamination. Prevent cross-contamination between wells during pipetting.
High Concentration of Detection Reagent Optimize the concentration of the enzyme-conjugated secondary antibody or other detection reagents.
Issue 2: Weak or No Signal
Probable Cause Recommended Solution
Inactive Reagents Ensure proper storage of all kit components and avoid repeated freeze-thaw cycles. Check the expiration dates of all reagents.
Incorrect Incubation Times or Temperatures Adhere precisely to the protocol's recommendations for all incubation steps.
Omission of a Critical Reagent Carefully double-check that all reagents were added in the correct order and volume as specified in the protocol.
Presence of Inhibitors in the Sample (Matrix Effect) Dilute the sample further to reduce the concentration of potential inhibitors. Consider implementing a sample cleanup or extraction step.
Antibody Concentration Too Low Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary to find the optimal concentration.
Issue 3: High Variability Between Replicates
Probable Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use proper pipetting techniques, ensuring no air bubbles are introduced and that the pipette is held at a consistent angle.
Inconsistent Washing Ensure uniform washing across all wells. An automated plate washer can improve consistency.
Edge Effects Ensure the plate is warmed evenly to room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation, especially from the outer wells.
Insufficient Mixing Thoroughly mix all solutions before adding them to the plate. Ensure plates are agitated sufficiently during incubation if required by the protocol.

Quantitative Data Summary

The following tables summarize the cross-reactivity of various antibodies developed for specific tryptamine targets. The data is presented as the percentage of cross-reactivity, calculated from IC50 values.

Table 1: Cross-Reactivity of an Anti-Psilocin Monoclonal Antibody (BA631)

CompoundCross-Reactivity (%)
Psilocin (Target) 100
Dimethyltryptamine (DMT)High (exact % not specified)
PsilocybinNo cross-reactivity
4-HydroxyindoleNo cross-reactivity
TryptamineNo cross-reactivity
TryptophanNo cross-reactivity
Data from a study on monoclonal antibodies for psilocin detection.

Table 2: Cross-Reactivity Profiles of Four Different Tryptamine ELISAs

Compound TestedELISA I (DMT Target)ELISA II (5-MeO-DMT Target)ELISA III (DiPT Target)ELISA IV (5-MeO-DMT Target)
Target Analyte 100% 100% 100% 100%
N,N-Dimethyltryptamine (DMT)1001.10.91.3
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)2.51000.4100
N,N-Diisopropyltryptamine (DiPT)0.20.11000.1
Tryptamine4.32.50.32.5
5-Hydroxytryptamine (Serotonin)<0.10.2<0.10.2
Psilocin0.30.20.20.1
Psilocybin<0.1<0.1<0.1<0.1
Data derived from a study on the use of novel haptens for antibody production.

Experimental Protocols

Protocol 1: Competitive ELISA for Tryptamine Quantification

This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify a specific tryptamine.

Materials:

  • Microplate pre-coated with a capture antibody specific to the target tryptamine.

  • Tryptamine standard solutions of known concentrations.

  • Test samples.

  • Enzyme-conjugated tryptamine (e.g., HRP-tryptamine).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., PBS with 1% BSA).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard & Sample Addition: Add 50 µL of standard solutions and prepared samples to the appropriate wells of the microplate.

  • Competition Step: Add 50 µL of the enzyme-conjugated tryptamine to each well. Incubate for 1-2 hours at room temperature, allowing the sample/standard tryptamine and the enzyme-conjugated tryptamine to compete for binding to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. Ensure all wells are thoroughly washed to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the tryptamine standards. Use this curve to determine the concentration of the target tryptamine in the test samples.

Protocol 2: Sample Preparation from Serum or Plasma

Proper sample preparation is crucial to minimize matrix effects.

Materials:

  • Whole blood sample.

  • Serum separator tubes or tubes with an anticoagulant (e.g., EDTA).

  • Refrigerated centrifuge.

  • Polypropylene tubes.

  • Protease inhibitors (optional but recommended for serum).

Procedure for Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot at room temperature for at least 30 minutes.

  • Centrifuge for 10 minutes at 1,000 x g at 4°C to separate the serum from the cells.

  • Carefully transfer the supernatant (serum) to a clean polypropylene tube.

  • If not assaying immediately, aliquot the serum and store at -80°C. Avoid repeated freeze-thaw cycles.

Procedure for Plasma:

  • Collect whole blood in a tube containing an anticoagulant like EDTA.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Transfer the supernatant (plasma) to a clean polypropylene tube.

  • If not assaying immediately, aliquot and store at -80°C.

Protocol 3: Spike and Recovery Experiment to Assess Matrix Interference

This experiment helps determine if components in the sample matrix are interfering with the assay.

Procedure:

  • Prepare Samples: Split a sample into two aliquots.

  • Spike: Add a known concentration of the target tryptamine standard to one of the aliquots (the "spiked" sample). The volume of the standard added should be minimal to avoid significantly diluting the matrix. The other aliquot remains the "unspiked" sample.

  • Prepare Control: Prepare a control sample by adding the same amount of tryptamine standard to the assay's standard dilution buffer.

  • Assay: Analyze the unspiked sample, the spiked sample, and the control sample according to the immunoassay protocol.

  • Calculate Recovery: Use the following formula to calculate the percent recovery:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Standard] x 100

  • Interpretation: A recovery rate between 80-120% is generally considered acceptable. A recovery rate outside this range suggests the presence of matrix interference.

Visualizations

Cross_Reactivity_Workflow cluster_prep Phase 1: Assay Preparation cluster_exec Phase 2: Execution & Analysis cluster_eval Phase 3: Evaluation & Troubleshooting A Select High-Specificity Antibody (e.g., Monoclonal) B Optimize Assay Buffers (Blocking, Wash, Dilution) A->B C Prepare Samples (Dilution, Cleanup) B->C D Run Competitive Immunoassay C->D E Calculate IC50 Values for Target & Potential Cross-Reactants D->E F Determine % Cross-Reactivity E->F G Results Acceptable? F->G H Implement Troubleshooting (See Guide) G->H No J Final Report G->J Yes H->D I Confirm with Orthogonal Method (e.g., LC-MS) J->I Troubleshooting_Tree Start High Cross-Reactivity or False Positives Observed Q1 Is the antibody highly specific for the target analyte? Start->Q1 A1_Yes Check for Matrix Effects Q1->A1_Yes Yes A1_No Source a more specific antibody (e.g., validated monoclonal) Q1->A1_No No Q2 Did sample dilution or cleanup reduce interference? A1_Yes->Q2 A2_Yes Optimize sample preparation protocol Q2->A2_Yes Yes A2_No Investigate Assay Conditions Q2->A2_No No Q3 Are blocking and washing steps optimized and sufficient? A2_No->Q3 A3_Yes Confirm with orthogonal method (e.g., LC-MS) Q3->A3_Yes Yes A3_No Increase blocking time/reagent and/or increase wash steps Q3->A3_No No Competitive_ELISA_Workflow A 1. Add Standards & Samples to Antibody-Coated Plate B 2. Add Enzyme-Conjugated Tryptamine to all wells A->B C 3. Incubate (Competition Step) B->C D 4. Wash Plate (3-5x) to remove unbound reagents C->D E 5. Add Substrate (e.g., TMB) D->E F 6. Incubate in Dark (Color Development) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (450 nm) G->H I 9. Plot Standard Curve & Calculate Concentrations H->I

References

Technical Support Center: Synthesis and Quantification of a Stable Norbaeocystin Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and quantification of a stable norbaeocystin internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotopically labeled internal standard, such as deuterated this compound, recommended for quantitative analysis?

A1: Stable isotopically labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] They are physically and chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and experience similar ionization effects.[2][3] This allows for the correction of variability during sample preparation, extraction, and analysis, leading to more accurate and precise quantification.[1] The use of a SIL-IS is particularly important for mitigating matrix effects, where other components in a sample can suppress or enhance the analyte's signal.

Q2: What is the primary advantage of using a deuterated internal standard over an unlabeled analogue?

A2: The primary advantage is improved metabolic stability. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolism at the site of deuteration, making the internal standard more resistant to degradation during sample processing and analysis. This increased stability ensures that the concentration of the internal standard remains constant, which is crucial for accurate quantification.

Q3: Can I use deuterated psilocybin or psilocin as an internal standard for this compound quantification?

A3: While it is possible, it is not ideal. The best practice is to use an internal standard that is an isotopically labeled version of the analyte itself. This is because even small structural differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, which can compromise the accuracy of the results.

Q4: Where can I acquire a deuterated this compound standard?

A4: Currently, deuterated this compound is not a commonly stocked item from major chemical suppliers. It may need to be custom synthesized. Several companies offer custom synthesis of isotopically labeled compounds. Alternatively, the experimental protocol provided in this guide can be used as a starting point for in-house synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of a deuterated this compound internal standard.

Synthesis Troubleshooting
Problem Possible Causes Solutions
Low Deuterium Incorporation - Incomplete exchange with the deuterium source (e.g., D₂O, CD₃OD).- Insufficient reaction time or temperature for the deuteration step.- Use of a non-deuterated solvent that participates in the reaction.- Ensure all solvents and reagents used in the deuteration step are fully deuterated.- Increase the reaction time or temperature, monitoring for potential side product formation.- Use a deuterated solvent that is compatible with the reaction conditions.
Incomplete Phosphorylation - Moisture in the reaction, which can quench the phosphorylating agent.- The phosphorylating agent is old or has degraded.- Steric hindrance from the deuterated precursor.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use a freshly opened or properly stored phosphorylating agent.- While less likely, consider that the deuterated precursor may require slightly different reaction conditions for optimal phosphorylation.
Presence of Unlabeled this compound in Final Product - Incomplete deuteration of the starting material.- Contamination from non-deuterated reagents or solvents.- Optimize the deuteration step to achieve >98% isotopic purity before proceeding to the phosphorylation step.- Use fresh, high-purity deuterated solvents and reagents.
Low Overall Yield - Loss of product during purification steps.- Degradation of intermediates during the synthesis.- Optimize purification methods to minimize product loss. Flash chromatography may be necessary.- Handle intermediates with care, especially if they are known to be unstable.
LC-MS/MS Analysis Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Interaction of the analyte with active sites on the column.- Sample overload.- Incompatibility between the sample solvent and the mobile phase.- Use a column with end-capping or a different stationary phase.- Dilute the sample or inject a smaller volume.- Ensure the sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase.
High Background Noise - Contaminated mobile phase or LC-MS system.- Use of non-LC-MS grade solvents or additives.- Prepare fresh mobile phases using high-purity solvents.- Flush the LC-MS system to remove contaminants.
Inconsistent Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it is old or has been subjected to harsh conditions.
Low Sensitivity - Poor ionization of the analyte.- Ion suppression from matrix components.- Incorrect mass spectrometer settings.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to remove interfering matrix components.- Ensure the correct precursor and product ions are being monitored with optimal collision energy.

Experimental Protocols

Synthesis of Deuterated this compound ([D4]-Norbaeocystin) Internal Standard

This protocol is a proposed synthetic route adapted from established methods for the synthesis of deuterated tryptamines and phosphorylation of 4-hydroxytryptamines.

Step 1: Synthesis of [α,α,β,β-D4]-4-Benzyloxy-tryptamine

  • Preparation of the Glyoxalylamide Precursor: Start with 4-benzyloxyindole. React it with oxalyl chloride to form the indol-3-yl-glyoxalyl chloride. This intermediate is then reacted with an appropriate amine to yield the glyoxalylamide precursor.

  • Reductive Deuteration: The glyoxalylamide precursor is reduced using lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like tetrahydrofuran (THF). This step introduces the four deuterium atoms onto the ethylamine side chain.

  • Work-up and Purification: The reaction is carefully quenched, and the crude [D4]-4-benzyloxy-tryptamine is extracted. Purification is achieved through flash chromatography.

Step 2: Debenzylation to form [α,α,β,β-D4]-4-Hydroxytryptamine

  • The purified [D4]-4-benzyloxy-tryptamine is subjected to catalytic hydrogenation to remove the benzyl protecting group. This is typically done using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • The resulting [D4]-4-hydroxytryptamine is then purified.

Step 3: Phosphorylation to form [α,α,β,β-D4]-Norbaeocystin

  • The [D4]-4-hydroxytryptamine is dissolved in a suitable anhydrous solvent.

  • A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added dropwise at a low temperature under an inert atmosphere.

  • The reaction is carefully monitored and then quenched.

  • The final product, [D4]-norbaeocystin, is purified, often by recrystallization or preparative HPLC, to ensure high purity for use as an internal standard.

Quantification of this compound using [D4]-Norbaeocystin by LC-MS/MS
  • Sample Preparation: Samples are extracted using a suitable solvent, such as methanol with 5% acetic acid.

  • Internal Standard Spiking: A known concentration of the [D4]-norbaeocystin internal standard is added to all samples, calibration standards, and quality control samples.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid is typical.

    • Mass Spectrometry: The analysis is performed in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transitions for both this compound and [D4]-norbaeocystin.

      • This compound MRM Transition: To be determined empirically, but based on its structure, a likely transition would be from its protonated molecular ion to a fragment ion resulting from the loss of the phosphate group.

      • [D4]-Norbaeocystin MRM Transition: The precursor ion will be 4 mass units higher than that of this compound, with a corresponding fragment ion.

  • Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then calculated from this curve.

Quantitative Data

The use of a deuterated internal standard is expected to improve the stability and reliability of quantification. The following table presents representative data on the stability of this compound and its deuterated analogue under various storage conditions.

Condition Time This compound Recovery (%) [D4]-Norbaeocystin Recovery (%)
Room Temperature24 hours8598
4°C7 days9299
-20°C30 days9599
Freeze-Thaw Cycles (3x)-8897

Note: This data is illustrative and based on the expected increased stability of deuterated compounds. Actual stability should be experimentally determined.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of [D4]-4-Benzyloxy-tryptamine cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: Phosphorylation A 4-Benzyloxyindole B Glyoxalylamide Precursor A->B Oxalyl Chloride, Amine C [D4]-4-Benzyloxy-tryptamine B->C LiAlD4 D [D4]-4-Hydroxytryptamine C->D H2, Pd/C E [D4]-Norbaeocystin (Internal Standard) D->E POCl3

Caption: Synthetic workflow for the preparation of a deuterated this compound internal standard.

Quantification_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Unknown this compound) Spike Spike with known amount of [D4]-Norbaeocystin (IS) Sample->Spike Extract Extraction Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry (MRM Detection) LC->MS Ratio Calculate Peak Area Ratio (this compound / [D4]-Norbaeocystin) MS->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantify this compound Concentration CalCurve->Quant

Caption: Logical workflow for the quantification of this compound using a stable internal standard.

References

Technical Support Center: Enhancing the Metabolic Stability of Norbaeocystin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of norbaeocystin.

Troubleshooting Guide

This guide provides solutions to common issues faced when developing strategies to improve the metabolic stability of this compound.

Issue Potential Cause Recommended Solution Expected Outcome
Rapid degradation of parent compound in in vitro assays (e.g., liver microsomes). High susceptibility to Phase I metabolism, likely by monoamine oxidase (MAO) and/or Cytochrome P450 (CYP) enzymes.1. Deuteration: Selectively replace hydrogen atoms with deuterium at metabolically labile sites, particularly the α-carbon of the ethylamine side chain. 2. Halogenation: Introduce a halogen (e.g., fluorine, chlorine) onto the indole ring to block potential sites of oxidation. 3. MAO Inhibition: Co-incubate with a known MAO inhibitor to confirm the involvement of this pathway.1. Increased half-life of the parent compound in microsomal assays. 2. Reduced formation of oxidative metabolites. 3. Confirmation of MAO-mediated metabolism, guiding further structural modifications.
Low oral bioavailability in animal models despite good in vitro stability. 1. Rapid dephosphorylation by intestinal alkaline phosphatases. 2. Extensive first-pass metabolism in the liver (e.g., glucuronidation of the 4-hydroxy group).1. Prodrug modification: Design prodrugs of the phosphate group that are more resistant to alkaline phosphatase. 2. Structural modification: Introduce steric hindrance near the 4-hydroxy group of the active metabolite (4-hydroxytryptamine) to reduce glucuronidation.1. Increased plasma concentrations of the parent compound and/or active metabolite after oral administration. 2. Improved pharmacokinetic profile with a longer half-life.
Modified compound shows reduced target engagement or potency. Structural modifications made to enhance metabolic stability have negatively impacted the pharmacophore responsible for binding to the target receptor (e.g., 5-HT₂ₐ).1. Iterative Design: Systematically evaluate a series of analogues with modifications at different positions to identify a balance between stability and activity. 2. Computational Modeling: Use molecular docking simulations to predict how modifications will affect receptor binding before synthesis.Identification of a lead candidate with both improved metabolic stability and retained or improved biological activity.
Difficulty in synthesizing deuterated or halogenated analogues. Complex multi-step synthesis with low yields.1. Enzymatic Synthesis: Explore the use of enzymes, such as halogenases or those involved in tryptamine biosynthesis, for more specific and efficient synthesis. 2. Consult Synthetic Chemistry Experts: Collaborate with medicinal chemists specializing in indole alkaloids.More efficient and scalable synthesis of novel analogues for testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound is a prodrug that is metabolically converted to its active form, 4-hydroxytryptamine (4-HT)[1]. The primary metabolic pathways are:

  • Dephosphorylation: The phosphate group is rapidly cleaved by alkaline phosphatases to yield 4-hydroxytryptamine[2].

  • Oxidative Deamination: The resulting 4-hydroxytryptamine is a substrate for monoamine oxidase (MAO), leading to the formation of 4-hydroxyindole-3-acetaldehyde, which is then further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA)[3][4].

  • CYP450-mediated Oxidation: Based on data from the structurally similar psilocin (4-hydroxy-N,N-dimethyltryptamine), Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, are likely involved in the metabolism of 4-hydroxytryptamine[5].

  • Glucuronidation: The 4-hydroxy group of 4-hydroxytryptamine can undergo Phase II metabolism via glucuronidation, which increases its water solubility and facilitates excretion.

Q2: What are the expected in vitro metabolic stability parameters for this compound?

While specific quantitative data for this compound is limited, we can infer its metabolic stability from its active metabolite, 4-hydroxytryptamine, and the closely related analogue, psilocin.

Compound Test System Parameter Value Reference
PsilocinHuman Liver Microsomes% Metabolized (240 min)~29%
PsilocinHuman PlasmaElimination Half-life2-3 hours
4-HydroxytryptamineArtificial Cerebrospinal Fluid% Degraded (24h)<10%
This compound AnalogsIn vitro assaysRate of Metabolism by MAONearly identical to psilocin

Q3: How can deuteration be used to improve the metabolic stability of this compound?

Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. For this compound, the most strategic position for deuteration is the α-carbon of the ethylamine side chain. This is a primary site of attack by MAO, and deuteration at this position has been shown to decrease the rate of oxidative deamination in other tryptamines.

Q4: What is the rationale for using halogenation to enhance metabolic stability?

Halogenation, the introduction of a halogen atom (e.g., fluorine, chlorine, bromine) onto the indole ring of 4-hydroxytryptamine, can improve metabolic stability by:

  • Blocking Sites of Metabolism: Halogens can be placed at positions susceptible to CYP450-mediated oxidation, thus preventing this metabolic pathway.

  • Altering Electronic Properties: The electron-withdrawing nature of halogens can make the indole ring less susceptible to oxidative metabolism.

It is crucial to consider the position of halogenation, as it can also impact the compound's affinity for its biological target.

Q5: What are the key considerations when designing experiments to test the metabolic stability of this compound analogues?

  • Choice of in vitro system: Human liver microsomes are a standard choice for assessing Phase I metabolism (CYP450 and MAO activity). For studying both Phase I and Phase II metabolism (e.g., glucuronidation), hepatocytes are a more complete system.

  • Cofactor Requirements: Ensure the inclusion of necessary cofactors. For CYP450-mediated metabolism, NADPH is required. For glucuronidation, UDPGA should be added.

  • Analytical Method: A sensitive and specific analytical method, such as LC-MS/MS, is essential for accurately quantifying the parent compound and its metabolites over time.

  • Control Compounds: Include well-characterized compounds with known metabolic stability (e.g., high and low clearance compounds) to validate the assay performance.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound or its analogues.

Materials:

  • Test compound (this compound or analogue)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Add the test compound to the HLM mixture at a final concentration typically around 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Include a control incubation without the NADPH regenerating system to assess non-CYP450 mediated degradation.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube, add the internal standard, and analyze by LC-MS/MS to determine the remaining concentration of the test compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Visualizations

Metabolic_Pathway_of_this compound This compound This compound HT 4-Hydroxytryptamine (4-HT) This compound->HT Alkaline Phosphatase HIA 4-Hydroxyindole-3-acetaldehyde HT->HIA Monoamine Oxidase (MAO) CYP450s (e.g., CYP2D6, CYP3A4) Glucuronide 4-HT-Glucuronide HT->Glucuronide UGT Enzymes HIAA 4-Hydroxyindole-3-acetic acid (4-HIAA) HIA->HIAA Aldehyde Dehydrogenase

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Prepare test compound stock solution D Add test compound A->D B Prepare human liver microsomes and buffer C Pre-warm microsome mixture to 37°C B->C C->D E Initiate reaction with NADPH D->E F Incubate at 37°C with shaking E->F G Take aliquots at time points (0, 5, 15, 30, 45, 60 min) F->G H Stop reaction with cold acetonitrile G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: In vitro metabolic stability assay workflow.

References

Validation & Comparative

Unraveling Norbaeocystin: A Non-Hallucinogenic Tryptamine with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data suggests that norbaeocystin, a naturally occurring tryptamine found in psilocybin-containing mushrooms, does not exhibit hallucinogenic properties. This contrasts with its well-known analog, psilocybin. This guide provides a detailed comparison of this compound with other psychoactive tryptamines, supported by experimental evidence, for researchers, scientists, and drug development professionals.

This compound, a structural analog of psilocybin, has emerged as a compound of significant interest due to its potential therapeutic applications without the characteristic psychedelic effects associated with "magic mushrooms."[1][2][3] While research is ongoing, current in vitro and in vivo studies indicate that this compound and its dephosphorylated metabolite, 4-hydroxytryptamine (4-HT), do not induce the head-twitch response (HTR) in rodents, a reliable behavioral proxy for hallucinogenic potential in humans.[4][5]

Comparative Analysis of Tryptamine Properties

Recent studies have systematically compared the pharmacological and behavioral effects of this compound with psilocybin, baeocystin, and aeruginascin. The key findings are summarized in the tables below, highlighting the differences in their potential to induce hallucinogenic effects.

CompoundProdrug OfCrosses Blood-Brain Barrier (dephosphorylated form)Induces Head-Twitch Response (HTR)
This compound 4-hydroxytryptamine (4-HT)YesNo
Psilocybin PsilocinYesYes
Baeocystin NorpsilocinYesNo
Aeruginascin (4-HO-TMT)Not specifiedNot specified

Table 1: Comparison of in vivo properties of this compound and other tryptamines.

In vitro studies reveal that the dephosphorylated form of this compound does activate the serotonin 5-HT2A receptor, which is the primary target for classic psychedelics. However, the lack of an in vivo hallucinogenic response suggests a different downstream signaling cascade or a biased agonism.

Compound (dephosphorylated form)5-HT2A Receptor Activation (in vitro)
Norpsilocin (from this compound) Yes (similar efficacy to psilocin)
Psilocin (from Psilocybin) Yes
Norpsilocin (from Baeocystin) Yes (potent agonist)

Table 2: In vitro 5-HT2A receptor activation by dephosphorylated tryptamines.

Experimental Protocols

The validation of this compound's non-hallucinogenic properties relies on established experimental models.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a rapid, side-to-side head movement reliably induced by serotonergic hallucinogens. It is considered a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

Methodology:

  • Animal Model: Male C57BL/6J mice or Long-Evans rats are commonly used.

  • Drug Administration: Test compounds (this compound, psilocybin, etc.) or a vehicle control are administered, typically via intraperitoneal (IP) injection.

  • Observation: Animals are placed in a clear cylindrical enclosure and their behavior is recorded for a specified period (e.g., 30 minutes).

  • Data Analysis: The number of head twitches is quantified by trained observers or automated systems that detect the characteristic rapid head movement. A statistically significant increase in HTR compared to the vehicle group is indicative of hallucinogenic potential.

In Vitro Receptor Activation Assays

These assays determine the ability of a compound to bind to and activate specific receptors, such as the 5-HT2A receptor.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) cells are often used, which are genetically engineered to express the human 5-HT2A receptor.

  • Ligand Binding: The affinity of the test compound for the receptor is measured.

  • Functional Assays: The ability of the compound to activate the receptor and trigger downstream signaling pathways (e.g., calcium flux or β-arrestin recruitment) is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing hallucinogenic potential.

G cluster_0 5-HT2A Receptor Signaling Psychedelic Psychedelic Ligand (e.g., Psilocin) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds & Activates NonPsychedelic Non-Psychedelic Ligand (e.g., 4-HT from this compound) NonPsychedelic->Receptor Binds & Activates Gq Gq Protein Activation Receptor->Gq Canonical Pathway Biased Biased Signaling (β-arrestin pathway?) Receptor->Biased Alternative Pathway PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Hallucinogenic Hallucinogenic Effects (HTR in rodents) IP3_DAG->Hallucinogenic Therapeutic Potential Therapeutic Effects (e.g., Antidepressant) Biased->Therapeutic

Caption: 5-HT2A receptor signaling pathways for psychedelic and non-psychedelic ligands.

G cluster_1 Workflow for Assessing Hallucinogenic Potential Compound Test Compound (e.g., this compound) InVitro In Vitro Studies: - Receptor Binding - Functional Assays Compound->InVitro BBB Blood-Brain Barrier Permeability Assay Compound->BBB InVivo In Vivo Studies: Head-Twitch Response (HTR) in Rodents Compound->InVivo Analysis Data Analysis: Compare HTR frequency to control & psilocybin InVitro->Analysis BBB->Analysis InVivo->Analysis Conclusion Conclusion on Hallucinogenic Potential Analysis->Conclusion

References

A Comparative Pharmacological Analysis of Norbaeocystin and Baeocystin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two psilocybin analogues, norbaeocystin and baeocystin, reveals distinct activities and therapeutic potential, challenging the long-held assumption that they are mere inactive precursors. This guide provides a comprehensive comparison of their pharmacology, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound and baeocystin are tryptamine alkaloids found in psilocybin-containing mushrooms, alongside their more famous counterparts, psilocybin and psilocin.[1][2] For decades, they were considered minor and pharmacologically insignificant. However, recent research has shed light on their unique properties, suggesting they may contribute to the overall psychoactive and therapeutic effects of "magic mushrooms" or even possess therapeutic potential in their own right, potentially without inducing hallucinogenic effects.[3][4]

This guide synthesizes the current understanding of the comparative pharmacology of this compound and baeocystin, focusing on their metabolic fate, receptor interactions, and in vivo effects.

Metabolic Activation: Prodrugs to Active Metabolites

Both this compound and baeocystin are considered prodrugs, meaning they are converted into pharmacologically active metabolites in the body.[1] This conversion is primarily achieved through dephosphorylation, a process catalyzed by enzymes like alkaline phosphatase.

  • This compound is dephosphorylated to 4-hydroxytryptamine (4-HT) .

  • Baeocystin is dephosphorylated to norpsilocin (4-HO-NMT) .

These active metabolites are then able to interact with various neurotransmitter receptors, primarily within the serotonin system.

cluster_this compound This compound Metabolism cluster_baeocystin Baeocystin Metabolism This compound This compound 4-HT 4-Hydroxytryptamine (4-HT) (Active Metabolite) This compound->4-HT Dephosphorylation (Alkaline Phosphatase) Baeocystin Baeocystin Norpsilocin Norpsilocin (4-HO-NMT) (Active Metabolite) Baeocystin->Norpsilocin Dephosphorylation (Alkaline Phosphatase)

Metabolic conversion of this compound and baeocystin.

Receptor Binding and Functional Activity

The primary target for classic psychedelics is the serotonin 2A receptor (5-HT₂ₐR). Activation of this receptor is believed to mediate the hallucinogenic effects of these compounds. The active metabolites of this compound and baeocystin, 4-HT and norpsilocin respectively, exhibit significant affinity for this receptor, as well as other serotonin receptor subtypes.

A comprehensive receptor binding screen revealed that norpsilocin and other secondary amines display nanomolar affinities for most 5-HT receptor subtypes. Baeocystin itself showed weaker and more variable affinities for a smaller subset of 5-HT receptors.

In functional assays, the dephosphorylated form of this compound, 4-HT, was found to activate the 5-HT₂ₐ receptor with an efficacy similar to that of psilocin and norpsilocin. Norpsilocin is a potent agonist at the 5-HT₂ₐ receptor.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT₁ₐ5-HT₁ₙ5-HT₁ₑ5-HT₂ₐ5-HT₂ₙ5-HT₂C5-HT₇ₐ
Norpsilocin HighVariableVariableHighVariableHighVariable
Baeocystin LowVariableVariableLowVariableLowVariable

Note: This table provides a qualitative summary based on available data. "High" affinity generally corresponds to low nanomolar Ki values, while "Low" affinity indicates micromolar or weaker binding. "Variable" indicates inconsistent or limited data.

In Vivo Effects: A Divergence in Psychedelic Activity

A key distinction between these compounds emerges in in vivo studies, particularly those assessing psychedelic-like effects in animal models. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans, mediated by 5-HT₂ₐR activation.

Despite their active metabolites being potent 5-HT₂ₐR agonists, neither this compound nor baeocystin induce the head-twitch response in rodents. This is in stark contrast to psilocybin, which reliably produces this effect. This finding suggests that this compound and baeocystin may be non-hallucinogenic.

However, the lack of hallucinogenic-like effects does not imply a lack of therapeutic potential. In the forced swim test, a rodent model used to assess antidepressant activity, this compound was found to improve outcomes, similar to psilocybin.

cluster_input Compounds cluster_effects In Vivo Effects (Rodent Models) This compound This compound HTR Head-Twitch Response (Psychedelic-like) This compound->HTR No Effect FST Forced Swim Test (Antidepressant-like) This compound->FST Improves Outcome Baeocystin Baeocystin Baeocystin->HTR No Effect Psilocybin Psilocybin Psilocybin->HTR Induces Psilocybin->FST Improves Outcome

Comparative in vivo effects of this compound, baeocystin, and psilocybin.

Experimental Protocols

The findings presented in this guide are based on a variety of in vitro and in vivo experimental procedures. Below are summaries of the key methodologies employed in the cited research.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The general protocol involves:

  • Preparation of cell membranes: Cells expressing the receptor of interest are cultured and harvested. The cell membranes, which contain the receptors, are then isolated through centrifugation.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the test compound (this compound, baeocystin, or their metabolites).

  • Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to a binding affinity constant (Ki).

Head-Twitch Response (HTR) Assay

This behavioral assay in rodents is a predictive model for hallucinogenic activity in humans. The protocol typically involves:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Drug Administration: The test compound is administered to the animals, usually via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation: The animals are observed for a specific period, and the number of head twitches (rapid, side-to-side head movements) is counted.

  • Data Analysis: The frequency of head twitches in the drug-treated group is compared to a vehicle-control group.

Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents. The procedure is as follows:

  • Pre-test Session: Animals are placed in a cylinder of water from which they cannot escape for a 15-minute period.

  • Test Session: 24 hours later, the animals are returned to the water cylinder for a 5-minute test session, which is recorded. The test drug is administered prior to the test session.

  • Behavioral Scoring: The duration of immobility (floating without struggling) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

cluster_invitro In Vitro cluster_invivo In Vivo cluster_compounds Test Compounds receptor_binding Radioligand Binding (Receptor Affinity) htr Head-Twitch Response (Psychedelic Activity) fst Forced Swim Test (Antidepressant Activity) compounds This compound Baeocystin Metabolites compounds->receptor_binding compounds->htr compounds->fst

Experimental workflow for pharmacological characterization.

Conclusion and Future Directions

The comparative pharmacology of this compound and baeocystin is a rapidly evolving field. Current evidence suggests that while they are structurally similar to psilocybin, their pharmacological profiles are distinct. Their active metabolites are potent serotonin receptor agonists, yet they do not appear to induce hallucinogenic-like effects in preclinical models. The antidepressant-like effects of this compound highlight the potential for these "minor" alkaloids to be developed as novel therapeutics for psychiatric disorders, potentially offering the benefits of psychedelics without the subjective psychedelic experience.

Further research is needed to fully elucidate the receptor interaction profiles, downstream signaling pathways, and the full therapeutic potential of this compound and baeocystin. Human studies will be crucial to confirm the preclinical findings and to explore the subjective and therapeutic effects of these intriguing compounds.

References

A Comparative Analysis of Norbaeocystin and Psilocybin: 5-HT2A Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of norbaeocystin and psilocybin, focusing on their differential activation of the serotonin 2A (5-HT2A) receptor, a key target for psychedelic compounds. The information presented is based on available preclinical data, highlighting the pharmacological similarities and differences between these two tryptamine alkaloids found in psilocybin-containing mushrooms.

Introduction

Psilocybin is a well-known psychedelic prodrug that is converted in the body to its active metabolite, psilocin. Psilocin's interaction with the 5-HT2A receptor is primarily responsible for its psychoactive effects. This compound, a structural analog of psilocybin, is also found in these mushrooms, albeit typically in lower concentrations. Understanding the distinct pharmacological profiles of these compounds is crucial for elucidating the overall psychoactive experience of psilocybin mushrooms and for the development of novel therapeutics.

Recent research indicates that this compound itself may not be the primary actor at the 5-HT2A receptor. Instead, its dephosphorylated metabolite, 4-hydroxytryptamine (4-HT), appears to be the more relevant agonist. This guide will, therefore, compare both the prodrugs (this compound and psilocybin) and their active metabolites (4-HT and psilocin).

In Vitro 5-HT2A Receptor Activation Data

The following table summarizes the available in vitro data for this compound, psilocybin, and their active metabolites at the human 5-HT2A receptor. It is important to note that direct quantitative in vitro data for this compound is limited, and its activity is largely inferred from studies on its metabolite and closely related compounds.

CompoundBinding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax, % of 5-HT)
This compound Very Low (>5,000)¹Not DeterminedNot Determined
Psilocybin >10,000²Not ActiveNot Active
4-Hydroxytryptamine (4-HT) Not DeterminedSimilar to Psilocin³Similar to Psilocin³
Psilocin 107.2²~10 - 173⁴Partial Agonist (~70-90%)⁵

¹Based on data for the structurally similar compound baeocystin, which shows little to no affinity for the 5-HT2A receptor[1]. ²Data from Glatfelter et al., 2022. ³Qualitative data from Rakoczy et al., 2024, indicating similar efficacy to psilocin in a calcium imaging assay[1][2]. ⁴Range of reported EC50 values from various functional assays. ⁵Represents a general range of reported maximal efficacy relative to the endogenous agonist serotonin (5-HT).

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical indicator of psychedelic potential.

CompoundHead-Twitch Response (HTR) in Rodents
This compound Does not induce HTR[1]
Psilocybin Induces HTR[1]

Key Differences and Signaling Pathways

The primary difference in 5-HT2A receptor activation between this compound and psilocybin lies in their nature as prodrugs and the activity of their respective metabolites.

Psilocybin is readily dephosphorylated in the body to psilocin . Psilocin is a potent partial agonist at the 5-HT2A receptor, meaning it binds to and activates the receptor, but to a lesser degree than the endogenous ligand serotonin. This activation of the Gq/11 signaling pathway is believed to be the primary mechanism underlying its psychedelic effects.

This compound , on the other hand, appears to have very low affinity for the 5-HT2A receptor itself. It is also a substrate for alkaline phosphatase, which dephosphorylates it to 4-hydroxytryptamine (4-HT) . In vitro studies have shown that 4-HT activates the 5-HT2A receptor with an efficacy similar to that of psilocin. However, in vivo studies show that this compound does not induce the head-twitch response in rodents, a hallmark of 5-HT2A activation. This discrepancy is likely due to pharmacokinetic factors, specifically the limited ability of this compound and/or 4-HT to cross the blood-brain barrier in sufficient concentrations to elicit a central effect.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation This compound This compound 4-HT 4-HT This compound->4-HT Dephosphorylation Limited_BBB_Permeability Limited BBB Permeability This compound->Limited_BBB_Permeability 5-HT2A_Receptor 5-HT2A Receptor Psilocin->5-HT2A_Receptor Agonist 4-HT->5-HT2A_Receptor Agonist Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates Downstream_Effects Psychedelic Effects PLC->Downstream_Effects

Caption: Metabolic activation and 5-HT2A signaling of psilocybin and this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_assay Radioligand Binding Assay Workflow Cell_Membranes Cell Membranes with 5-HT2A Receptors Incubation Incubation Cell_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (this compound or Psilocybin) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_Calculation Calculation of Ki Quantification->Ki_Calculation

Caption: Workflow for determining receptor binding affinity (Ki).

Methodology:

  • Preparation of Receptor Source: Cell membranes expressing the human 5-HT2A receptor are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound or psilocybin).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the cellular response to receptor activation, providing information on the potency (EC50) and efficacy (Emax) of a compound.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye are cultured.

  • Compound Addition: The cells are exposed to varying concentrations of the test compound (e.g., psilocin, 4-HT).

  • Signal Detection: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium levels. This change in calcium concentration is detected as a change in fluorescence intensity.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound) are calculated.

Head-Twitch Response (HTR) Assay

The HTR assay is an in vivo behavioral model used to assess the hallucinogenic potential of compounds.

Methodology:

  • Animal Model: The assay is typically performed in mice or rats.

  • Compound Administration: The test compound (this compound or psilocybin) is administered to the animals, usually via intraperitoneal (IP) injection.

  • Behavioral Observation: The animals are observed for a specific period, and the number of head twitches (rapid, side-to-side head movements) is counted.

  • Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group to determine if the compound produces a significant, dose-dependent increase in this behavior.

Conclusion

The available evidence strongly suggests that this compound and psilocybin differ significantly in their direct interaction with the 5-HT2A receptor. Psilocybin acts as a prodrug for the potent 5-HT2A agonist psilocin, which is responsible for its psychedelic effects. This compound, in contrast, exhibits very low affinity for the 5-HT2A receptor and does not induce 5-HT2A-mediated behaviors in vivo.

However, the dephosphorylated metabolite of this compound, 4-HT, demonstrates comparable efficacy to psilocin at the 5-HT2A receptor in vitro. The lack of in vivo psychedelic-like activity of this compound is likely attributable to its poor blood-brain barrier penetration. These findings highlight the critical role of both metabolism and pharmacokinetics in determining the central effects of tryptamine alkaloids. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential contribution, if any, to the complex psychoactive effects of psilocybin-containing mushrooms.

References

A Head-to-Head Comparison of Norbaeocystin and Norpsilocin: Investigating Antidepressant Potential Beyond Psychedelic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychiatric medicine is undergoing a significant transformation, with renewed interest in the therapeutic potential of tryptamine alkaloids found in psilocybin-containing mushrooms. Beyond psilocybin itself, minor alkaloids like norbaeocystin and norpsilocin are emerging as intriguing candidates for non-hallucinogenic antidepressants. This guide provides a detailed, head-to-head comparison of the current preclinical evidence for the antidepressant effects of this compound and norpsilocin, focusing on experimental data and underlying pharmacological mechanisms.

Executive Summary:

Direct comparative studies on the antidepressant effects of this compound and norpsilocin are currently unavailable in the scientific literature. However, existing preclinical data allows for a comparative analysis of their pharmacological profiles and antidepressant-like activity. This compound has demonstrated antidepressant effects in rodent models, comparable to psilocybin, without inducing psychedelic-like behaviors. Norpsilocin, a potent serotonin 2A (5-HT2A) receptor agonist, also lacks psychedelic-like activity but has not yet been evaluated in established preclinical models of depression. This guide synthesizes the available data to offer a current perspective on their potential as novel therapeutic agents.

Pharmacological Profile: A Tale of Two Tryptamines

This compound and norpsilocin are structurally related to psilocin, the primary psychoactive metabolite of psilocybin.[1] this compound is the phosphate ester prodrug of 4-hydroxytryptamine (4-HT), while norpsilocin is the dephosphorylated metabolite of baeocystin.[2][3] Both are considered non-hallucinogenic, as neither induces the head-twitch response (HTR) in rodents, a key behavioral proxy for psychedelic effects.[2][4]

Their primary mechanism of action is believed to be mediated through the serotonergic system, particularly the 5-HT2A receptor, a key target for classic psychedelics and a receptor implicated in mood regulation.

Comparative Receptor Binding and Functional Activity

The following table summarizes the available in vitro data for 4-HT (the active metabolite of this compound), norpsilocin, and psilocin for comparative purposes. This data highlights their interactions with key serotonin receptors implicated in depression and anxiety.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT)Citation
4-HT (from this compound) 5-HT2ANot explicitly statedSimilar to psilocin and norpsilocin in calcium mobilization assaysSimilar to psilocin and norpsilocin
Norpsilocin 5-HT1A29-86Weak agonist activityNot specified
5-HT2APotent agonist< 10 (Gq-dependent calcium flux)Near full agonist
5-HT2CnM rangePartial agonist (54% for 4-HO-NALT, a derivative)~90% (for norpsilocin)
Psilocin 5-HT1A6190Not specified
5-HT2A6High potencyPartial agonist
5-HT2CHigh affinityAgonistNot specified

Preclinical Antidepressant-Like Activity

To date, only this compound has been directly assessed in a preclinical model of antidepressant efficacy.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant drugs. A reduction in immobility time is interpreted as an antidepressant-like effect.

CompoundAnimal ModelDoseOutcomeCitation
This compound RatNot specifiedImproved outcomes (reduced immobility)
Psilocybin RatNot specifiedImproved outcomes (reduced immobility)
Norpsilocin --Not tested in this assay-

These findings suggest that this compound possesses antidepressant-like properties, at a level comparable to psilocybin, while being non-hallucinogenic. The absence of FST data for norpsilocin represents a significant gap in our understanding of its therapeutic potential.

Signaling Pathways and Experimental Workflows

To visualize the metabolic and signaling processes, as well as the experimental design for assessing these compounds, the following diagrams are provided.

cluster_0 Metabolic Activation Baeocystin Baeocystin Norpsilocin Norpsilocin Baeocystin->Norpsilocin Dephosphorylation This compound This compound 4-Hydroxytryptamine (4-HT) 4-Hydroxytryptamine (4-HT) This compound->4-Hydroxytryptamine (4-HT) Dephosphorylation

Metabolic conversion of prodrugs to active compounds.

Norpsilocin / 4-HT Norpsilocin / 4-HT 5-HT2A Receptor 5-HT2A Receptor Norpsilocin / 4-HT->5-HT2A Receptor Agonism Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 and DAG IP3 and DAG PLC->IP3 and DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG->Increased Intracellular Ca2+ Downstream Signaling (e.g., BDNF) Downstream Signaling (e.g., BDNF) Increased Intracellular Ca2+->Downstream Signaling (e.g., BDNF) Antidepressant Effects Antidepressant Effects Downstream Signaling (e.g., BDNF)->Antidepressant Effects

Simplified 5-HT2A receptor signaling pathway.

Compound Administration Compound Administration Behavioral Testing (e.g., Forced Swim Test) Behavioral Testing (e.g., Forced Swim Test) Compound Administration->Behavioral Testing (e.g., Forced Swim Test) Data Analysis (Immobility Time) Data Analysis (Immobility Time) Behavioral Testing (e.g., Forced Swim Test)->Data Analysis (Immobility Time) Comparison to Control Comparison to Control Data Analysis (Immobility Time)->Comparison to Control Assessment of Antidepressant-like Effect Assessment of Antidepressant-like Effect Comparison to Control->Assessment of Antidepressant-like Effect

Preclinical antidepressant screening workflow.

Detailed Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Receptor binding affinities and functional activities are determined using established molecular biology techniques.

  • Objective: To determine the binding affinity (Ki) and functional potency (EC50) and efficacy of the compounds at specific serotonin receptor subtypes.

  • Cell Lines: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transfected to express the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT1A).

  • Binding Assays:

    • Cell membranes expressing the receptor are incubated with a radiolabeled ligand known to bind to the receptor.

    • Increasing concentrations of the test compound (norpsilocin, 4-HT) are added to compete with the radioligand for binding.

    • The amount of radioactivity is measured to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

    • The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Functional Assays (e.g., Calcium Flux):

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye.

    • The test compound is added at various concentrations.

    • Activation of Gq-coupled receptors like 5-HT2A leads to an increase in intracellular calcium, which is measured as a change in fluorescence.

    • The concentration of the compound that produces 50% of the maximal response is the EC50 value. Efficacy is determined by comparing the maximal response to that of the endogenous ligand, serotonin (5-HT).

Rodent Forced Swim Test (FST)

The FST is a behavioral despair model used to assess antidepressant-like activity.

  • Objective: To evaluate the effect of the compounds on depression-like behavior in rodents.

  • Animals: Adult male rats or mice are typically used.

  • Procedure:

    • Pre-test session (Day 1): Animals are individually placed in a cylinder of water from which they cannot escape for a 15-minute period.

    • Test session (Day 2): 24 hours later, the animals are administered the test compound (e.g., this compound), a vehicle control, or a positive control (a known antidepressant) at a specified time before being placed back in the water cylinder for a 5-minute session.

    • Scoring: The duration of immobility (making only the movements necessary to keep the head above water) during the test session is recorded.

  • Interpretation: A statistically significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Discussion and Future Directions

The available evidence suggests that both this compound and norpsilocin are promising candidates for the development of non-hallucinogenic antidepressants. This compound has the advantage of having demonstrated antidepressant-like effects in a validated preclinical model. The antidepressant potential of norpsilocin is currently inferred from its potent 5-HT2A receptor agonism, a mechanism shared with many classic psychedelics that have shown antidepressant efficacy.

The key differentiator appears to be the presence of behavioral data for this compound. The lack of such data for norpsilocin is a critical gap that needs to be addressed in future research. A direct, head-to-head study employing the forced swim test and other models of depression (e.g., chronic unpredictable stress) is warranted to definitively compare their antidepressant efficacy.

Furthermore, a comprehensive characterization of their binding and functional activity at a wider range of serotonin and other neurotransmitter receptors would provide a more complete picture of their pharmacological profiles and potential off-target effects.

References

A Comparative Guide to Analytical Methods for Simultaneous Tryptamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tryptamines, selecting the optimal analytical method is crucial for achieving accurate and reliable simultaneous quantification. This guide provides an objective comparison of commonly employed techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—supported by experimental data to inform your methodological choices.

Performance Comparison of Analytical Methods

The simultaneous quantification of multiple tryptamines presents analytical challenges due to their structural similarities. The choice of method significantly impacts sensitivity, selectivity, and throughput. Below is a summary of quantitative performance data for various validated methods.

ParameterUHPLC-MS/MSLC-MS/MSGC-MSHPLC-UV
Linearity Range 0.5-500 ng/mL (DMT)[1]0.25-200 nM (DMT)[2]50-1000 ng/mL[3]-
0.25-125 ng/mL (DMT-NO)[1]15-250 nM (DMT N-oxide)[2]
240-6000 ng/mL (IAA)
Limit of Detection (LOD) 0.1-20 pg/mg5 ng/mL-0.3-3 µg/mL
Limit of Quantification (LOQ) 3-50 pg/mg0.5-10 ng/mL0.1 µg/mL-
Accuracy (% Bias) 91-114%±20%--
Precision (%RSD) <14% (Intraday & Interday)<20%--
Recovery 85-115%≥91%>87%-

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these analytical methods.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for complex biological matrices.

  • Sample Preparation: Hair samples (20 mg) are pulverized in deionized water with 0.1% formic acid and an internal standard. After centrifugation, the supernatant is directly injected. For plasma samples, protein precipitation is performed using an acetonitrile:methanol (75:25 v/v) solution.

  • Chromatography: Separation is achieved on a C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 μm) with gradient elution. The mobile phase typically consists of an aqueous component with an additive like ammonium formate and formic acid, and an organic component like acetonitrile.

  • Mass Spectrometry: Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and thermally stable compounds. Derivatization is often required for tryptamines to improve their chromatographic behavior.

  • Sample Preparation: Samples are extracted with methanol under ultrasonication, followed by centrifugation and filtration. For some applications, derivatization with an agent like trimethylsilyl (TMS) is performed to increase volatility.

  • Chromatography: A capillary column such as a DB-5MS is commonly used. The oven temperature is programmed with an initial hold followed by a ramp to a final temperature.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, though generally less sensitive and selective than mass spectrometry-based techniques.

  • Sample Preparation: A simple dissolution in a suitable solvent like water, sometimes with the addition of methanol and hydrochloric acid to aid solubility, is often sufficient.

  • Chromatography: A reversed-phase C18 column (e.g., LiChrospher® RP-18e) is frequently used. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile, methanol) is employed for separation.

  • UV Detection: The absorption wavelength is typically set around 280 nm for tryptamines.

Visualizing the Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for the simultaneous quantification of tryptamines.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Selection (LC-MS/MS, GC-MS, HPLC-UV) B Sample Preparation Optimization A->B C Chromatographic & Detection Optimization B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Selectivity & Specificity F->G H Recovery & Matrix Effects G->H I Stability H->I J Routine Sample Analysis I->J K Data Reporting J->K

Caption: General workflow for developing and validating an analytical method.

Concluding Remarks

The choice between LC-MS/MS, GC-MS, and HPLC-UV for the simultaneous quantification of tryptamines depends on the specific requirements of the analysis.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level detection.

  • GC-MS is a reliable and well-established technique, particularly effective for identifying structural isomers, though it may require derivatization.

  • HPLC-UV provides a cost-effective and accessible option for routine analysis where high sensitivity is not a primary concern. However, it may lack the specificity to differentiate between co-eluting, structurally similar compounds.

Researchers should carefully consider the validation parameters, sample matrix, and the specific tryptamines of interest when selecting the most appropriate analytical method.

References

A Comparative Guide to HPLC and LC-MS Methods for Norbaeocystin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of tryptamine alkaloids, such as norbaeocystin, is crucial for research into psychedelic mushrooms and the development of potential therapeutics. This compound, a psilocybin analog, is often found in smaller quantities alongside more abundant compounds like psilocybin and psilocin.[1] Accurate and reliable analytical methods are therefore essential for its quantification. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

Methodology Comparison

Both HPLC-UV and LC-MS are powerful techniques for the separation and quantification of chemical compounds. The primary difference lies in the detector. HPLC-UV relies on the absorption of ultraviolet light by the analyte, while LC-MS identifies and quantifies compounds based on their mass-to-charge ratio, offering higher specificity and sensitivity.

Experimental Protocols

Detailed experimental protocols are vital for the replication and validation of analytical methods. Below are representative methodologies for HPLC and LC-MS analysis of this compound and related tryptamines, based on established practices.

Sample Preparation (General)

A common procedure for extracting tryptamines from mushroom samples involves the following steps:

  • Homogenization of dried and powdered mushroom material.[2]

  • Extraction with a polar solvent, frequently methanol with a small percentage of acetic acid, using vortexing and sonication to ensure efficient extraction.[3]

  • Centrifugation to separate the solid material from the supernatant containing the analytes.

  • The extraction process may be repeated to maximize recovery.[3]

  • The final extract is then diluted to an appropriate concentration for injection into the chromatography system.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust method for the quantification of tryptamines.

Chromatographic Conditions:

  • Column: A C18 or Force Biphenyl column is commonly used for the separation of these polar compounds.

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: UV detection is often performed at a wavelength of 222 nm, where tryptamines exhibit strong absorbance.

Table 1: Example HPLC-UV Method Parameters for Tryptamine Analysis

ParameterCondition
Instrument Waters ACQUITY UPLC H-Class
Column Force Biphenyl, 100 mm x 3.0 mm, 3 µm
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.8 mL/min
Column Temp. 50 °C
Injection Vol. 1 µL
UV Wavelength 222 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, which is particularly advantageous for analyzing low-abundance compounds like this compound.

Chromatographic and Mass Spectrometry Conditions:

  • Chromatography: The liquid chromatography setup is similar to that of HPLC-UV, employing a C18 column and a gradient elution with a mobile phase of water and acetonitrile, often with formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for tryptamines.

  • Detection: Mass spectrometry is often performed in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances selectivity and sensitivity.

Table 2: Example LC-MS/MS Method Parameters for Tryptamine Analysis

ParameterCondition
Chromatography UHPLC
Ionization Electrospray Ionization (ESI), Positive Mode
Detection Tandem Mass Spectrometry (MS/MS)
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)
Linearity Range 0.5 - 100 ng/mL (for most tryptamines)
Extraction Efficiency Approximately 50% for tryptamines
Performance Characteristics: A Comparative Overview

The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity or the availability of instrumentation.

Table 3: Comparison of HPLC-UV and LC-MS for this compound Analysis

CharacteristicHPLC-UVLC-MS/MS
Specificity Moderate; relies on chromatographic retention time and UV spectrum.High; based on retention time and specific mass-to-charge ratio transitions.
Sensitivity Generally lower. A reported LOQ for psilocybin is around 1 ng/mL in the injected extract.Generally higher. Linearity can be achieved down to 0.5 ng/mL for many tryptamines.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Matrix Effects Less susceptible to signal suppression or enhancement from co-eluting compounds.Can be prone to ion suppression or enhancement, which may require internal standards for accurate quantification.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.
Complexity Simpler operation and data analysis.More complex instrumentation and data interpretation.
Method Cross-Validation Workflow

A cross-validation process ensures that both analytical methods provide comparable and reliable results. This involves analyzing the same set of samples with both HPLC-UV and LC-MS and statistically comparing the quantitative data.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Sample Mushroom Sample Extraction Extraction of Tryptamines Sample->Extraction Dilution Dilution of Extract Extraction->Dilution HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS Analysis Dilution->LCMS Data_Comp Data Comparison HPLC->Data_Comp LCMS->Data_Comp Stat_Analysis Statistical Analysis Data_Comp->Stat_Analysis Conclusion Method Equivalency Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Performance Comparison Diagram

The following diagram visually summarizes the key performance differences between HPLC-UV and LC-MS for the analysis of this compound.

cluster_hplc HPLC-UV cluster_lcms LC-MS Title HPLC-UV vs. LC-MS for this compound H_Spec Moderate Specificity L_Spec High Specificity H_Sens Lower Sensitivity H_Cost Lower Cost H_Comp Simpler Operation L_Sens Higher Sensitivity L_Cost Higher Cost L_Comp More Complex

Caption: Key performance characteristics of HPLC-UV versus LC-MS.

Conclusion

Both HPLC-UV and LC-MS are suitable methods for the quantification of this compound. HPLC-UV is a cost-effective and reliable option for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS provides superior sensitivity and specificity, making it the preferred method for detecting trace amounts of this compound and for complex matrices where interferences may be a concern. The selection of the most appropriate method will be dictated by the specific research or drug development objectives, available resources, and the required level of analytical detail.

References

comparative analysis of norbaeocystin content in different Psilocybe strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced composition of psychoactive compounds in different Psilocybe strains is critical. Norbaeocystin, a psilocybin analog and biosynthetic precursor, is one such compound of interest. While often present in smaller quantities than psilocybin and psilocin, its contribution to the overall pharmacological profile of these mushrooms—potentially through an "entourage effect"—is an area of active investigation.[1][2] This guide provides a comparative analysis of this compound content across various Psilocybe strains, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly among different Psilocybe species and even between strains of the same species. The following table summarizes the quantitative data on this compound content from published studies.

Psilocybe Species/StrainThis compound Content (mg/g of dried material)Reference
Psilocybe cubensis0.044 - 0.161[3][4][5]
Panaeolus cinctulus0.045 - 0.477
Pholiotina cyanopus0.247 - 0.565

Note: The variability in this compound content can be attributed to several factors, including genetics, cultivation conditions (substrate, temperature, humidity), and the age of the fruiting bodies.

Biosynthetic Pathway of Psilocybin and its Analogs

This compound is a key intermediate in the biosynthesis of psilocybin. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic reactions. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing specific tryptamine alkaloids.

Psilocybin Biosynthesis L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD (Decarboxylation) 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH (Hydroxylation) This compound This compound 4-Hydroxytryptamine->this compound PsiK (Phosphorylation) Baeocystin Baeocystin This compound->Baeocystin PsiM (Methylation) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (Methylation)

Biosynthetic pathway of psilocybin from L-tryptophan.

Experimental Protocols

Accurate quantification of this compound and other tryptamines relies on robust analytical methodologies. The following are summaries of commonly employed experimental protocols.

Sample Preparation and Extraction

A critical step for accurate quantification is the efficient extraction of tryptamine alkaloids from the fungal matrix.

Protocol 1: Methanolic Extraction for HPLC-MS/MS

  • Homogenization: Dried mushroom fruiting bodies are finely ground into a homogenous powder.

  • Extraction: A known weight of the mushroom powder (e.g., 50 mg) is suspended in a solvent, typically methanol or a methanol-acetic acid mixture (e.g., 5% acetic acid in methanol).

  • Agitation: The mixture is vortexed or sonicated for a set period (e.g., 30 minutes) to ensure thorough extraction.

  • Centrifugation: The sample is centrifuged to pellet the solid material.

  • Supernatant Collection: The supernatant containing the extracted alkaloids is carefully collected.

  • Dilution: The extract is often diluted with an appropriate solvent (e.g., water) to bring the analyte concentrations within the linear range of the analytical instrument.

Protocol 2: Optimized Extraction for qNMR

  • Exhaustive Sequential Extraction: To ensure complete recovery, multiple extraction cycles are performed on the same mushroom sample until the alkaloid recovery plateaus, typically around the fourth extraction.

  • Solvent: Methanol is a commonly used solvent for this method.

Quantification Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are two powerful techniques for the quantification of psilocybin and its analogs.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Principle: This method separates the different tryptamines in the extract using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using mass spectrometry.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid and 2 mM ammonium formate) and an organic solvent (e.g., methanol with the same additives) is commonly employed.

  • Detection: The analytes are detected using the mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of analytical standards of known concentrations. Internal standards (e.g., deuterated analogs like Psilocybin-D4) are often used to improve accuracy and precision.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Principle: qNMR is an absolute quantification method that does not require calibration curves with analytical standards of the target analytes. The concentration of a substance is determined by comparing the integral of its specific NMR signal to the integral of a certified internal standard of known concentration.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The dried mushroom extract is dissolved in a deuterated solvent, and a known amount of an internal standard is added.

  • Analysis: Both ¹H NMR and ³¹P NMR can be utilized. ¹H NMR is suitable for quantifying psilocin, while ³¹P NMR is particularly effective for psilocybin and other phosphorylated analogs like this compound due to the presence of the phosphate group.

The following diagram illustrates a general workflow for the analysis of tryptamines in Psilocybe mushrooms.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Drying Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Filtration_Dilution Filtration & Dilution Extraction->Filtration_Dilution LC_MS LC-MS/MS Analysis Filtration_Dilution->LC_MS qNMR qNMR Analysis Filtration_Dilution->qNMR Quantification Quantification LC_MS->Quantification qNMR->Quantification Reporting Reporting Quantification->Reporting

General workflow for tryptamine analysis in mushrooms.

References

A Comparative Analysis of Norbaeocystin and Psilocybin: Exploring Individual Effects and the Potential for Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychedelic research is rapidly expanding, with a growing interest in the therapeutic potential of compounds found in psilocybin-containing mushrooms. Beyond psilocybin itself, other tryptamine alkaloids, such as norbaeocystin, are present and may contribute to the overall pharmacological profile of these mushrooms. This guide provides a comparative analysis of this compound and psilocybin, presenting available experimental data on their individual effects and exploring the theoretical basis for potential synergistic interactions.

Pharmacological Profile: A Head-to-Head Comparison

Recent studies have begun to elucidate the distinct and overlapping pharmacological properties of this compound and psilocybin. Like psilocybin, this compound is a prodrug that is dephosphorylated in the body to its active form. The primary active metabolite of psilocybin is psilocin, while this compound is metabolized to 4-hydroxytryptamine (4-HT).

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the activity of these compounds and their metabolites.

CompoundReceptorBinding Affinity (Ki, nM)Notes
Psilocin 5-HT2ALow nanomolarHigh affinity, considered the primary target for psychedelic effects.[1]
5-HT1ANanomolarHigh affinity, may contribute to anxiolytic and antidepressant effects.
Other 5-HT ReceptorsBroad, with affinities <200 nM for most subtypes.[1]A non-selective serotonin receptor ligand.[2]
Psilocybin 5-HT2ALow micromolar / >50% inhibition not observed at 10µMSignificantly weaker affinity than psilocin, confirming its role as a prodrug.[1]
Norpsilocin (metabolite of Baeocystin) 5-HT2APotent agonist activityPossesses potent agonist activity at the 5-HT2A receptor.[3]
This compound --Data on direct receptor binding is limited; it is primarily considered a prodrug.
4-HT (metabolite of this compound) 5-HT2APotent agonistActivates the 5-HT2A receptor with similar efficacy to psilocin.
AssayCompoundResultImplication
In Vitro 5-HT2A Receptor Activation Dephosphorylated this compound (4-HT)Similar efficacy to psilocinPotent agonist at the key psychedelic receptor.
Blood-Brain Barrier (BBB) Permeability Dephosphorylated this compound (4-HT)Crosses BBB mimeticCan reach central nervous system targets.
Head-Twitch Response (HTR) in Rodents PsilocybinInduces HTRPredicts hallucinogenic potential in humans.
This compound / 4-HTDoes not induce HTRSuggests a non-hallucinogenic profile.
Forced Swim Test (FST) in Rodents PsilocybinImproved outcomes (antidepressant-like effect)Potential therapeutic benefit for depression.
This compoundImproved outcomes (antidepressant-like effect)Potential therapeutic benefit for depression, possibly without psychedelic effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and psilocybin.

1. In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity of a compound for a specific receptor.

  • Methodology:

    • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A) are prepared.

    • A radiolabeled ligand known to bind to the receptor (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., psilocin) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vitro Cell Imaging Assays for 5-HT2A Receptor Activation

  • Objective: To measure the functional activity of a compound at the 5-HT2A receptor.

  • Methodology:

    • Cells overexpressing the human 5-HT2A receptor are cultured.

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • The test compound (e.g., dephosphorylated this compound) is added to the cells at various concentrations.

    • Activation of the 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

    • The fluorescence is measured over time using a fluorescence microscope or plate reader.

    • The efficacy (maximum effect) and potency (EC50) of the compound are determined by analyzing the dose-response curve.

3. In Vivo Head-Twitch Response (HTR) in Rodents

  • Objective: To assess the potential psychedelic-like effects of a compound in an animal model.

  • Methodology:

    • Mice or rats are administered the test compound (e.g., psilocybin or this compound) via a specific route (e.g., subcutaneous injection).

    • The animals are placed in an observation chamber.

    • The number of head twitches, a rapid, involuntary rotational head movement, is counted for a defined period (e.g., 30-60 minutes).

    • The dose-response relationship for HTR induction is determined. This behavioral response is a reliable predictor of 5-HT2A receptor agonist activity and hallucinogenic potential in humans.

4. In Vivo Forced Swim Test (FST) in Rodents

  • Objective: To evaluate the potential antidepressant-like effects of a compound.

  • Methodology:

    • Rodents are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility (time spent floating without active swimming) is recorded over a specific period (e.g., 5-6 minutes).

    • The test compound is administered prior to the test session.

    • A reduction in immobility time is interpreted as an antidepressant-like effect.

Visualizing Pathways and Workflows

Metabolic and Signaling Pathway

The following diagram illustrates the metabolic conversion of psilocybin and this compound into their active forms and their subsequent interaction with the 5-HT2A receptor, leading to downstream signaling.

G cluster_prodrugs Prodrugs (Administered) cluster_metabolites Active Metabolites (In Vivo) cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation This compound This compound FourHT 4-Hydroxytryptamine (4-HT) This compound->FourHT Dephosphorylation HTR2A 5-HT2A Receptor Psilocin->HTR2A FourHT->HTR2A Gq Gq Protein Activation HTR2A->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca

Metabolic activation and 5-HT2A receptor signaling pathway.

Proposed Experimental Workflow for Assessing Synergy

To date, there is a lack of direct experimental evidence for the synergistic effects of this compound and psilocybin. The concept of an "entourage effect," where multiple compounds work together to produce a greater effect than the sum of their individual parts, is a compelling hypothesis that warrants investigation. The following diagram outlines a proposed experimental workflow to test this hypothesis.

G cluster_pk Pharmacokinetics start Hypothesis: This compound synergizes with psilocybin binding Receptor Binding Assays (5-HT2A, 5-HT1A, etc.) start->binding functional Functional Assays (Ca²⁺ flux, β-arrestin recruitment) start->functional htr Head-Twitch Response (HTR) binding->htr functional->htr fst Forced Swim Test (FST) htr->fst other_behavior Locomotor Activity, Anxiety Models fst->other_behavior pk_pd PK/PD Modeling other_behavior->pk_pd label_groups Experimental Groups: 1. Vehicle Control 2. Psilocybin alone 3. This compound alone 4. Psilocybin + this compound pk_pd->label_groups

Proposed experimental workflow for assessing synergy.

Conclusion and Future Directions

The available evidence suggests that this compound, while sharing some pharmacological properties with psilocybin, exhibits a distinct behavioral profile. Its active metabolite, 4-HT, is a potent 5-HT2A receptor agonist, yet it does not induce the head-twitch response in rodents, indicating a potentially non-hallucinogenic profile. However, like psilocybin, this compound demonstrates antidepressant-like effects in the forced swim test.

This raises the intriguing possibility that this compound could offer therapeutic benefits, such as for depression, without the subjective psychedelic experience. Furthermore, the question of synergy remains open. It is plausible that this compound could modulate the effects of psilocybin, potentially altering the intensity, duration, or qualitative nature of the psychedelic experience, or contributing to the overall therapeutic outcome through an entourage effect.

Future research should prioritize co-administration studies in both in vitro and in vivo models to directly test for synergistic interactions. Such studies are essential to fully understand the complex pharmacology of psilocybin-containing mushrooms and to unlock the full therapeutic potential of their constituent compounds.

References

A Comparative Guide to the In Vitro and In Vivo Pharmacology of Norbaeocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbaeocystin, a naturally occurring tryptamine analog found in psilocybin-containing mushrooms, is gaining interest within the scientific community for its potential therapeutic applications. As a structural analog of psilocybin, understanding its pharmacological profile in both laboratory settings (in vitro) and within living organisms (in vivo) is crucial for evaluating its potential as a drug candidate. This guide provides a comprehensive comparison of the known pharmacological effects of this compound, presenting available experimental data to elucidate the correlation between its in vitro and in vivo activities.

Executive Summary

This compound is understood to be a prodrug that is dephosphorylated in vivo to its active metabolite, 4-hydroxytryptamine (4-HT), also known as norpsilocin. This conversion is critical for its pharmacological activity. In vitro studies demonstrate that norpsilocin is a potent agonist at the serotonin 2A (5-HT2A) receptor, with an efficacy similar to that of psilocin, the active metabolite of psilocybin. However, a significant divergence is observed in in vivo studies. While this compound exhibits antidepressant-like effects in animal models, it does not induce the head-twitch response, a behavioral proxy for hallucinogenic effects in rodents. This suggests that this compound may offer therapeutic benefits without the psychedelic effects associated with psilocybin, presenting a promising avenue for drug development.

Data Presentation

In Vitro Data: Receptor Binding and Functional Activity

The primary in vitro activity of this compound is observed after its conversion to norpsilocin. The following table summarizes the available data on the receptor binding affinity and functional activity of norpsilocin and related compounds. It is important to note that direct binding data for this compound is limited, as it is considered the inactive prodrug.

CompoundReceptorAssay TypeValueUnitReference
NorpsilocinHuman 5-HT2ARadioligand Binding (Ki)High nanomolar to low micromolarnM[1]
NorpsilocinHuman 5-HT2ACalcium Mobilization (EC50)Potent agonist-[2]
NorpsilocinHuman 5-HT2ACalcium Mobilization (Emax)Similar to psilocin-[3][4]
PsilocinHuman 5-HT2ARadioligand Binding (Ki)Low nanomolarnM[1]
PsilocybinHuman 5-HT2ARadioligand Binding (Ki)High nanomolar to low micromolarnM
BaeocystinHuman 5-HT2ARadioligand Binding (Ki)Little competition up to 5 µMµM

Note: Specific quantitative values for norpsilocin's Ki and EC50 are not consistently reported across the literature, but its potency is repeatedly emphasized.

In Vivo Data: Behavioral Pharmacology

The in vivo effects of this compound diverge significantly from what might be predicted from the high 5-HT2A receptor agonism of its metabolite alone. The following table summarizes key behavioral data.

CompoundAnimal ModelAssayKey FindingInterpretationReference
This compoundRatForced Swim TestImproved outcomesAntidepressant-like effect
This compoundRat/MouseHead-Twitch ResponseNo induction of head-twitchLack of hallucinogenic potential
PsilocybinRatHead-Twitch ResponseInduces head-twitch responseHallucinogenic potential
BaeocystinRat/MouseHead-Twitch ResponseNo induction of head-twitchLack of hallucinogenic potential

Note: Quantitative data from the forced swim test for this compound are not detailed in the available literature.

Experimental Protocols

In Vitro Dephosphorylation of this compound

This protocol is based on the methodology for assessing the dephosphorylation of tryptamine prodrugs by alkaline phosphatase.

Objective: To determine the rate of dephosphorylation of this compound to norpsilocin in vitro.

Materials:

  • This compound

  • Alkaline phosphatase (e.g., from bovine intestine)

  • 2-amino, 2-methyl, 1-propanol (AMP) buffer (pH 10.5)

  • para-nitrophenyl phosphate (pNPP) as a substrate for a parallel control reaction

  • 96-well microplate

  • Incubator at 37°C

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound in AMP buffer.

  • Prepare a working solution of alkaline phosphatase in AMP buffer.

  • In a 96-well plate, add the this compound solution.

  • Initiate the reaction by adding the alkaline phosphatase solution to the wells containing this compound.

  • Incubate the plate at 37°C.

  • At various time points, stop the reaction (e.g., by adding a strong acid).

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the conversion of this compound to norpsilocin.

  • A parallel reaction using pNPP can be run to confirm enzyme activity, where the production of para-nitrophenol can be measured colorimetrically at 405 nm.

In Vivo Head-Twitch Response (HTR) Assay

This protocol is a standard method for assessing the hallucinogenic potential of a compound in rodents.

Objective: To determine if this compound induces the head-twitch response.

Animals:

  • Male C57BL/6J mice or Wistar rats.

Procedure:

  • Habituate the animals to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30-60 minutes before drug administration.

  • Administer this compound via a specified route (e.g., intraperitoneal injection) at various doses. A vehicle control group should be included.

  • Immediately after administration, place the animal in the observation chamber.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.

  • Data can be collected by a trained observer blinded to the treatment conditions or using an automated system with a head-mounted magnet and a magnetometer coil.

In Vivo Forced Swim Test (FST)

This protocol is a widely used assay to screen for antidepressant-like activity.

Objective: To assess the effect of this compound on depressive-like behavior.

Animals:

  • Male Sprague-Dawley or Wistar rats.

Procedure:

  • Pre-test (Day 1): Place each rat individually in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm. The session lasts for 15 minutes. After the session, the rats are removed, dried, and returned to their home cages.

  • Test (Day 2): 24 hours after the pre-test, administer this compound or a vehicle control. After a predetermined time (e.g., 60 minutes), place the rats back into the swim cylinders for a 5-minute test session.

  • Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start This compound dephosphorylation Dephosphorylation Assay (Alkaline Phosphatase) invitro_start->dephosphorylation norpsilocin Norpsilocin (4-HT) dephosphorylation->norpsilocin binding_assay Receptor Binding Assays (e.g., 5-HT2A) norpsilocin->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) norpsilocin->functional_assay invivo_start This compound Administration (Rodent Model) htr Head-Twitch Response Assay invivo_start->htr fst Forced Swim Test invivo_start->fst no_hallucinogenic No Hallucinogenic-like Effect htr->no_hallucinogenic antidepressant Antidepressant-like Effect fst->antidepressant

Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.

signaling_pathway cluster_cell Target Neuron Norpsilocin Norpsilocin (4-HT) Receptor 5-HT2A Receptor Norpsilocin->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated 5-HT2A receptor signaling pathway for norpsilocin.

Conclusion

The available evidence strongly suggests a dissociation between the in vitro and in vivo pharmacological effects of this compound, particularly concerning its psychedelic potential. While its active metabolite, norpsilocin, is a potent 5-HT2A receptor agonist in vitro, this compound does not produce hallucinogenic-like effects in vivo. This discrepancy may be attributable to factors such as poor blood-brain barrier penetration of norpsilocin. However, the observed antidepressant-like effects in the forced swim test indicate that this compound or its metabolites can engage with neural circuits relevant to mood regulation.

This unique pharmacological profile makes this compound a compelling candidate for further research and development as a non-hallucinogenic therapeutic for depression and other psychiatric disorders. Future studies should focus on obtaining detailed pharmacokinetic data for this compound and norpsilocin, as well as exploring the dose-dependent effects of this compound in a wider range of behavioral models. A deeper understanding of its metabolic fate and the specific signaling cascades it modulates in different brain regions will be critical in unlocking its full therapeutic potential.

References

A Guide to the Certified Reference Material for Norbaeocystin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the study of psychedelic compounds, the availability of high-quality reference materials is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the Certified Reference Material (CRM) for norbaeocystin, a key tryptamine analog of psilocybin found in psychoactive mushrooms. This document outlines the characteristics of the commercially available this compound CRM, compares it with other relevant reference standards, and provides detailed experimental protocols for its analytical characterization.

Comparison of this compound CRM with Related Psilocybin Analogs

The establishment of a this compound CRM provides a critical tool for the accurate quantification and identification of this compound in various matrices. A commercially available this compound CRM is offered by Cayman Chemical, qualified as a Certified Reference Material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards[1]. This ensures its metrological traceability and suitability as a quantitative analytical reference standard. The CRM is typically supplied as a solution in a concentration of 100 µg/ml in an acetonitrile:water (1:1) mixture[1][2].

Below is a comparative table summarizing the key characteristics of the this compound CRM alongside the CRMs for psilocybin and psilocin, its more widely known analogs.

FeatureThis compound CRMPsilocybin CRMPsilocin CRM
CAS Number 21420-59-7[1][3]520-52-5520-53-6
Molecular Formula C10H13N2O4PC12H17N2O4PC12H16N2O
Formula Weight 256.2 g/mol 284.3 g/mol 204.3 g/mol
Purity ≥98% (for solid form)Typically ≥98%Typically ≥98%
Formulation 100 µg/mL solution in acetonitrile:water (1:1)1 mg/mL solution in acetonitrile:water (1:1)1.0 mg/mL in Acetonitrile or 100 µg/mL for deuterated standard
Regulatory Status Research and forensic useSchedule I (US); DEA exempt preparation availableSchedule I (US); DEA exempt preparation available
Supplier Example Cayman ChemicalCayman Chemical, CerilliantCerilliant
ISO Accreditation ISO/IEC 17025 and ISO 17034ISO/IEC 17025 and ISO 17034ISO Guide 34, ISO/IEC 17025

Experimental Protocols for Characterization and Quantification

The certification of a reference material for this compound involves a series of rigorous analytical experiments to confirm its identity, purity, and concentration. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound reference material and to identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of ultrapure water and acetonitrile, both acidified with 0.1-0.3% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 266 nm.

  • Procedure: A known concentration of the this compound standard is injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by dividing the peak area of this compound by the total peak area of all observed components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Objective: To confirm the identity of this compound and to accurately quantify its concentration in solution.

Methodology:

  • Instrumentation: A triple quadrupole LC-MS/MS system.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Chromatography: Similar to the HPLC method, a C18 column is used with a gradient of water and acetonitrile containing formic acid.

  • Sample Preparation: The CRM solution is diluted to fall within the linear range of the instrument. For quantification in mushroom matrices, a "dilute and shoot" method can be employed after extraction.

  • Data Analysis: The identity of this compound is confirmed by comparing its mass spectrum and retention time with a known standard. Quantification is achieved by constructing a calibration curve using a series of known concentrations of the CRM.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To unequivocally confirm the chemical structure of the this compound reference material.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., D2O, MeOD).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.

  • Data Analysis: The resulting spectra are analyzed to confirm the connectivity of atoms and the overall structure of the this compound molecule.

Visualizing the Path to this compound Certification

The following diagrams illustrate the key processes involved in the establishment and analysis of a this compound CRM.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_crm CRM Establishment synthesis Chemical Synthesis or Enzymatic Synthesis purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr hplc HPLC-UV (Purity Assessment) purification->hplc lcms LC-MS/MS (Identity & Quantification) purification->lcms stability Stability Studies lcms->stability certification Certification (ISO 17034) stability->certification

Experimental workflow for CRM establishment.

signaling_pathway This compound This compound (Potential Prodrug) Dephosphorylation In vivo Dephosphorylation This compound->Dephosphorylation Norpsilocin Norpsilocin (Active Metabolite) Dephosphorylation->Norpsilocin Receptor 5-HT2A Receptor Norpsilocin->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Effect Psychoactive Effects Signaling->Effect

Hypothesized metabolic activation of this compound.

References

Safety Operating Guide

Navigating the Disposal of Norbaeocystin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of norbaeocystin, a psilocybin analogue of growing interest.

This compound, an analytical reference standard, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Safety Data Sheets (SDS) indicate that no special handling or disposal measures are required.[1] However, adherence to established laboratory safety protocols and local regulations is crucial for all chemical waste.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not prevalent in publicly available literature, the following table summarizes its key identifiers and physical properties relevant to handling and storage.

Identifier/PropertyValueReference
CAS Number21420-59-7[1][2]
Molecular FormulaC₁₀H₁₃N₂O₄P[2]
GHS ClassificationNot classified as hazardous
Storage Temperature-20°C

Standard Operating Procedure for this compound Disposal

This protocol outlines the recommended steps for the disposal of this compound in a laboratory setting. It is imperative to consult and follow your institution's specific waste management guidelines and all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

2. Waste Identification and Segregation:

  • Solid Waste:

    • Place unused or expired pure this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), into a designated, clearly labeled container for non-hazardous chemical waste.

  • Liquid Waste:

    • For solutions containing this compound, consult your institution's guidelines for aqueous non-hazardous waste.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Collect liquid waste in a compatible, sealed, and clearly labeled container. The label should include the chemical name ("this compound solution") and an approximate concentration.

3. Decontamination of Labware:

  • Glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent (e.g., water, followed by ethanol or acetone) to remove any residue.

  • The initial rinsate should be collected and disposed of as liquid chemical waste.

  • Subsequent rinses with water can typically be discarded down the drain, but confirm this with your institutional policies.

4. Disposal of Empty Containers:

  • Original containers of this compound should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected as chemical waste.

  • After rinsing, deface the label to prevent misuse and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.

5. Final Disposal:

  • All collected waste containers should be securely sealed and stored in a designated waste accumulation area.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Norbaeocystin_Disposal_Workflow cluster_start cluster_identification Step 1: Waste Identification cluster_segregation Step 2: Segregation & Collection cluster_procedure Step 3: Disposal Procedure cluster_end Step 4: Final Disposition start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Pure compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) identify_waste->liquid_waste Liquid empty_container Empty Original Container identify_waste->empty_container Empty Container collect_solid Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse waste_pickup Arrange for Pickup by Institutional EHS collect_solid->waste_pickup collect_liquid->waste_pickup collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose/Recycle Container triple_rinse->dispose_container collect_rinsate->collect_liquid dispose_container->waste_pickup As per institutional policy

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Norbaeocystin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Norbaeocystin

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Hazard Identification and Safety Ratings

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as research into its toxicological properties is not extensive, it should be handled with care. Reports on human and animal consumption of mushrooms containing this compound have not indicated toxic effects.[2]

Hazard Rating System Health Fire Reactivity
NFPA 000
HMIS 000
Source: Cayman Chemical Safety Data Sheet[1]
Physical and Chemical Properties
Property Value
CAS Number 21420-59-7[1][3]
Molecular Formula C₁₀H₁₃N₂O₄P
Formula Weight 256.2 g/mol
Appearance A crystalline solid
Purity ≥98%
Solubility Slightly soluble in PBS (pH 7.2)
Storage -20°C
Stability ≥ 3 years

Personal Protective Equipment (PPE) Protocol

Given the limited data on this compound, a cautious approach to personal protective equipment is recommended. The following PPE should be worn at all times when handling the substance.

1. Eye Protection:

  • Wear chemical safety goggles or a face shield to protect against potential splashes or aerosols.

2. Hand Protection:

  • Wear powder-free nitrile gloves.

  • Double gloving is recommended as a best practice when handling any chemical compound.

  • Change gloves every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.

  • Wash hands thoroughly with soap and water before donning and after removing gloves.

3. Body Protection:

  • Wear a disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.

4. Respiratory Protection:

  • While not explicitly required by the SDS, if there is a risk of generating dust or aerosols, an N100, R100, or P100 disposable filtering facepiece respirator should be used. All respirator use must comply with a comprehensive respiratory protection program in accordance with OSHA standards.

Handling and Storage Procedures

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container at -20°C.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.

Spill and Disposal Plan

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For a dry spill, carefully collect the powder, avoiding dust generation.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Place all contaminated materials into a sealed, labeled container for disposal.

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • For non-regulated substances, it is a best practice to mix the material with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.

  • Remove or scratch out all personal information from empty containers before recycling or discarding them.

First Aid Measures

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

  • After Eye Contact: Rinse out with plenty of water. If contact lenses are worn, remove them.

  • After Swallowing: Have the victim drink water (two glasses at most). If feeling unwell, consult a physician.

Source: Sigma-Aldrich Safety Data Sheet

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Handle in Ventilated Area (Fume Hood) B->C D Weigh and Prepare Solutions C->D E Decontaminate Work Surfaces D->E F Doff PPE Correctly E->F G Segregate Waste F->G H Dispose According to Institutional Guidelines G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norbaeocystin
Reactant of Route 2
Norbaeocystin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。